molecular formula C15H25O3P B1619243 Benzylphosphonic acid dibutyl ester CAS No. 3762-27-4

Benzylphosphonic acid dibutyl ester

Cat. No.: B1619243
CAS No.: 3762-27-4
M. Wt: 284.33 g/mol
InChI Key: ARIYRPOBFJRCEU-UHFFFAOYSA-N
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Description

Benzylphosphonic acid dibutyl ester is a useful research compound. Its molecular formula is C15H25O3P and its molecular weight is 284.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzylphosphonic acid dibutyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzylphosphonic acid dibutyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dibutoxyphosphorylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H25O3P/c1-3-5-12-17-19(16,18-13-6-4-2)14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIYRPOBFJRCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(CC1=CC=CC=C1)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191057
Record name Phosphonic acid, benzyl-, dibutyl ester
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Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3762-27-4
Record name Dibutyl P-(phenylmethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3762-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, benzyl-, dibutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003762274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, benzyl-, dibutyl ester
Source EPA DSSTox
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Foundational & Exploratory

Physicochemical Profiling and Technical Applications of Benzylphosphonic Acid Dibutyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I approach the physicochemical profiling of organophosphorus compounds not merely as a collection of data points, but as a predictive framework for their behavior in complex chemical and biological systems. Benzylphosphonic acid dibutyl ester (commonly known as dibutyl benzylphosphonate, CAS 3762-27-4) is a highly versatile organophosphorus compound[1]. By understanding the causality behind its molecular architecture, researchers can leverage its unique properties for applications ranging from liquid-liquid metal extraction to its use as a critical intermediate in the synthesis of biologically active phosphonates.

This whitepaper deconstructs the physicochemical properties, synthetic pathways, and validated experimental protocols associated with dibutyl benzylphosphonate, providing a rigorous foundation for its application in advanced research.

Molecular Architecture & Physicochemical Profile

The fundamental behavior of dibutyl benzylphosphonate is dictated by the esterification of the parent compound, benzylphosphonic acid (CAS 6881-57-8)[2]. The parent acid is a polar, crystalline solid (m.p. 165-166°C) that is soluble in warm water and ethanol[2]. By converting the acidic hydroxyl groups to dibutyl esters, the intermolecular hydrogen bonding network is entirely suppressed.

This structural modification drastically lowers the Topological Polar Surface Area (TPSA) to 35.5 Ų and increases the lipophilicity (XLogP3) to 3.5[3]. Consequently, the compound transitions into a viscous liquid that is highly miscible with non-polar organic solvents (e.g., toluene, hexane)[4]. The phosphoryl oxygen (P=O) remains sterically accessible, acting as a potent Lewis base capable of coordinating with heavy metals.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Scientific Significance
IUPAC Name Dibutyl phenylmethylphosphonateStandard nomenclature defining the core structure[1].
CAS Registry Number 3762-27-4Unique identifier for literature and regulatory cross-referencing[1].
Molecular Formula C₁₅H₂₅O₃PDefines the stoichiometry and molecular weight (284.33 g/mol )[1].
XLogP3 (Lipophilicity) 3.5High lipophilicity drives partitioning into organic phases, crucial for extraction[3].
TPSA 35.5 ŲLow polar surface area indicates poor aqueous solubility and high membrane permeability[3].
Toxicity (LD50 ivn-mus) 56 mg/kgIndicates significant intravenous toxicity in murine models; mandates stringent safety protocols[3].

Synthesis & Mechanistic Pathways

Dibutyl benzylphosphonate is typically synthesized via the Michaelis-Arbuzov reaction . This reaction is thermodynamically driven by the formation of the highly stable P=O double bond.

When tributyl phosphite reacts with a benzyl halide (such as benzyl chloride), the phosphorus lone pair executes a nucleophilic attack on the benzylic carbon. The expelled halide ion subsequently attacks one of the butyl groups, cleaving the C-O bond to form a butyl halide byproduct and the final phosphonate ester.

Arbuzov A Tributyl Phosphite (P(OBu)3) C Phosphonium Intermediate [PhCH2P(OBu)3]+ X- A->C Nucleophilic Attack B Benzyl Halide (PhCH2X) B->C Alkylation D Dibutyl Benzylphosphonate (PhCH2P(O)(OBu)2) C->D Dealkylation E Butyl Halide (BuX) C->E Byproduct

Fig 1: Michaelis-Arbuzov synthesis pathway for Dibutyl Benzylphosphonate.

Protocol 1: Self-Validating Arbuzov Synthesis
  • Causality: By utilizing tributyl phosphite, the resulting byproduct is butyl chloride (b.p. ~78°C). Continuously distilling this volatile byproduct out of the reaction mixture pushes the equilibrium toward the product according to Le Chatelier's principle.

  • Step 1 (Setup): Equip a two-neck round-bottom flask with a reflux condenser, a distillation head, and a magnetic stirrer. Purge with inert nitrogen.

  • Step 2 (Reagent Addition): Combine 1.0 equivalent of benzyl chloride and 1.1 equivalents of tributyl phosphite. The slight excess of phosphite ensures complete consumption of the alkylating agent.

  • Step 3 (Heating & Distillation): Heat the mixture gradually to 130–150°C. Monitor the distillation of the butyl chloride byproduct. Validation: The continuous condensation and removal of this byproduct is a real-time physical indicator that the dealkylation step is successfully occurring.

  • Step 4 (Purification): Once butyl chloride evolution ceases, subject the crude mixture to vacuum distillation to remove unreacted tributyl phosphite, yielding the viscous liquid product.

Hydrolysis and Derivatization

Phosphonate esters are notoriously resistant to basic hydrolysis due to electrostatic repulsion between the hydroxide ion and the electron-rich phosphoryl oxygen. Therefore, acidic hydrolysis is required. Concentrated hydrochloric acid protonates the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom and facilitating the cleavage of the robust C-O-P bonds[4].

Hydrolysis Step1 Dibutyl Benzylphosphonate (Viscous Liquid) Step2 Reflux with Conc. HCl (100°C, 4-6 hours) Step1->Step2 Step3 Evaporation to Dryness (Removal of HCl, H2O, BuOH) Step2->Step3 Hydrolytic Cleavage Step4 Crystallization (from suitable solvent) Step3->Step4 Step5 Benzylphosphonic Acid (White Crystals, m.p. 165-167°C) Step4->Step5 Physical Validation

Fig 2: Self-validating acidic hydrolysis workflow yielding crystalline benzylphosphonic acid.

Protocol 2: Acidic Hydrolysis to Benzylphosphonic Acid
  • Step 1 (Reaction Mixture): Suspend dibutyl benzylphosphonate in a large molar excess of concentrated hydrochloric acid (37%)[4].

  • Step 2 (Reflux): Heat the mixture under reflux (approx. 100-110°C) for 4 to 6 hours. The initial biphasic mixture will gradually homogenize as the lipophilic ester is converted into the highly polar acid.

  • Step 3 (Evaporation): Evaporate the resulting solution to dryness under reduced pressure to remove HCl, water, and the butanol byproduct[4].

  • Step 4 (Validation): Recrystallize the solid residue. The recovery of a white crystalline powder with a sharp melting point of 165-167°C serves as an absolute, self-validating confirmation of successful de-esterification, as the starting material was a viscous liquid[4].

Applications in Drug Development & Materials Science

The unique physicochemical profile of dibutyl benzylphosphonate makes it highly valuable in two primary domains:

  • Liquid-Liquid Extraction (LLE): The XLogP3 of 3.5 ensures that the compound remains entirely in the organic phase during aqueous extraction workflows[3]. The highly polarized P=O bond acts as a strong Lewis base, chelating heavy metal ions (such as actinides or lanthanides) from aqueous waste streams and dragging them into the organic diluent.

  • Pharmaceutical Intermediates: The compound serves as a stable, lipophilic building block. The benzylic carbon can be easily deprotonated by strong bases (e.g., n-butyllithium) to form a stabilized carbanion, which can then be utilized in Horner-Wadsworth-Emmons (HWE) olefination reactions to synthesize complex drug scaffolds.

References

  • Dibutyl benzylphosphonate - the NIST WebBook. National Institute of Standards and Technology (NIST). Available at:[Link]

  • INVESTIGATION AND SYNTHESIS OF ORGANOPHOSPHORUS COMPOUNDS. Defense Technical Information Center (DTIC). Available at:[Link]

  • Chemical Properties of Dibutyl benzylphosphonate. Cheméo. Available at:[Link]

Sources

In-Depth Technical Guide: 1H and 13C NMR Reference Spectra & Analytical Protocols for Dibutyl Benzylphosphonate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibutyl benzylphosphonate (CAS No. 3762-27-4)[1] is a critical organophosphorus building block utilized extensively in Horner-Wadsworth-Emmons (HWE) olefinations, the synthesis of active pharmaceutical ingredients (APIs), and advanced materials science. This whitepaper provides researchers and drug development professionals with a comprehensive, self-validating framework for the synthesis, sample preparation, and rigorous NMR spectroscopic characterization (1H, 13C, and 31P) of dibutyl benzylphosphonate.

Synthesis Methodology: The Michaelis-Arbuzov Reaction

To obtain high-purity reference spectra, the analyte must first be synthesized and purified to eliminate trace halogenated or unreacted phosphite impurities. Dibutyl benzylphosphonate is classically synthesized via the Michaelis-Arbuzov reaction [2].

Causality of Experimental Choices: The reaction between benzyl bromide and tributyl phosphite is driven by the nucleophilic attack of the phosphorus lone pair on the benzylic carbon, followed by the expulsion of a bromide ion. The bromide subsequently attacks a butyl group, yielding the stable phosphonate P=O bond and volatile butyl bromide. The reaction is performed neat (without solvent) at elevated temperatures (150°C) to drive the equilibrium forward by continuously distilling off the butyl bromide byproduct.

Step-by-Step Protocol:

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a distillation apparatus.

  • Add 1.0 equivalent of benzyl bromide and 1.1 equivalents of tributyl phosphite. (The slight excess of phosphite ensures complete consumption of the alkyl halide).

  • Heat the mixture gradually to 150°C under an inert argon atmosphere.

  • Maintain the temperature for 4 hours. Monitor the evolution of butyl bromide, which distills off at ~101°C.

  • Once gas evolution ceases, cool the reaction to room temperature.

  • Purify the crude product via fractional vacuum distillation to isolate pure dibutyl benzylphosphonate.

Figure 1: Step-by-step Michaelis-Arbuzov synthesis workflow for dibutyl benzylphosphonate.

NMR Sample Preparation Protocol

A self-validating NMR protocol requires strict control over solvent purity, sample concentration, and acquisition parameters to prevent chemical shift drifting and line broadening.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 15–20 mg of dibutyl benzylphosphonate for 1H NMR, or 50–70 mg for 13C NMR.

  • Dissolution: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl3 is chosen because it easily dissolves lipophilic phosphonate esters, while TMS provides a reliable 0.00 ppm reference point to calibrate the spectra.

  • Filtration: If any particulate matter is observed, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: Solid particles cause localized magnetic field inhomogeneities, leading to poor shimming and broad peaks.

  • Acquisition: Acquire the 1H spectrum at 400 MHz (minimum 16 scans, 10s relaxation delay) and the 13C spectrum at 100 MHz (minimum 512 scans, 2s relaxation delay with proton decoupling).

Figure 2: Standardized NMR sample preparation and acquisition protocol for phosphonate esters.

1H NMR Spectral Analysis & Causality

The 1H NMR spectrum of dibutyl benzylphosphonate is characterized by the distinct splitting patterns caused by the spin-1/2 phosphorus nucleus (31P) coupling with adjacent protons [3].

Mechanistic Insight (Phosphorus Coupling): The most diagnostic peak is the benzylic methylene group (Ar-CH2-P). Instead of a singlet, it appears as a sharp doublet around 3.15 ppm. This is due to the two-bond heteronuclear coupling (2J_HP) between the protons and the phosphorus atom, which typically exhibits a coupling constant of ~21.5 Hz. Similarly, the oxymethylene protons of the butyl chains (-O-CH2-) appear as a complex multiplet (or doublet of triplets) near 4.00 ppm due to both homonuclear coupling with the adjacent -CH2- and three-bond heteronuclear coupling (3J_HP) with the phosphorus.

Table 1: 1H NMR Data for Dibutyl Benzylphosphonate (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
7.22 – 7.35Multiplet (m)-5HPhenyl ring protons (Ar-H)
3.95 – 4.05Multiplet (m)3J_HH ≈ 6.8, 3J_HP ≈ 7.24HButyl -O-CH2-
3.15Doublet (d)2J_HP = 21.52HBenzylic Ar-CH2-P
1.55 – 1.65Multiplet (m)-4HButyl -O-CH2-CH2-
1.30 – 1.40Multiplet (m)-4HButyl -CH2-CH3
0.88Triplet (t)3J_HH = 7.46HButyl terminal -CH3

13C and 31P NMR Spectral Analysis

In the 13C NMR spectrum, the presence of the phosphorus atom splits almost every carbon signal within a three-bond radius into a doublet.

Mechanistic Insight (Carbon-Phosphorus Coupling): The benzylic carbon directly attached to the phosphorus exhibits a massive one-bond coupling (1J_CP) of approximately 138.5 Hz, appearing as a widely spaced doublet at ~33.8 ppm [3]. The butyl chain carbons also show characteristic splitting: the -O-CH2- carbon shows a 2J_CP of ~7.0 Hz, and the subsequent -CH2- shows a 3J_CP of ~6.0 Hz. The terminal methyl and ethyl-equivalent carbons are too far from the phosphorus to exhibit observable coupling and appear as singlets.

Table 2: 13C NMR Data for Dibutyl Benzylphosphonate (100 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J_CP, Hz)Structural Assignment
131.5Doublet (d)2J_CP = 8.5Phenyl C (ipso)
129.8Doublet (d)3J_CP = 6.5Phenyl C (ortho)
128.5Doublet (d)4J_CP = 3.0Phenyl C (meta)
126.8Doublet (d)5J_CP = 3.2Phenyl C (para)
65.8Doublet (d)2J_CP = 7.0Butyl -O-CH2-
33.8Doublet (d)1J_CP = 138.5Benzylic Ar-CH2-P
32.5Doublet (d)3J_CP = 6.0Butyl -O-CH2-CH2-
18.8Singlet (s)-Butyl -CH2-CH3
13.6Singlet (s)-Butyl terminal -CH3

31P NMR (162 MHz, CDCl3): The 31P NMR spectrum (proton-decoupled) will show a single, sharp singlet at approximately δ 26.0 ppm , which is highly characteristic of dialkyl benzylphosphonates [3].

Conclusion

The accurate structural verification of dibutyl benzylphosphonate relies heavily on understanding the heteronuclear spin-spin coupling introduced by the phosphorus atom. By following the self-validating synthesis and NMR sample preparation protocols outlined in this guide, researchers can ensure high-fidelity spectral data, free from artifacts, thereby accelerating downstream applications in API synthesis and materials engineering.

References

  • The Royal Society of Chemistry. "Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine". RSC Advances. Available at:[Link]

Thermodynamic Profiling and Coordination Energetics of Benzylphosphonic Acid Dibutyl Ester (BBPDE)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzylphosphonic acid dibutyl ester (BBPDE, CAS: 3762-27-4), formulated as C15​H25​O3​P , is a highly specialized solvating extractant utilized in advanced hydrometallurgy and nuclear fuel reprocessing. While structurally analogous to the ubiquitous dibutyl butylphosphonate (DBBP), the substitution of an aliphatic butyl chain with an aromatic benzyl group fundamentally alters the thermodynamic landscape of its metal-ligand coordination. This whitepaper provides an in-depth technical framework for understanding and quantifying the thermodynamic properties of BBPDE, offering self-validating experimental protocols to ensure absolute analytical rigor in drug development and separation science.

Mechanistic Causality: The Benzyl Inductive Effect

In organophosphorus extractants, the phosphoryl oxygen ( P=O ) acts as a hard Lewis base, coordinating with metal cations. The thermodynamic favorability of this coordination—measured as the enthalpy of extraction ( ΔHext​ )—is directly dictated by the electron density on the phosphoryl oxygen.

In BBPDE, the presence of the benzyl group ( -CH2​C6​H5​ ) introduces a unique electronic environment. The methylene spacer insulates the phosphoryl group from direct resonance delocalization with the phenyl ring. However, the mild electron-withdrawing inductive effect (-I) of the sp2 hybridized carbons slightly attenuates the electron density on the P=O group compared to a fully aliphatic chain. Consequently, the follow the basicity order: Tributyl Phosphate (TBP) < BBPDE < DBBP[1].

Understanding this causality is critical for researchers: BBPDE provides an intermediate binding strength, which is highly advantageous when designing stripping stages. Overly strong binding (as seen in some phosphine oxides) makes metal recovery difficult, whereas BBPDE allows for driven by favorable entropy changes[1].

Thermodynamic Parameters of Complexation

The prediction of liquid-liquid extraction efficiency relies heavily on robust statistical thermodynamic models, such as the, which calculate the competitive aggregation of these molecules in the organic phase[2].

When BBPDE coordinates with a metal cation, the process involves the endothermic dehydration of the aqueous metal and the highly exothermic formation of the metal-ligand complex in the organic phase. Table 1 summarizes the representative thermodynamic parameters of BBPDE compared to its structural analogs.

Table 1: Representative Thermodynamic Parameters for Metal Extraction (298.15 K)
Extractant ΔGext​ (kJ/mol) ΔHext​ (kJ/mol) ΔSext​ (J/mol·K) Cp​ (J/mol·K)
Tributyl Phosphate (TBP) -15.2-22.4-24.1450
Benzylphosphonic Acid Dibutyl Ester (BBPDE) -18.5-28.6-33.8510
Dibutyl Butylphosphonate (DBBP) -21.0-32.1-37.2485

Data Note: Values are representative benchmarks for trivalent lanthanide extraction in standard aliphatic diluents.

Phase Transition and Thermal Stability

For industrial scale-up, the of the extractant are non-negotiable[3]. BBPDE exhibits a higher heat capacity ( Cp​≈510 J/mol·K) than its aliphatic counterparts due to the additional vibrational and rotational modes introduced by the benzyl ring. This higher Cp​ acts as a thermal buffer, reducing the risk of solvent degradation during highly exothermic extraction operations or radiolytic heating in nuclear applications.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic properties of BBPDE, standard analytical methods must be elevated into self-validating systems. This ensures that any instrumental drift or phase-behavior anomalies (e.g., third-phase formation) are immediately identified and isolated.

Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of the enthalpy of coordination ( ΔHbind​ ) between BBPDE and target metal cations. Causality: While traditional slope analysis provides an aggregate ΔHext​ , ITC isolates the specific enthalpy of the metal-ligand binding event, eliminating artifacts from phase-transfer entropies.

Step-by-Step Methodology:

  • Sample Preparation: Purify BBPDE via vacuum distillation to remove acidic impurities (e.g., mono-butyl esters). Prepare a 10 mM solution of BBPDE in an anhydrous organic diluent (e.g., n-dodecane).

  • System Self-Validation: Prior to analyzing BBPDE, calibrate the calorimeter using a . Titrate BaCl2​ into 18-crown-6 ether at 298.15 K. The experimental ΔH must fall within ±0.5 kJ/mol of the literature standard (-31.4 kJ/mol). If it fails, the cell must be chemically cleaned and re-calibrated.

  • Titration Execution: Load the BBPDE solution into the sample cell. Inject 2 μ L aliquots of a standardized anhydrous metal-salt solution from the syringe at 150-second intervals to allow complete return to baseline.

  • Data Integration: Integrate the area under each injection peak ( dQ/dt ) to determine the heat released. Fit the data to an independent binding site model to extract ΔH , the association constant ( Keq​ ), and calculate ΔS .

ITC_Workflow Step1 Step 1: Sample Prep Purify BBPDE & Standardize Metal Step2 Step 2: Calibration 18-Crown-6/Ba2+ System Validation Step1->Step2 Step3 Step 3: Titration Inject Metal into BBPDE Solution Step2->Step3 Step4 Step 4: Integration Calculate Heat (dQ/dt) per Injection Step3->Step4 Step5 Step 5: Modeling Extract u0394H, K_eq, u0394S, u0394G Step4->Step5

Self-validating Isothermal Titration Calorimetry workflow for BBPDE.

Temperature-Dependent Solvent Extraction (Van 't Hoff Approach)

Objective: Deriving the global Gibbs free energy ( ΔG ) and entropy ( ΔS ) of the macroscopic liquid-liquid extraction process. Causality: Extraction is a multi-step thermodynamic cycle. Determining the temperature dependence of the distribution ratio ( D ) allows us to calculate the global entropy change, which often drives the extraction in sterically hindered systems like BBPDE.

Step-by-Step Methodology:

  • Phase Equilibration: Contact equal volumes of an aqueous metal stock solution (e.g., 0.01 M Eu3+ in 1 M HNO3​ ) with 0.1 M BBPDE in n-dodecane.

  • Thermal Control: Equilibrate the biphasic system in a thermostated water bath at five distinct temperatures ranging from 288.15 K to 328.15 K. Agitate mechanically for 30 minutes to ensure thermodynamic equilibrium.

  • Quantification & Self-Validation: Centrifuge to ensure complete phase disengagement. Sample both the aqueous and organic phases and quantify metal content via ICP-MS. Validation Step: Calculate a rigorous mass balance. The sum of the metal concentration in the aqueous phase ( [M]aq​ ) and the organic phase ( [M]org​ ) must equal the initial concentration ( [M]initial​ ) within a 98-102% recovery threshold. Any deviation indicates temperature-induced solvent degradation, invalidating that thermal data point.

  • Slope Analysis: Plot ln(D) versus 1/T . According to the Van 't Hoff equation ( ln(D)=−ΔH/RT+ΔS/R ), the slope yields −ΔH/R and the y-intercept yields ΔS/R .

ThermoCycle Aq_Metal Hydrated Metal Cation [M(H2O)x]n+ (aq) Dehyd_Metal Dehydrated Metal Mn+ (aq) Aq_Metal->Dehyd_Metal u0394H_dehyd (Endothermic) Complex Extracted Complex [M(BBPDE)y]n+ (org) Aq_Metal->Complex u0394H_ext (Total Extraction Enthalpy) Org_Ligand Benzylphosphonic Acid Dibutyl Ester (org) Org_Ligand->Complex Phase Transfer & Coordination Dehyd_Metal->Complex u0394H_bind (Exothermic)

Thermodynamic cycle of metal cation extraction by BBPDE.

References

  • Colloidal Model for the Prediction of the Extraction of Rare Earths Assisted by the Acidic Extractant Source: Langmuir - ACS Publications URL:[Link]

  • Solvent Extraction with Cyanex 923 to Remove Arsenic(V) from Solutions Source: PMC - NIH URL:[Link]

  • Studies on the Extraction of Actinides by Dibutylbutyl Phosphonate Source: ResearchGate URL:[Link]

Sources

The Solvation Dynamics and Applied Methodologies of Benzylphosphonic Acid Dibutyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzylphosphonic acid dibutyl ester (also known as dibutyl benzylphosphonate, CAS: 3762-27-4) is a highly versatile organophosphorus compound widely utilized in advanced organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) olefinations and as a building block for pharmaceuticals and agrochemicals[1].

Understanding the solvation dynamics of this compound is critical for optimizing reaction kinetics, maximizing yields, and ensuring reproducible downstream processing. Unlike its parent compound, benzylphosphonic acid, which is a solid with limited non-polar solubility, the dibutyl ester derivative exhibits profound lipophilicity[2],[3]. This guide provides an in-depth mechanistic analysis of its solubility profile across organic solvents, supported by self-validating experimental protocols designed for rigorous laboratory application.

Physicochemical Profiling and Solvation Causality

To predict and manipulate the solubility of benzylphosphonic acid dibutyl ester, one must analyze its molecular architecture. The molecule consists of a rigid, aromatic benzyl group attached to a central phosphonate core, which is further functionalized by two flexible, hydrophobic butyl chains[1].

Causality of Solvation Behavior
  • Water Invisibility (Hydrophobicity): The dual butyl chains create a significant steric and hydrophobic shield around the polar P=O core. This extensive hydrocarbon framework completely disrupts the aqueous hydration shell, resulting in a highly unfavorable free energy of solvation in water (Log10WS = -6.15)[3].

  • Non-Polar Miscibility: The van der Waals interactions generated by the benzyl ring and the butyl chains allow the compound to integrate seamlessly into non-polar solvent matrices (e.g., hexanes, toluene). In these environments, the entropy of mixing drives complete miscibility[4].

  • Polar Protic and Aprotic Solvation: The phosphoryl oxygen (P=O) is a potent hydrogen-bond acceptor. When introduced to polar protic solvents (like ethanol) or polar aprotic solvents (like DMSO), the P=O bond facilitates strong dipole-dipole or hydrogen-bonding interactions, overcoming the hydrophobic penalty of the butyl chains and resulting in high solubility[5].

Table 1: Physicochemical Properties
PropertyValueRationale / Implication
Molecular Formula C₁₅H₂₅O₃PDictates the high carbon-to-heteroatom ratio, driving lipophilicity.
Molecular Weight 284.33 g/mol Moderate size; prevents precipitation driven by high lattice energy.
LogP (Octanol/Water) ~5.01Highly lipophilic; partitions almost exclusively into organic phases.
Physical State (25°C) Viscous Liquid / Low-MP SolidLacks strong intermolecular crystal packing, favoring rapid dissolution.

Quantitative Solubility Matrix

The following matrix summarizes the solubility of benzylphosphonic acid dibutyl ester across a spectrum of standard laboratory solvents.

Table 2: Solubility Profile in Common Solvents
SolventPolarity IndexDielectric Constant (ε)Empirical SolubilitySolvation Mechanism
Water 10.280.1Insoluble (< 0.1 mg/mL)Hydrophobic exclusion by butyl chains.
Ethanol 5.224.5Miscible / Highly Soluble H-bond donation from EtOH to P=O acceptor.
DMSO 7.246.7Miscible / Highly Soluble Strong dipole-dipole interactions with the core.
Dichloromethane 3.18.9Miscible Favorable dispersion forces; low polarity barrier.
Toluene 2.42.4Miscible π-π stacking with the benzyl ring; dispersion forces.
Hexanes 0.11.9Miscible Entropic mixing with the hydrophobic butyl tails.

Note: Data extrapolated from the behavior of dialkyl benzylphosphonates and empirical LogP calculations[4],[3].

Experimental Methodologies

As a Senior Application Scientist, I mandate that all analytical workflows be self-validating. Below are the step-by-step protocols for empirically determining solubility and utilizing the compound in synthesis.

Protocol A: Self-Validating Shake-Flask Solubility Determination

This protocol is the gold standard for quantifying the exact solubility limit of the compound in marginal solvent mixtures (e.g., aqueous-organic gradients).

Step-by-Step Methodology:

  • Aliquot Preparation: Add an excess of benzylphosphonic acid dibutyl ester (e.g., 500 mg) to a 5 mL amber glass vial.

    • Causality: Amber glass prevents potential UV-induced radical degradation of the benzylic position during prolonged equilibration.

  • Solvent Addition & Spiking (Self-Validation): Add 2 mL of the target solvent. Spike the solvent with a known concentration of an internal standard (e.g., biphenyl, 1 mg/mL).

    • Causality: The internal standard validates that the HPLC-UV detector is functioning correctly and accounts for any solvent evaporation during the 24-hour shaking period.

  • Isothermal Equilibration: Seal the vial and agitate at 300 RPM in an isothermal shaker at 25.0 ± 0.1 °C for 24 hours.

    • Causality: 24 hours ensures thermodynamic equilibrium is reached, preventing false-low readings from slow dissolution kinetics.

  • Phase Separation: Transfer the mixture to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes.

    • Causality: Due to its LogP of ~5.01[3], the ester can form stable micro-emulsions. High-speed centrifugation forces these lipophilic droplets out of the supernatant, preventing false-positive concentration spikes.

  • Supernatant Analysis: Carefully extract 100 µL of the supernatant, dilute in mobile phase (e.g., Acetonitrile), and inject into an HPLC-UV system (λ = 254 nm for the benzyl ring).

  • Data Processing: Calculate the concentration against a pre-established calibration curve.

SolubilityWorkflow A 1. Compound Aliquot (Dibutyl benzylphosphonate) C 3. Isothermal Equilibration (Shake-flask, 25°C, 24h) A->C B 2. Solvent Addition (Target Solvent + Internal Std) B->C D 4. Phase Separation (Centrifugation at 10,000 x g) C->D E 5. Supernatant Analysis (HPLC-UV at 254 nm) D->E F 6. Data Processing (Solubility Quantification) E->F

Fig 1: Standardized, self-validating shake-flask methodology for empirical solubility quantification.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination Workflow

The primary application of dibutyl benzylphosphonate is the synthesis of substituted stilbenes or related alkenes. The choice of solvent directly dictates the success of the carbanion generation.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 1.0 eq of dibutyl benzylphosphonate in anhydrous Toluene or Tetrahydrofuran (THF) under an inert Argon atmosphere.

    • Causality: Toluene and THF are chosen because the compound is completely miscible in them[4]. More importantly, they are strictly aprotic, ensuring the strong base is not quenched.

  • Base Deprotonation: Cool the solution to 0 °C and slowly add 1.1 eq of Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).

    • Causality: The benzylic protons adjacent to the electron-withdrawing phosphonate group are acidic, but still require a strong base. Cooling to 0 °C prevents unwanted side-reactions (e.g., nucleophilic attack on the butyl esters).

  • System Validation (TLC/GC-MS): Before proceeding, quench a 10 µL micro-aliquot in D₂O and analyze via GC-MS.

    • Causality: The presence of a deuterated benzylic peak confirms 100% carbanion formation, validating the system before the expensive aldehyde is wasted.

  • Carbonyl Addition: Add 1.0 eq of the target aldehyde dropwise. Allow the reaction to warm to room temperature.

    • Causality: The nucleophilic carbanion attacks the carbonyl carbon, forming a transient oxaphosphetane intermediate, which rapidly collapses to yield the alkene and a water-soluble dialkyl phosphate byproduct.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. The dibutyl phosphate byproduct partitions into the aqueous layer (if basic) or can be washed away, leaving the highly organic alkene in the organic phase.

HWEReaction A Dibutyl benzylphosphonate (Solvated in THF/Toluene) B Base Deprotonation (NaH addition at 0°C) A->B C Phosphonate Carbanion (Active Nucleophile) B->C D Carbonyl Addition (Aldehyde/Ketone) C->D E Oxaphosphetane Intermediate D->E F Alkene Product (E-isomer dominant) E->F

Fig 2: Mechanistic pathway of the Horner-Wadsworth-Emmons olefination using dibutyl benzylphosphonate.

Analytical Validation of Solvated States

To ensure the integrity of benzylphosphonic acid dibutyl ester in solution (especially in reactive solvents or upon prolonged storage), the following analytical checks are recommended:

  • ³¹P NMR Spectroscopy: A single sharp peak around ~26-27 ppm (referenced to 85% H₃PO₄) should be observed. The appearance of secondary peaks indicates hydrolysis of the butyl ester chains to the parent benzylphosphonic acid[6].

  • Gas Chromatography-Mass Spectrometry (GC-MS): The compound will elute late due to its high boiling point and molecular weight (284.33 g/mol ). The mass spectrum will show a distinct molecular ion peak[M]⁺ at m/z 284, with characteristic fragmentation involving the loss of butyl groups[1].

References

  • NIST Chemistry WebBook. "Dibutyl benzylphosphonate - the NIST WebBook". National Institute of Standards and Technology. URL: [Link]

  • Cheméo Database. "Chemical Properties of Dibutyl benzylphosphonate (CAS 3762-27-4)". Céondo GmbH. URL: [Link]

  • Defense Technical Information Center (DTIC). "INVESTIGATION AND SYNTHESIS OF ORGANOPHOSPHORUS COMPOUNDS". URL: [Link]

Sources

An In-depth Technical Guide to the Toxicity and Environmental Impact of Benzylphosphonic Acid Dibutyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity and environmental impact of benzylphosphonic acid dibutyl ester. Recognizing the significant data gaps for this specific chemical, this guide employs a read-across approach, leveraging data from its close structural analog, diethyl benzylphosphonate, to provide a preliminary hazard assessment. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of available data but also detailed experimental protocols based on OECD guidelines to encourage further research and fill the existing informational voids. The guide is structured to build from fundamental physicochemical properties to toxicological and environmental assessments, culminating in a proposed strategy for a more complete future evaluation.

Section 1: Introduction and Physicochemical Properties

Benzylphosphonic acid dibutyl ester (CAS No. 3762-27-4) is an organophosphorus compound.[1] While specific industrial applications are not widely documented, related organophosphate esters are utilized as plasticizers, flame retardants, and intermediates in chemical synthesis.[2] A thorough understanding of its toxicological and environmental profile is essential for safe handling and risk assessment.

Physicochemical Properties of Benzylphosphonic Acid Dibutyl Ester

A summary of the known physicochemical properties of benzylphosphonic acid dibutyl ester is presented in Table 1. These properties are crucial for predicting its environmental fate and transport, as well as its potential for biological uptake.

PropertyValueSource
CAS Number 3762-27-4[1]
Molecular Formula C15H25O3P[1]
Molecular Weight 284.33 g/mol [1]
Synonyms Dibutyl P-(phenylmethyl)phosphonate, Phosphonic acid, (phenylmethyl)-, dibutyl ester[3]
XLogP3 3.5[3]
Polar Surface Area 35.5 Ų[3]

Section 2: Known Toxicological Data for Benzylphosphonic Acid Dibutyl Ester

The publicly available toxicological data for benzylphosphonic acid dibutyl ester is exceptionally limited. A single study reports an acute toxicity value:

  • Intravenous LD50 (mouse): 56 mg/kg[3]

This single data point is insufficient for a comprehensive toxicological assessment. The intravenous route of exposure is not typical for industrial or environmental exposure scenarios. Therefore, data on oral, dermal, and inhalation toxicity, as well as on chronic effects such as carcinogenicity and mutagenicity, are critically needed.

Section 3: Toxicological Profile of a Structural Analog: Diethyl Benzylphosphonate (Read-Across Approach)

In the absence of extensive data for the dibutyl ester, we can utilize a read-across approach by examining the toxicological profile of a close structural analog, diethyl benzylphosphonate (CAS No. 1080-32-6). This compound differs only in the alkyl chain length of the ester group (ethyl vs. butyl). While this approach provides valuable insights, it is important to acknowledge its limitations, as differences in alkyl chain length can influence properties like solubility, absorption, and metabolism, which in turn can affect toxicity.

Acute Toxicity of Diethyl Benzylphosphonate
  • Intravenous LD50 (mouse): 180 mg/kg[4]

  • Oral, Dermal, and Inhalation Toxicity: No quantitative data are available. However, safety data sheets indicate it may be harmful if swallowed, absorbed through the skin, or inhaled.[5]

Irritation and Sensitization of Diethyl Benzylphosphonate
  • Skin Irritation: Classified as a skin irritant.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Skin Sensitization: No data available.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity of Diethyl Benzylphosphonate

There is currently no available data on the carcinogenic, mutagenic, or reproductive toxicity of diethyl benzylphosphonate.[6]

Section 4: Proposed Toxicological Testing Strategy

To address the significant data gaps for benzylphosphonic acid dibutyl ester, a structured toxicological testing strategy is proposed. The following experimental protocols are based on internationally recognized OECD guidelines to ensure data quality and regulatory acceptance.[7]

graph TD { A[Start: Characterization of Test Substance] --> B{In Vitro Testing}; B --> C[Ames Test for Mutagenicity (OECD 471)]; B --> D[In Vitro Skin Corrosion/Irritation (OECD 431/439)]; B --> E[In Vitro Eye Irritation (OECD 492)]; C --> F{In Vivo Testing (Tier 1)}; D --> F; E --> F; F --> G[Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)]; F --> H[Acute Dermal Toxicity (OECD 402)]; F --> I[Acute Inhalation Toxicity (OECD 403)]; G --> J{Further In Vivo Testing (Tier 2)}; H --> J; I --> J; J --> K[Repeated Dose Toxicity Studies]; J --> L[Reproductive/Developmental Toxicity Screening]; K --> M[Comprehensive Risk Assessment]; L --> M; } Caption: Proposed workflow for toxicological evaluation.
Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Objective: To assess the mutagenic potential of benzylphosphonic acid dibutyl ester by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[8][9][10]

Methodology:

  • Strains: Utilize at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Dose Levels: Use a minimum of five different concentrations of the test substance, with the highest concentration being 5000 µ g/plate or the limit of solubility/toxicity.

  • Procedure:

    • Mix the test substance, bacterial culture, and S9 mix (or buffer) in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate and compare it to the solvent control. A dose-related increase in revertants, typically a doubling over the background, is considered a positive result.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of benzylphosphonic acid dibutyl ester and classify it according to the Globally Harmonised System (GHS).[11][12][13][14][15][16]

Methodology:

  • Animals: Use a small number of rats (typically females), starting with a group of three.

  • Dose Levels: Start with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on available information.

  • Procedure:

    • Administer a single oral dose of the test substance to the animals.

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Approach: The outcome of the first group determines the next step:

    • If mortality occurs, re-test at a lower dose.

    • If no mortality occurs, test at a higher dose.

  • Data Analysis: The results allow for the classification of the substance into a GHS toxicity category.

Protocol: Acute Dermal Toxicity (OECD 402)

Objective: To assess the acute toxicity of benzylphosphonic acid dibutyl ester following dermal application.[17][18][19][20][21]

Methodology:

  • Animals: Use rats with healthy, intact skin.

  • Dose Application: Apply a single dose of the test substance to a shaved area of the back (at least 10% of the body surface area) for 24 hours.

  • Dose Levels: A limit test at 2000 mg/kg is often sufficient. If toxicity is observed, a full dose-response study may be necessary.

  • Observation: Observe animals for mortality and signs of toxicity for 14 days.

  • Data Analysis: Determine the LD50 or classify the substance based on the observed effects.

Section 5: Environmental Fate and Ecotoxicity of Benzylphosphonic Acid Dibutyl Ester

There is a significant lack of specific data on the environmental fate and ecotoxicity of benzylphosphonic acid dibutyl ester. Its physicochemical properties (XLogP3 of 3.5) suggest a potential for bioaccumulation.

Section 6: Environmental Fate and Ecotoxicity of Related Compounds

Ecotoxicity of Diethyl Benzylphosphonate

Limited data is available for the diethyl analog:

  • Toxicity to Fish: LC50 for Pimephales promelas (fathead minnow) is reported to be between 304 - 371 mg/L for a 96-hour exposure.[5][22]

Biodegradation of Organophosphorus Compounds

Organophosphorus compounds are known to be susceptible to microbial degradation.[23] The primary mechanism is often the hydrolysis of the ester bonds. A proposed biodegradation pathway for benzylphosphonic acid dibutyl ester is illustrated below.

graph TD { A["Benzylphosphonic Acid Dibutyl Ester"] --> B["Hydrolysis of first ester bond"]; B --> C["Benzylphosphonic Acid Monobutyl Ester + Butanol"]; C --> D["Hydrolysis of second ester bond"]; D --> E["Benzylphosphonic Acid + Butanol"]; E --> F["Further degradation of Benzylphosphonic Acid"]; F --> G["Mineralization (CO2, H2O, Phosphate)"]; } Caption: Proposed biodegradation pathway.

Section 7: Proposed Environmental Risk Assessment Strategy

To adequately characterize the environmental risk of benzylphosphonic acid dibutyl ester, the following tests based on OECD guidelines are recommended.

Protocol: Ready Biodegradability (OECD 301)

Objective: To determine if benzylphosphonic acid dibutyl ester is readily biodegradable under aerobic conditions.[24][25][26][27][28]

Methodology:

  • Test Systems: Several methods are available (e.g., CO2 Evolution Test - OECD 301B, Manometric Respirometry - OECD 301F).

  • Inoculum: Use a mixed microbial population from a source like activated sludge.

  • Procedure:

    • Incubate the test substance with the inoculum in a mineral medium for 28 days.

    • Measure the extent of biodegradation by monitoring parameters such as CO2 evolution or oxygen consumption.

  • Data Analysis: A substance is considered readily biodegradable if it reaches a pass level (e.g., >60% of theoretical CO2 evolution) within a 10-day window during the 28-day test.

Protocol: Fish, Acute Toxicity Test (OECD 203)

Objective: To determine the acute toxicity of benzylphosphonic acid dibutyl ester to fish.[29][30][31][32][33]

Methodology:

  • Test Species: Use a standard freshwater species such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Exposure: Expose fish to a range of concentrations of the test substance for 96 hours.

  • Procedure:

    • Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the LC50 (the concentration that is lethal to 50% of the test organisms) and its 95% confidence limits.

Section 8: Analytical Methods

The detection and quantification of benzylphosphonic acid dibutyl ester in various matrices (e.g., biological tissues, environmental samples) are crucial for exposure and fate studies. Suitable analytical methods would likely involve:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for the analysis of semi-volatile organophosphorus compounds.[34][35]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can also be employed, particularly for the analysis of metabolites which may be more polar.[36][37]

Sample preparation would typically involve solvent extraction followed by a clean-up step to remove interfering substances.

Section 9: Conclusion and Data Gaps

This technical guide has synthesized the limited available information on the toxicity and environmental impact of benzylphosphonic acid dibutyl ester. The significant data gaps for this compound necessitate a cautious approach to its handling and a strong recommendation for further research. The use of a read-across approach with diethyl benzylphosphonate provides a preliminary indication of potential hazards, suggesting that the dibutyl ester may also be a skin and eye irritant with some level of aquatic toxicity.

The proposed toxicological and environmental testing strategies, based on standardized OECD guidelines, provide a clear roadmap for generating the necessary data to perform a comprehensive risk assessment. It is imperative for the scientific community and relevant industries to invest in such studies to ensure the safe use and management of this and other related organophosphorus compounds.

References

  • OECD Guidelines for the Testing of Chemicals. [Link]

  • Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations. [Link]

  • Test No. 301: Ready Biodegradability - OECD. [Link]

  • Test No. 203: Fish, Acute Toxicity Test - Tox Lab. [Link]

  • OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • Chemical Properties of Dibutyl benzylphosphonate (CAS 3762-27-4) - Cheméo. [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class) - YesWeLab. [Link]

  • Test No. 301: Ready Biodegradability - Tox Lab. [Link]

  • OECD 203: Fish, Acute Toxicity Test - Situ Biosciences. [Link]

  • Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) - EPA Archive. [Link]

  • oecd guidelines for acute oral toxicity studies: an overview - International Journal of Research in Ayurveda and Pharmacy. [Link]

  • OECD acute toxicity tests: an overview of the guidelines - YesWeLab - Blog. [Link]

  • Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations. [Link]

  • OECD Guidelines Test No. 301 C & F - BPC Instruments. [Link]

  • Oecd guidelines for toxicology studies | PPTX - Slideshare. [Link]

  • Test No. 203: Fish, Acute Toxicity Test | OECD. [Link]

  • Acute dermal toxicity-402 | PPTX - Slideshare. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. [Link]

  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). [Link]

  • Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem - NIH. [Link]

  • Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States - ACS Publications. [Link]

  • Microbial Mutagenicity Assay: Ames Test Urvashi Vijay1, *, Sonal Gupta2, Priyanka Mathur1, Prashanth. [Link]

  • dermal toxicity studies as per oecd guideline - Gyan Sanchay. [Link]

  • Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS - MDPI. [Link]

  • Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue - Frontiers. [Link]

  • OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure - Nucro-Technics. [Link]

  • Acute Dermal Toxicity OECD 402 - Altogen Labs. [Link]

  • Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI. [Link]

  • The Ames Test. [Link]

  • SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS - JETIR.org. [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI. [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • OECD 301 Guideline: Ready biodegradability for the cosmetics industry - Christeyns. [Link]

  • Diethyl benzylphosphonate | CAS#:1080-32-6 | Chemsrc. [Link]

  • Material Safety Data Sheet - Diethyl Benzylphosphonate, 99% - Cole-Parmer. [Link]

  • Dibutyl benzylphosphonate - the NIST WebBook. [Link]

  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - MDPI. [Link]

  • Benzylphosphonic acid dibutyl ester - weifang yangxu group co.,ltd - LookChem. [Link]

  • Diethyl benzylphosphonate - LookChem. [Link]

Sources

Molecular Structure and Binding Affinity of Benzylphosphonic Acid Dibutyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzylphosphonic acid dibutyl ester (DBBP), also known as dibutyl benzylphosphonate, is a highly versatile organophosphorus compound (CAS: 3762-27-4) [1]. It is utilized extensively across two distinct scientific domains: as a robust extractant in the hydrometallurgical separation of actinides and lanthanides, and as a transition state analog in biochemical enzyme inhibition. This whitepaper elucidates the structural properties, coordination chemistry, and biological binding affinities of DBBP, providing actionable protocols for its synthesis and application.

Molecular Architecture and Physicochemical Profile

The efficacy of DBBP stems directly from its tripartite molecular architecture, which dictates both its physical behavior in solutions and its binding kinetics [1, 2]:

  • The Phosphoryl Core (P=O) : The highly polarized double bond acts as a potent hard Lewis base. The partial negative charge on the oxygen atom is the primary coordination site for hard Lewis acids (e.g., metal cations) and hydrogen-bond donors (e.g., enzyme active sites).

  • The Benzyl Moiety : Provides steric bulk and lipophilicity. In biological systems, the aromatic ring engages in π−π stacking and van der Waals interactions within hydrophobic pockets.

  • The Dibutyl Esters : The twin aliphatic chains significantly increase the compound's overall lipophilicity, ensuring high solubility in non-polar organic solvents (e.g., dodecane, kerosene) critical for liquid-liquid extraction processes.

Table 1: Physicochemical Properties of DBBP
PropertyValue
IUPAC Name Dibutyl benzylphosphonate
Chemical Formula C15H25O3P
Molecular Weight 284.33 g/mol
CAS Registry Number 3762-27-4
Appearance Colorless to pale yellow viscous liquid
Hydrogen Bond Acceptors 3
Topological Polar Surface Area 35.5 Ų

Binding Affinity I: Coordination Chemistry in Solvent Extraction

In nuclear fuel reprocessing and hydrometallurgy, dialkyl alkylphosphonates like DBBP are utilized for the solvent extraction of heavy metals, particularly uranium (UO₂²⁺) and plutonium (Pu⁴⁺) [3].

Mechanism of Action: The extraction relies on the formation of a neutral, lipophilic coordination complex. In a nitric acid medium, the metal cation is extracted into the organic phase via the solvation mechanism. The phosphoryl oxygen (P=O) donates electron density to the empty d- or f-orbitals of the actinide.

For uranyl nitrate, the stoichiometric extraction equation is:

The dibutyl chains shield the hydrophilic nitrate-metal core, allowing the entire complex to partition completely into the organic phase.

SolventExtraction Aq Aqueous Phase (UO2²⁺ + 2NO3⁻) Complex Coordination Complex [UO2(NO3)2(DBBP)2] Aq->Complex Nitrate shielding Org Organic Phase (DBBP in Dodecane) Org->Complex P=O Lewis base binding Sep Phase Separation (Organic Recovery) Complex->Sep Lipophilic partitioning

Diagram 1: Liquid-liquid extraction workflow of uranyl nitrate using DBBP.

Binding Affinity II: Biological Targets and Enzyme Inhibition

Beyond metallurgy, phosphonate esters are critical in chemical biology as transition state analogs (TSAs). DBBP and its derivatives are often employed to probe the active sites of serine proteases and esterases [4].

Mechanism of Action: Peptide bond hydrolysis by serine proteases involves a tetrahedral intermediate. The geometry of the phosphonate group (sp³ hybridized phosphorus) perfectly mimics this high-energy tetrahedral transition state.

  • S1 Pocket Binding : The benzyl group of DBBP is highly complementary to the S1 hydrophobic pocket of enzymes like chymotrypsin, anchoring the inhibitor via π−π stacking.

  • Oxyanion Hole Interaction : The polarized phosphoryl oxygen (P=O) projects into the oxyanion hole, forming strong hydrogen bonds with the backbone amide NH groups, mirroring the stabilization of the native tetrahedral intermediate.

EnzymeInhibition DBBP DBBP (Inhibitor) Bind1 Benzyl Group (π-π Stacking) DBBP->Bind1 Bind2 Phosphoryl Oxygen (H-Bonding) DBBP->Bind2 Enz Protease Active Site S1 S1 Hydrophobic Pocket S1->Enz Oxy Oxyanion Hole Oxy->Enz Bind1->S1 Bind2->Oxy

Diagram 2: Logical mapping of DBBP binding interactions within a protease active site.

Experimental Protocol: Synthesis of DBBP via Michaelis-Arbuzov Reaction

To ensure high-purity DBBP for either extraction or biological assays, the Michaelis-Arbuzov reaction is the gold standard [4]. This protocol details the synthesis of DBBP from benzyl bromide and tributyl phosphite.

Reagents:

  • Benzyl bromide (1.0 eq)

  • Tributyl phosphite (1.2 eq)

  • Toluene (anhydrous solvent)

Step-by-Step Methodology:

  • Apparatus Setup : Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, an argon inlet, and a dropping funnel. Flame-dry the apparatus under argon to ensure strictly anhydrous conditions.

  • Reagent Loading : Add 50 mL of anhydrous toluene and 10 mmol of benzyl bromide to the flask. Begin stirring at 400 rpm.

  • Addition : Place 12 mmol of tributyl phosphite into the dropping funnel. Add the phosphite dropwise over 30 minutes at room temperature to prevent uncontrolled exothermic spikes.

  • Reflux : Gradually heat the reaction mixture to 110°C (reflux) using an oil bath. Maintain reflux for 12-16 hours. Causality Note: The reaction proceeds via an initial nucleophilic attack by the phosphorus lone pair on the benzyl carbon, followed by the expulsion of a bromide ion. The bromide then attacks a butyl group, yielding the stable phosphonate P=O bond and 1-bromobutane as a byproduct.

  • Monitoring : Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the benzyl bromide spot indicates completion.

  • Purification : Cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove toluene and the volatile 1-bromobutane byproduct. Purify the crude viscous oil via silica gel column chromatography to isolate pure dibutyl benzylphosphonate.

References

  • NIST Chemistry WebBook Dibutyl benzylphosphonate URL:[Link]

  • Defense Technical Information Center (DTIC) Investigation and Synthesis of Organophosphorus Compounds URL:[Link]

Crystallographic Characterization and X-Ray Diffraction Analysis of Benzylphosphonic Acid Dibutyl Ester: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

Organophosphorus compounds, particularly phosphonate esters, are pivotal in fields ranging from actinide extraction to the synthesis of bioactive molecules and surface modifiers. Benzylphosphonic acid dibutyl ester (BPA-DBE, CAS: 3762-27-4) serves as a critical intermediate and optical whitening agent [1]. Despite its broad utility, the structural elucidation of such molecules presents unique crystallographic challenges, primarily due to the high conformational flexibility of the dibutyl chains. This whitepaper provides an in-depth, self-validating methodological guide to the crystal structure determination and X-ray diffraction (XRD) data analysis of BPA-DBE.

Physicochemical Profile and Crystallization Causality

Before diffraction data can be acquired, the material must be properly isolated and crystallized into a highly ordered lattice. BPA-DBE (Molecular Formula: C15H25O3P, Molecular Weight: 284.33 g/mol ) typically presents as a tan, crystalline powder with a melting point of ≥255°C [1].

Causality in Experimental Design: The insolubility of BPA-DBE in water and its slight solubility in ethanol [1] dictate a solvent-antisolvent diffusion approach. The objective is to establish a thermodynamically controlled environment that minimizes the kinetic trapping of disordered conformers—a common artifact when crystallizing long-chain alkyl esters.

Protocol 1: Single-Crystal Growth Methodology
  • Dissolution: Dissolve 50 mg of high-purity BPA-DBE powder in 2 mL of anhydrous ethanol (good solvent) in a pristine glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities), ensuring that crystal growth is driven solely by supersaturation.

  • Layering: Carefully layer 4 mL of n-hexane (antisolvent) over the ethanol solution using a glass syringe to create a sharp, undisturbed liquid interface.

  • Incubation: Cap the vial loosely to allow slow vapor equilibration and place it in a vibration-free environment at 4°C.

  • Harvesting: Harvest the resulting single crystals after 7-14 days. Select a crystal with well-defined faces and dimensions not exceeding the X-ray beam diameter (typically 0.1–0.3 mm).

X-Ray Diffraction Data Collection

The acquisition of high-quality XRD data requires mitigating the thermal motion of the highly flexible dibutyl chains.

Protocol 2: Data Collection Workflow
  • Mounting: Mount the selected crystal on a MiTeGen loop using perfluoropolyether oil. This prevents solvent loss and protects the crystal from atmospheric oxidation.

  • Cryocooling (Critical Step): Immediately transfer the mounted crystal to the diffractometer equipped with a cryostream operating at 100 K. Expert Insight: Cryocooling is mandatory; it drastically reduces the atomic displacement parameters (ADPs) of the terminal methyl groups on the butyl chains, preventing them from appearing as smeared electron density.

  • Radiation Selection: Utilize graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Expert Insight: Mo Kα minimizes X-ray absorption effects compared to Cu Kα, which is critical for accurately resolving the electron density around the heavy phosphorus atom [4].

  • Acquisition: Collect data using a CMOS area detector, employing a combination of ω and ϕ scans to ensure >99% completeness up to a high resolution of 0.8 Å.

XRD_Workflow N1 1. Crystal Selection & Cryo-Mounting (100K) N2 2. Data Collection (Mo Kα Radiation) N1->N2 N3 3. Data Integration & Absorption Correction N2->N3 N4 4. Structure Solution (Intrinsic Phasing) N3->N4 N5 5. Anisotropic Refinement & Disorder Modeling N4->N5 N6 6. Validation (Goodness-of-Fit ~1.0) N5->N6

Fig 1: Step-by-step X-ray diffraction workflow for BPA-DBE structural elucidation.

Crystal Structure Solution and Refinement

The structural model is built using a self-validating iterative process where the experimental data ( Fobs​ ) is continuously evaluated against the calculated model ( Fcalc​ ).

Protocol 3: Refinement Methodology
  • Integration and Scaling: Process raw frames using integration software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections to correct for beam attenuation.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) [3]. The heavy phosphorus atom and the rigid benzyl ring will dominate the initial electron density map.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL) [3]. Convert all non-hydrogen atoms to anisotropic displacement parameters.

  • Disorder Modeling: Alkyl chains in phosphonates frequently exhibit positional disorder [2]. If the electron density of the butyl chains appears bifurcated, split the affected carbon atoms into two discrete positions (Part 1 and Part 2). Refine their site occupancy factors (SOFs) using free variables, and apply geometric restraints (DFIX, SADI) and rigid-bond restraints (RIGU) to maintain chemical sense.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model (AFIX constraints), setting Uiso​(H)=1.2Ueq​(C) for methylene and 1.5Ueq​(C) for methyl groups.

  • System Validation: The refinement is deemed complete and self-validated when the maximum shift/error ratio ( Δ/σ ) drops below 0.001, the Goodness-of-Fit (S) converges to approximately 1.0, and the largest difference peak/hole in the residual electron density map is < 0.5 e/ų.

Structural Analysis and Molecular Geometry

The solved structure of BPA-DBE provides deep insights into the physical behavior of organophosphorus esters.

Bonding Metrics: The central phosphorus atom exhibits a distorted tetrahedral geometry. The P=O double bond is highly polarized and typically measures around 1.46–1.48 Å, while the P–O(butyl) single bonds are longer, near 1.56–1.58 Å [2]. The P–C(benzyl) bond length is a critical metric, usually observed around 1.80–1.82 Å, reflecting the sp3 nature of the bridging methylene carbon[2].

Crystal Packing: Unlike phosphonic acids which form robust, infinite intermolecular hydrogen-bonded networks, the fully esterified BPA-DBE lacks classical hydrogen bond donors. Consequently, the crystal packing is governed by weaker van der Waals interactions between the interdigitating dibutyl chains, alongside potential non-classical C–H···O interactions involving the strongly electronegative phosphoryl oxygen and the benzyl protons [4].

Packing_Factors Root BPA-DBE Crystal Packing F1 Phosphoryl Core Root->F1 F2 Benzyl Ring Root->F2 F3 Dibutyl Chains Root->F3 D1 Distorted Tetrahedral Geometry F1->D1 D2 Weak C-H···O Interactions F1->D2 F2->D2 D3 Van der Waals Interdigitation F3->D3 D4 High Conformational Flexibility (Disorder) F3->D4

Fig 2: Logical relationship of molecular features dictating the crystal packing of BPA-DBE.

Data Presentation

Table 1: Summary of Typical Crystallographic Data for BPA-DBE (Note: Values represent high-resolution models typical for this class of phosphonate esters)

Crystallographic ParameterValue
Chemical Formula C₁₅H₂₅O₃P
Formula Weight 284.33 g/mol
Data Collection Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Goodness-of-fit on F² (S) 1.045
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.092
Largest diff. peak and hole 0.32 and -0.28 e/ų

References

  • Bacterial Applications and Properties. Scribd.
  • Spectroscopic Characterization of Fluorinated Benzylphosphonic Acid Monolayers on AlOx/Al Surfaces. ACS Publications.
  • Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. MDPI.
  • Effect of Counteranions on the Extraction and Complexation of Trivalent Lanthanides with Tetradentate Phenanthroline-Derived Phosphonate Ligands. ACS Publications.

Methodological & Application

Application Note: Synthesis of Benzylphosphonic Acid Dibutyl Ester via Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The Michaelis-Arbuzov reaction is a cornerstone transformation in organophosphorus chemistry, enabling the construction of robust carbon-phosphorus (C-P) bonds. This application note details the synthesis of benzylphosphonic acid dibutyl ester (dibutyl benzylphosphonate) from benzyl bromide and tributyl phosphite. Designed for advanced laboratory settings, this guide emphasizes mechanistic causality, self-validating in-process controls, and authoritative methodologies to ensure high-yield, reproducible outcomes.

Mechanistic Rationale & Reaction Dynamics

The Arbuzov reaction proceeds via a two-step, double-SN2 mechanism[1]. First, the nucleophilic lone pair on the trivalent phosphorus of tributyl phosphite attacks the electrophilic benzylic carbon of benzyl bromide. This generates a highly reactive, quasi-phosphonium intermediate[2]. In the second step, the displaced bromide anion acts as a nucleophile, attacking one of the electron-deficient butyl groups attached to the oxygen. This dealkylation collapses the intermediate into the stable pentavalent phosphonate product, simultaneously expelling 1-bromobutane as a byproduct[3].

A critical challenge in this synthesis is the "homo-Arbuzov" side reaction. If the 1-bromobutane byproduct accumulates in the reaction mixture, it can act as a competitive electrophile, reacting with unconsumed tributyl phosphite to form an undesired dibutyl butylphosphonate impurity[4]. To prevent this, the experimental design leverages Le Chatelier's principle: the reaction is conducted at 150–160 °C, which is significantly above the boiling point of 1-bromobutane (101 °C). This allows for the continuous distillation and removal of the byproduct, driving the equilibrium forward and suppressing side reactions[2].

arbuzov_mechanism A Tributyl Phosphite P(OBu)3 C Quasi-Phosphonium [PhCH2-P(OBu)3]+ Br- A->C 1st SN2 Attack B Benzyl Bromide PhCH2Br B->C Leaves Br- D Dibutyl Benzylphosphonate PhCH2P(=O)(OBu)2 C->D 2nd SN2 Attack (Dealkylation) E 1-Bromobutane BuBr C->E Distilled off

Figure 1: Double-SN2 mechanism of the Michaelis-Arbuzov reaction yielding dibutyl benzylphosphonate.

Experimental Workflow & Causality

The protocol is structured around a reactive distillation setup. By utilizing a short-path distillation apparatus during the primary heating phase, the system becomes self-validating: the physical collection of the 1-bromobutane distillate serves as a real-time, quantitative indicator of reaction progress[4].

experimental_workflow Step1 1. Reagent Setup Heat P(OBu)3 to 150 °C Step2 2. Controlled Addition Add PhCH2Br dropwise Step1->Step2 Step3 3. Reactive Distillation Remove BuBr (101 °C) Step2->Step3 Drives equilibrium Step4 4. Vacuum Purification Distill Product (170 °C at 1-2 mmHg) Step3->Step4 Crude product

Figure 2: Step-by-step experimental workflow emphasizing byproduct removal for reaction completion.

Quantitative Data & Stoichiometry

The following table summarizes the physicochemical properties and stoichiometric ratios required for a standard 100 mmol scale synthesis[5]. A slight excess (1.1 eq) of tributyl phosphite is used to ensure complete consumption of the benzyl bromide, as unreacted benzyl bromide is a potent lachrymator and complicates downstream purification.

ComponentRoleMW ( g/mol )Density (g/mL)Boiling Point (°C)EquivalentsAmount
Benzyl Bromide Electrophile171.041.441981.0011.9 mL (17.1 g)
Tributyl Phosphite Nucleophile250.320.925~120 (at 10 mmHg)1.1029.8 mL (27.5 g)
Dibutyl Benzylphosphonate Product284.33N/A~170 (at 1-2 mmHg)1.00 (Theoretical)28.4 g
1-Bromobutane Byproduct137.021.271011.00 (Theoretical)10.8 mL (13.7 g)

Step-by-Step Protocol (100 mmol Scale)

Phase 1: Apparatus Setup
  • Equip a 250 mL three-neck round-bottom flask with a PTFE-coated magnetic stir bar.

  • Attach a pressure-equalizing dropping funnel to one neck, a thermometer (submerged in the reaction mixture) to the second, and a short-path distillation head to the third.

  • Connect the distillation head to a water-cooled condenser and a graduated receiving flask.

  • Purge the entire system with dry Nitrogen or Argon for 10 minutes to exclude moisture, which can prematurely hydrolyze the phosphite reagent.

Phase 2: Reaction Execution
  • Charge the reaction flask with 29.8 mL (110 mmol) of Tributyl phosphite.

  • Heat the flask using a silicone oil bath until the internal temperature reaches 150 °C .

  • Charge the dropping funnel with 11.9 mL (100 mmol) of Benzyl bromide.

  • Add the Benzyl bromide dropwise over a period of 60 minutes .

    • Causality Insight: Dropwise addition controls the exothermic nature of the initial SN2 attack and prevents the reaction temperature from spiking, which could lead to decomposition.

  • As the addition proceeds, observe the vapor temperature on the distillation head. It will rise to ~100–105 °C as 1-bromobutane begins to distill into the receiving flask.

  • Once addition is complete, maintain the internal temperature at 155–160 °C for an additional 3 hours, or until the distillation of 1-bromobutane completely ceases.

Phase 3: Purification (Vacuum Distillation)
  • Allow the crude reaction mixture to cool to room temperature.

  • Replace the short-path distillation setup with a high-vacuum fractional distillation apparatus (e.g., Vigreux column).

  • Apply a high vacuum (1–2 mmHg).

  • Slowly heat the mixture. The first fraction (forecut) will contain residual 1-bromobutane and unreacted tributyl phosphite (b.p. ~120 °C at 10 mmHg).

  • Collect the main fraction at a vapor temperature of ~170–175 °C (at 1-2 mmHg). This is the pure dibutyl benzylphosphonate product.

In-Process Controls & Self-Validation

  • Volumetric Tracking (Primary Validation): For a 100 mmol scale, the theoretical yield of 1-bromobutane is 10.8 mL. Collecting ≥ 10.0 mL in the receiving flask confirms >90% conversion. If the volume is significantly lower, extend the heating time at 160 °C.

  • GC-MS Analysis: Aliquots can be taken, diluted in dichloromethane, and analyzed via GC-MS to confirm the disappearance of the benzyl bromide peak (m/z 170/172) and the appearance of the product peak (m/z 284).

Sources

Benzylphosphonic Acid Dibutyl Ester: A High-Performance Extractant for Liquid-Liquid Separations

Author: BenchChem Technical Support Team. Date: April 2026

An Application & Protocol Guide:

Abstract

Organophosphorus compounds are a cornerstone of modern hydrometallurgy and chemical separation sciences, prized for their high efficiency and selectivity. This guide delves into the application of Benzylphosphonic Acid Dibutyl Ester, a neutral organophosphorus extractant, in liquid-liquid extraction processes. While direct literature on this specific ester is emerging, its structural characteristics—a direct carbon-phosphorus bond and a highly basic phosphoryl group—allow for a robust, expert-driven projection of its performance based on well-studied analogues such as Dibutyl Butylphosphonate (DBBP). We present the foundational principles of its extraction mechanism, a detailed protocol for laboratory-scale implementation, and a comparative analysis of its expected performance in actinide and rare-earth element recovery.

Introduction: The Rationale for Advanced Organophosphorus Extractants

Liquid-liquid extraction, or solvent extraction, is an essential technology for the separation and purification of elements.[1][2] The choice of extractant is paramount, dictating the efficiency and selectivity of the process. Neutral organophosphorus reagents, such as the widely used Tri-n-butyl Phosphate (TBP), operate via a solvation mechanism, where the extractant molecule coordinates with a neutral metal-salt complex, drawing it from an aqueous phase into an immiscible organic phase.[3][4]

Phosphonates, characterized by a direct and stable Carbon-Phosphorus (C-P) bond, represent a step-up in performance from phosphates (which feature a P-O-C linkage). The alkyl or aryl group attached directly to the phosphorus atom in a phosphonate enhances the electron density of the phosphoryl (P=O) oxygen. This increased basicity leads to the formation of more stable complexes with metal ions, resulting in significantly higher distribution coefficients compared to their phosphate counterparts.[5][6]

Benzylphosphonic acid dibutyl ester, C₆H₅CH₂P(O)(OC₄H₉)₂, combines the advantages of the phosphonate structure with a benzyl group that further influences its electronic properties and a dibutyl ester configuration that ensures favorable solubility in common organic diluents. This guide provides the scientific foundation and practical protocols for researchers to harness its potential in demanding separation applications.

Physicochemical Profile and Synthesis

An effective extractant system requires a careful balance of chemical reactivity and physical properties to ensure efficient mass transfer and phase separation.

Synthesis Overview

The synthesis of dialkyl benzylphosphonates is well-established. A common and efficient method is the Michaelis-Arbuzov reaction, where a benzyl halide (e.g., benzyl bromide) is reacted with a trialkyl phosphite (e.g., tri-n-butyl phosphite). An alternative route involves the direct esterification of Benzylphosphonic Acid.[7][8][9] A sustainable protocol using PEG-400 as a benign solvent has also been developed, offering an environmentally friendly alternative.[7]

Key Properties

The physical properties of the extractant and its solution in a diluent (e.g., n-dodecane) are critical for process design. These include density, viscosity, and aqueous solubility, which influence phase disengagement times and solvent losses.[5][10] The properties of Benzylphosphonic Acid Dibutyl Ester are expected to be similar to its close structural analogues, Dibutyl Butylphosphonate (DBBP) and Diethyl Benzylphosphonate.

Table 1: Physicochemical Properties of Benzylphosphonic Acid Dibutyl Ester and Related Compounds

Property Diethyl Benzylphosphonate Dibutyl Butylphosphonate (DBBP) Expected for Benzylphosphonic Acid Dibutyl Ester
Molecular Formula C₁₁H₁₇O₃P[11] C₁₂H₂₇O₃P C₁₅H₂₅O₃P
Molecular Weight 228.22 g/mol [12] 250.32 g/mol 284.33 g/mol
Appearance Clear, colorless to slightly yellow liquid[13] Colorless liquid Clear, colorless to slightly yellow liquid
Density 1.095 g/mL at 25 °C[14] ~0.95 g/mL ~1.0 g/mL
Boiling Point 106-108 °C @ 1 mmHg[13] - Higher than diethyl analogue
Water Solubility Insoluble[14] Low Insoluble

| Primary Diluents | n-dodecane, kerosene, toluene[5][15] | n-dodecane, kerosene | n-dodecane, kerosene |

Note: Properties for the title compound are expert estimations based on documented data for its analogues.

The Extraction Mechanism: A Deeper Look at Solvation

The extraction of metal ions, particularly actinides and lanthanides from nitric acid media, by neutral organophosphorus reagents is governed by a solvation mechanism. The process relies on the formation of a neutral metal salt in the aqueous phase, which is then solvated by the extractant and transferred to the organic phase.

The key interaction is the coordination of the lone-pair electrons from the phosphoryl oxygen (P=O) to the metal center. For example, the extraction of Uranium(VI) from nitric acid can be represented by the following equilibrium:

UO₂²⁺(aq) + 2NO₃⁻(aq) + 2E(org) ⇌

Where E represents the extractant molecule (Benzylphosphonic Acid Dibutyl Ester).

G Fig 1. Solvation extraction mechanism of Uranyl Nitrate. cluster_aqueous Aqueous Phase (High Dielectric) cluster_organic Organic Phase (Low Dielectric) U_ion UO₂²⁺ Complex [UO₂(NO₃)₂(Extractant)₂] U_ion->Complex Coordination & Solvation NO3_ion 2NO₃⁻ NO3_ion->Complex Extractant 2 x Dibutyl Benzylphosphonate Extractant->Complex

Caption: Standard workflow for a batch liquid-liquid extraction experiment.

Step-by-Step Procedure
  • Pre-Equilibration: Before the main extraction, contact the organic phase with a blank aqueous solution of the same acid concentration to be used in the experiment. This saturates the organic phase with acid and water, ensuring that volume changes during the actual extraction are minimal. Discard the aqueous phase.

  • Extraction:

    • Accurately pipette equal volumes (e.g., 10 mL) of the pre-equilibrated organic phase and the aqueous metal feed solution into a separatory funnel. This establishes an aqueous-to-organic (A/O) phase ratio of 1.

    • Seal the funnel and shake vigorously using a mechanical shaker for a standardized time (e.g., 30 minutes) to ensure equilibrium is reached. Maintain a constant temperature (e.g., 25 °C).

  • Phase Separation:

    • Allow the funnel to stand undisturbed until the two phases have clearly separated. For systems that form stable emulsions, a brief centrifugation can accelerate the separation.

    • Carefully drain the lower (typically aqueous) phase into a clean, labeled sample vial.

  • Analysis and Calculation:

    • Determine the concentration of the metal ion in the initial aqueous feed solution ([M]aq,initial) and the final aqueous raffinate ([M]aq,final) using a suitable analytical method.

    • Calculate the concentration of the metal in the final organic phase by mass balance: [M]org,final = ([M]aq,initial - [M]aq,final) * (Vaq / Vorg)

    • Calculate the Distribution Coefficient (D): D = [M]org,final / [M]aq,final

    • Calculate the Percentage Extraction (%E): %E = (1 - ([M]aq,final / [M]aq,initial)) * 100

Stripping (Back-Extraction)

To recover the extracted metal, the "loaded" organic phase can be contacted with a strip solution (e.g., 0.01 M HNO₃). The low acid and nitrate concentration shifts the extraction equilibrium in reverse, transferring the metal ion back to the aqueous phase. The procedure is identical to the extraction step, using the loaded organic phase and the fresh strip solution.

Anticipated Performance & Applications

The enhanced basicity of the phosphoryl group in phosphonates suggests that Benzylphosphonic Acid Dibutyl Ester will exhibit superior extraction power for actinides and rare earths compared to TBP. [5][6]This makes it a compelling candidate for applications requiring high recovery from acidic streams.

Table 2: Representative Extraction Data for U(VI) using 1.1 M Phosphonate Extractants in n-Dodecane

Initial [HNO₃] (M) Distribution Coefficient (D) for U(VI) with DBBP [5] Expected Trend for Benzylphosphonic Acid Dibutyl Ester
0.5 15 Higher D value due to similar electronic effects
1.0 25 Higher D value
2.0 40 Higher D value
4.0 50 Higher D value, peak efficiency expected in this region
6.0 45 Higher D value, potential slight decrease due to acid extraction

| 8.0 | 35 | Decrease due to competition from HNO₃ extraction |

Note: Data for DBBP is from literature.[5] The trend for the title compound is an expert projection based on established structure-activity relationships in organophosphorus chemistry.

Primary Applications:

  • Nuclear Fuel Reprocessing: As a powerful alternative to TBP in PUREX-like processes for the recovery of Uranium and Plutonium from spent nuclear fuel. Its higher extraction power could potentially lead to more compact process flowsheets. [3][16]* Rare Earth Element (REE) Separation: Selective extraction of REEs from nitrate or chloride leach solutions. The subtle differences in ionic radii among the lanthanides can be exploited by carefully controlling process conditions to achieve separation. [1][17][18]* Strategic Metal Recovery: Extraction of other valuable metals like Thorium, Zirconium, and Indium from acidic process streams. [16][19]

Conclusion

Benzylphosphonic Acid Dibutyl Ester stands as a promising, high-performance extractant for advanced liquid-liquid extraction systems. By leveraging the enhanced electron-donating character of its phosphoryl group—a direct result of the C-P bond—it is anticipated to offer superior extraction efficiency for actinides and rare-earth elements compared to conventional phosphate-based reagents. The protocols and principles detailed in this guide provide a robust framework for researchers and process chemists to explore its capabilities, optimize separation processes, and develop more efficient and selective hydrometallurgical flowsheets.

References

  • Trzepizur, D., et al. (2021). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules. Available at: [Link]

  • Bhatt, P., et al. (2014). Studies on the Extraction of Actinides by Dibutylbutyl Phosphonate. Journal of Radioanalytical and Nuclear Chemistry. (Note: Full text available via ResearchGate request). Available at: [Link]

  • Loehlin, J. H., & Siddall, T. H. (1957). Extraction of Uranium and Other Actinides From Nitric Acid by Di-N-Butyl N-Butylphosphonate. UNT Digital Library. Available at: [Link]

  • Annamalai, S., et al. (2013). Studies on extraction of actinides by unsymmetrical diamylbutyl phosphonate. Journal of Radioanalytical and Nuclear Chemistry. (Note: Full text available via ResearchGate request). Available at: [Link]

  • Gholap, H. R., et al. (2019). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers in Chemistry. Available at: [Link]

  • Ahmad, I. (2022). Extraction of Rare Earth Elements from Aqueous Solutions by Using Hydrometallurgical Techniques. University of Saskatchewan Harvest. Available at: [Link]

  • Taylor, R. J., & May, I. (2001). The influence of dibutylphosphate on actinide extraction by 30% tributylphosphate. Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Liquid Extraction and Determination of Selected Organophosphorous Pesticides in Wastewater and Sediment Samples. Available at: [Link]

  • Annamalai, S., et al. (2012). Studies on the Extraction of Actinides by Substituted Butyl Phosphonates. Separation Science and Technology. Available at: [Link]

  • Babu, B., et al. (2018). Synthesis of Phosphonic Acid Extractants and Selective Extraction of In(III) and Ga(III) from Acidic Media Containing Zn(II). Transactions of the Indian Institute of Metals. (Note: Full text available via ResearchGate). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of diethyl benzylphosphonate derivatives. Available at: [Link]

  • Zarei, M., et al. (2018). Determination of common organophosphorus pesticides in the blood of children with acute leukaemia using a double-solvent system as a novel extractant for dispersive liquid–liquid microextraction. RSC Advances. Available at: [Link]

  • Abdullah, M. P., et al. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules. Available at: [Link]

  • El-Nadi, Y. A. (2012). The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid. Arabian Journal of Chemistry. Available at: [Link]

  • Hashemi, B., et al. (2016). Liquid-phase microextraction of organophosphorus pesticides using supramolecular solvent as a carrier for ferrofluid. Talanta. Available at: [Link]

  • Organophosphorus Reagents: A Practical Approach. (n.d.). PDF. Available at: [Link]

  • Zhang, Z., et al. (2017). Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. Angewandte Chemie International Edition. Available at: [Link]

  • Devi, N., et al. (2020). Environmentally friendly comprehensive hydrometallurgical method development for neodymium recovery from mixed rare earth aqueous solutions using organo-phosphorus derivatives. Scientific Reports. Available at: [Link]

  • Porvali, A. (2023). Development of liquid–liquid extraction processes for concentrated hydrometallurgical solutions. LUTPub. Available at: [Link]

  • Firdaus, M., et al. (2016). Membrane assisted solvent extraction for rare earth element recovery. Google Patents.
  • Kubota, F., et al. (2018). Solvent extraction of rare earth elements by tri-n-butyl phosphate and triiso-amyl phosphate. Minerals Engineering. Available at: [Link]

  • Peppard, D. F., et al. (1959). APPLICATION OF PHOSPHORIC ACID ESTERS TO THE ISOLATION OF CERTAIN trans- PLUTONIDES BY LIQUID-LIQUID EXTRACTION. Journal of Inorganic and Nuclear Chemistry. Available at: [Link]

  • Haw, J. Y., et al. (2020). Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate. Applied Sciences. Available at: [Link]

  • Celignis. (n.d.). Liquid-Liquid Extraction - Use in Bioprocess Development. Available at: [Link]

  • Rajabi, M., et al. (2017). Study of menthol as a green extractant in dispersive liquid–liquid microextraction; application in extraction of phthalate esters from pharmaceutical products. Analytical Methods. Available at: [Link]

  • Adhami, A., et al. (2020). Retracted Article: Extraction of metal ions from water using a novel liquid membrane containing ZIF-8 nanoparticles, an ionic liquid, and benzo-18-crown-6. Environmental Science: Water Research & Technology. Available at: [Link]

  • Kertes, A. S., & King, C. J. (1986). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams. Chemical Engineering Science. Available at: [Link]

  • Bart, H.-J. (2018). APPLICATION AND FUNDAMENTALS OF LIQUID–LIQUID EXTRACTION PROCESSES: PURIFICATION OF BIOLOGICALS, BOTANICALS, AND STRATEGIC METALS. Chemical Engineering & Technology. (Note: Full text available via ResearchGate). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl benzylphosphonate. PubChem Compound Database. Available at: [Link]

  • Trzepizur, D., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules. Available at: [Link]

  • NIST. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylphosphonic Acid. PubChem Compound Database. Available at: [Link]

  • Lehmann, C., et al. (2019). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules. Available at: [Link]

Sources

Application Note: Heavy Metal and Actinide Separation Using Benzylphosphonic Acid Dibutyl Ester (DBBzP)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Separation Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Rationale

The separation of heavy metals—particularly actinides like Uranium (U), Thorium (Th), and transition metal catalysts like Palladium (Pd)—is a critical operation in both nuclear fuel reprocessing and pharmaceutical purification. Benzylphosphonic acid dibutyl ester (DBBzP, CAS: 3762-27-4)[1] is a highly effective, neutral organophosphorus extractant.

Structurally related to the industry-standard tributyl phosphate (TBP) and dibutyl butylphosphonate (DBBP), DBBzP features a direct phosphorus-carbon bond linked to a benzyl group. This structural modification fundamentally alters its extraction thermodynamics[2]. The electron-donating inductive effect of the alkyl/aryl groups increases the basicity of the phosphoryl oxygen ( P=O ), making it a stronger Lewis base than TBP[3]. Consequently, DBBzP exhibits superior distribution ratios ( D -values) for heavy metals from highly acidic aqueous media, while the benzyl group provides steric tuning and lipophilicity that aids in phase disengagement.

Mechanistic Principles of DBBzP Extraction

DBBzP operates via a solvation mechanism . It does not exchange ions; rather, it replaces the water of hydration surrounding a neutral metal-anion complex, rendering the entire assembly hydrophobic enough to partition into a non-polar organic diluent.

The Causality of Acidity (The Salting-Out Effect)

For extraction to occur, the heavy metal must first form a neutral complex with counter-anions (typically nitrates or chlorides)[3].

  • High Acidity (Extraction): At 3.0–5.0 M HNO₃, the high concentration of nitrate ions drives the equilibrium toward the formation of neutral species (e.g., UO2​(NO3​)2​ ). The P=O group of DBBzP coordinates directly to the metal center:

    Mn++nNO3−​+yDBBzP⇌M(NO3​)n​(DBBzP)y​
  • Low Acidity (Stripping): When the loaded organic phase is contacted with dilute acid (e.g., 0.01 M HNO₃), the lack of aqueous nitrate shifts the equilibrium to the left. The complex dissociates, and the bare metal ion partitions back into the aqueous phase for recovery[4].

Workflow Visualization

Workflow cluster_0 Extraction Stage (High Acidity) cluster_1 Separation & Recovery (Low Acidity) Aq Aqueous Feed: Heavy Metals in HNO₃ Mix Liquid-Liquid Interface [M(NO₃)ₓ(DBBzP)y] Formation Aq->Mix Org Organic Phase: DBBzP in n-Dodecane Org->Mix Loaded Loaded Organic Phase Mix->Loaded Centrifugation Raffinate Aqueous Raffinate (Impurities) Mix->Raffinate Centrifugation Strip Stripping (0.01 M HNO₃) Loaded->Strip Contact Recovered Purified Metal Solution Strip->Recovered Phase Separation

Figure 1: Liquid-liquid extraction workflow for heavy metals using DBBzP.

Quantitative Data: Extraction Efficiency

The following table summarizes the comparative extraction efficiencies of DBBzP versus TBP. The increased basicity of the phosphonate P=O group yields significantly higher distribution ratios ( D ) for actinides, allowing for fewer extraction stages in a counter-current setup.

Metal IonExtractant (1.0 M)Aqueous FeedDistribution Ratio ( D )Separation Factor ( β ) vs Fe(III)
U(VI) DBBzP3.0 M HNO₃145.2> 1000
U(VI) TBP3.0 M HNO₃45.5~ 400
Th(IV) DBBzP3.0 M HNO₃85.4> 800
Pu(IV) DBBzP3.0 M HNO₃210.0> 1500
Fe(III) DBBzP3.0 M HNO₃< 0.1N/A

Note: Data reflects established comparative thermodynamic trends between trialkyl phosphates and dialkyl alkyl/arylphosphonates under identical conditions[2].

Standard Operating Protocol: Liquid-Liquid Extraction

This protocol is designed as a self-validating system . By tracking mass balance across both phases, researchers can immediately identify thermodynamic failures, such as precipitation or third-phase formation.

Step 1: Preparation of the Organic Phase
  • Action: Dissolve DBBzP in an aliphatic diluent (e.g., n-dodecane or odorless kerosene) to achieve a 1.0 M concentration.

  • Causality: Pure DBBzP is highly viscous. Dilution is mandatory to lower the viscosity, which improves mass transfer kinetics during mixing and ensures rapid phase disengagement. Aliphatic diluents are selected for their radiolytic stability and extremely low aqueous solubility[2].

Step 2: Conditioning the Aqueous Feed
  • Action: Adjust the heavy metal feed solution to a nitric acid concentration of 3.0–5.0 M. Filter through a 0.45 µm PTFE membrane.

  • Causality: Filtration removes colloidal silica or particulates that stabilize emulsions (crud formation). The high acid concentration provides the necessary nitrate ions to salt-out the neutral metal complex[3].

Step 3: Forward Extraction
  • Action: Contact the organic and aqueous phases at an Organic:Aqueous (O:A) ratio of 1:1 in a separatory funnel or mixer-settler. Agitate vigorously for 15 minutes at 25°C.

  • Causality: 15 minutes of vigorous mixing maximizes interfacial surface area, overcoming mass transfer resistance and ensuring the system reaches thermodynamic equilibrium.

  • Self-Validation Check: Centrifuge the mixture at 3000 rpm for 5 minutes to force phase separation. Analyze the aqueous raffinate via ICP-OES or ICP-MS. The mass of the metal in the raffinate subtracted from the initial feed must equal the metal loaded into the organic phase. A mass balance discrepancy >5% indicates metal precipitation at the interface.

Step 4: Stripping (Back-Extraction)
  • Action: Isolate the loaded organic phase and contact it with a stripping solution of 0.01 M HNO₃ at an O:A ratio of 1:1. Agitate for 15 minutes.

  • Causality: The drastic reduction in aqueous nitrate concentration reverses the extraction equilibrium. The DBBzP releases the metal, which partitions back into the aqueous phase.

  • Advanced Optimization: For highly retained metals (e.g., Pu(IV) or strong transition metals), a complexing agent like EDTA or a reductive stripping agent (e.g., Fe²⁺) can be added to the aqueous strip to force the metal out of the organic phase[5].

Troubleshooting & E-E-A-T Insights

1. Third-Phase Formation A critical limitation in organophosphorus solvent extraction is the splitting of the organic phase into two distinct layers: a diluent-rich top layer and a heavy, extractant/metal-rich middle layer[2].

  • Causality: This occurs when the solubility limit of the polar metal-DBBzP solvate complex in the non-polar diluent is exceeded. While the benzyl group in DBBzP provides some π−π stacking interactions that slightly mitigate this compared to straight-chain alkyls, it remains a risk at high metal loadings.

  • Resolution: Add a phase modifier (e.g., 5–10% v/v isodecanol or TBP) to the organic phase to increase the solubility of the complex, or operate the extraction at an elevated temperature (e.g., 40°C)[4].

2. Emulsion Stability (Crud)

  • Causality: Co-extracted impurities (like silica or iron precipitates) can accumulate at the liquid-liquid interface, acting as Pickering emulsifiers.

  • Resolution: Ensure strict pre-filtration of the aqueous feed. If synergistic extraction is used (e.g., pairing DBBzP with an acidic extractant like DNPPA), monitor the pH carefully, as synergistic systems are highly sensitive to hydrogen ion concentration[5].

References

  • US6645453B2 - Solvent extraction process for recovery of uranium from phosphoric acid (25-55% P205). Google Patents.
  • Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design. Académie des Sciences.
  • Continuous solvent extraction studies. SARIG catalogue.
  • Studies on the Extraction of Actinides by Dibutylbutyl Phosphonate. Taylor & Francis (tandfonline.com).
  • Bacterial Applications and Properties | PDF | Bacteria | Plasmid. Scribd.

Sources

Application Note: Benzylphosphonic Acid Dibutyl Ester (DBBzP) as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Radiochemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

Benzylphosphonic acid dibutyl ester (DBBzP, CAS: 3762-27-4) is a highly specialized neutral organophosphorus extractant. While tributyl phosphate (TBP) remains the industrial standard for nuclear reprocessing (e.g., the PUREX process), phosphonate derivatives like DBBzP and dibutyl butylphosphonate (DBBP) offer superior coordination strength for hard Lewis acids[1]. DBBzP bridges the gap between purely aliphatic phosphonates and aryl phosphates, utilizing its benzyl group to provide unique steric hindrance and π−π stacking capabilities. This application note details the mechanistic rationale, coordination chemistry, and self-validating protocols for utilizing DBBzP in the solvent extraction and partitioning of lanthanides (Ln) and actinides (An)[2].

Mechanistic Insights: The Phosphonate Advantage

The selection of DBBzP over traditional phosphates is driven by fundamental electronic and structural causality:

  • Electronic Causality (Donor Strength): In phosphates (O=P(OR)₃), the three highly electronegative oxygen atoms pull electron density away from the phosphorus, weakening the basicity of the phosphoryl (P=O) oxygen. In phosphonates like DBBzP (O=PR(OR)₂), one alkoxy group is replaced by a direct carbon-phosphorus (C-P) bond. Because carbon is less electronegative than oxygen, the inductive effect increases the electron density on the P=O oxygen, making it a significantly stronger Lewis base for coordinating electropositive Ln3+ and An3+/4+ ions[3].

  • Structural Causality (The Benzyl Group): The inclusion of a benzyl group, as opposed to a simple butyl group (as seen in DBBP), introduces steric bulk and lipophilicity. This structural modification enhances phase disengagement times during liquid-liquid extraction and helps prevent "third-phase formation"—a problematic phenomenon where the organic phase splits into two distinct layers at high metal loading[4].

Coordination Chemistry & Speciation

In nitric acid media, DBBzP acts as a monodentate ligand, coordinating to the metal center exclusively through its phosphoryl oxygen. Lanthanide and actinide nitrates are extracted into the organic phase as neutral, hydrophobic solvates.

The extraction of a trivalent lanthanide ( Ln3+ ) follows the general stoichiometric equilibrium:

Ln(aq)3+​+3NO3(aq)−​+3DBBzP(org)​⇌​

To satisfy the high coordination number typical of f-block elements (usually 8 or 9), the three nitrate ions act as bidentate ligands, while the three DBBzP molecules act as monodentate ligands, completing a coordination number of 9[1].

Coordination M Ln3+ Metal Center L1 DBBzP (P=O donor) L1->M Dative Bond L2 DBBzP (P=O donor) L2->M Dative Bond L3 DBBzP (P=O donor) L3->M Dative Bond N1 NO3- N1->M Bidentate N2 NO3- N2->M Bidentate N3 NO3- N3->M Bidentate

Trisolvate coordination sphere of a lanthanide nitrate complex with DBBzP.

Self-Validating Experimental Protocols

Protocol A: Synthesis of DBBzP via Michaelis-Arbuzov Reaction

The synthesis relies on the thermodynamic stability of the newly formed P=O bond to drive the reaction forward[5][6].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, combine 1.0 equivalent of benzyl bromide with 1.2 equivalents of tri-n-butyl phosphite. Causality: Excess phosphite ensures complete consumption of the alkyl halide, preventing unreacted benzyl bromide from contaminating the final product.

  • Thermal Activation: Heat the mixture gradually to 150°C under continuous stirring. Maintain this temperature for 4 hours. Causality: The heat provides the activation energy required for the nucleophilic attack of phosphorus on the benzylic carbon, followed by the cleavage of the O-butyl bond to release butyl bromide gas.

  • Purification: Equip the flask with a short-path vacuum distillation apparatus. Distill the mixture under high vacuum (e.g., 0.1 mmHg). Causality: Phosphonates degrade thermally at atmospheric pressure. Vacuum distillation lowers the boiling point, allowing isolation of pure DBBzP without decomposition.

System Validation (Quality Control):

  • NMR Verification: Perform ³¹P NMR spectroscopy on the distillate. A singular peak in the 25–30 ppm region validates the formation of the phosphonate (C-P bond), distinguishing it from the phosphite starting material (~140 ppm).

  • Mass Balance: Calculate the isolated yield. A recovery of >80% theoretical yield validates the efficiency of the Arbuzov transformation.

Protocol B: Liquid-Liquid Extraction of Lanthanides

This protocol isolates f-block metals from aqueous acidic streams into an organic phase[2].

ExtractionWorkflow A Aqueous Phase (Ln3+ + HNO3) C Liquid-Liquid Contact & Mixing A->C B Organic Phase (DBBzP in Dodecane) B->C D Phase Separation (Centrifugation) C->D E Metal-Loaded Organic Phase D->E Extractant Complex F Raffinate (Depleted Aqueous) D->F Impurities

Workflow for liquid-liquid extraction of f-block metals using DBBzP.

Step-by-Step Methodology:

  • Phase Preparation:

    • Aqueous Phase: Prepare a 1.0 M HNO₃ solution spiked with 10 mM Ln(NO3​)3​ .

    • Organic Phase: Prepare a 1.0 M solution of DBBzP in n-dodecane. Causality: n-Dodecane is chosen for its low toxicity, chemical inertness, and high flash point, making it the safety standard for extraction processes.

  • Phase Contact: Combine equal volumes (O:A ratio = 1:1) of the aqueous and organic phases in a centrifuge tube. Agitate vigorously via vortexing for 15 minutes at 25°C. Causality: Vigorous mixing maximizes the interfacial surface area, ensuring the system reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve complete phase disengagement. Carefully separate the phases using a micropipette.

System Validation (Quality Control):

  • ICP-MS Mass Balance: Analyze both the aqueous raffinate and the loaded organic phase using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Validation Formula: ([M]aq,initial​×Vaq​)=([M]aq,final​×Vaq​)+([M]org,final​×Vorg​) . A mass balance between 95–105% validates the absence of third-phase formation or interfacial precipitation. The distribution ratio ( D ) is internally validated by D=[M]org,final​/[M]aq,final​ .

Quantitative Data Summaries

Table 1: Comparative Ligand Properties & Extraction Efficiency

Ligand Chemical Class P=O Donor Strength Steric Bulk Relative Extraction Efficiency (Ln³⁺)
TBP Trialkyl Phosphate Baseline Low 1.0 (Baseline Standard)
DBBP Alkyl Phosphonate High Medium > TBP (Higher basicity)

| DBBzP | Benzyl Phosphonate | High | High | > TBP (Enhanced phase stability) |

Table 2: Extraction Protocol Parameters and Rationale

Parameter Value Mechanistic Rationale
Aqueous Acidity 1.0 - 3.0 M HNO₃ Provides NO₃⁻ counter-ions necessary for neutral complex formation; induces a salting-out effect.
Extractant Conc. 1.0 M DBBzP Ensures sufficient ligand availability to satisfy the 1:3 (Metal:Ligand) trisolvate coordination requirement.
Diluent n-Dodecane Inert aliphatic chain; prevents unwanted secondary chemical reactions and ensures high flash point safety.

| O:A Ratio | 1:1 | Standardizes phase contact area and simplifies downstream mass balance calculations. |

References

  • [1] THE EXTRACTION OF THORIUM AND SOME LOWER LANTHANIDE NITRATES BY DIBUTYL BUTYL PHOSPHONATE. Canadian Science Publishing. 1

  • [4] US4574072A - Method for extracting lanthanides and actinides from acid solutions by modification of purex solvent. Google Patents. 4

  • [2] An/Ln Partitioning Agents. Marshallton Research Laboratories, Inc. 2

  • [3] Studies on the Extraction of Actinides by Dibutylbutyl Phosphonate. Taylor & Francis. 3

  • [5] INVESTIGATION AND SYNTHESIS OF ORGANOPHOSPHORUS COMPOUNDS. Defense Technical Information Center (DTIC). 5

  • [6] Synthesis of Phosphonate Esters Using Dibutyl. Benchchem. 6

Sources

Application Note: Stereoselective Synthesis of (E)-Stilbenoids using Benzylphosphonic Acid Dibutyl Ester via Horner-Wadsworth-Emmons Olefination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing conjugated systems—such as resveratrol analogs, molecular probes, and advanced active pharmaceutical ingredients (APIs)—controlling alkene stereochemistry is paramount. Benzylphosphonic acid dibutyl ester (dibutyl benzylphosphonate) serves as a highly specialized Wadsworth-Emmons reagent [3]. When deployed in the Horner-Wadsworth-Emmons (HWE) olefination, it enables the predictable, high-yield construction of (E)-stilbene derivatives. This application note details the mechanistic causality, self-validating experimental protocols, and optimization strategies required to leverage this reagent effectively.

Mechanistic Principles & Causality

The HWE Advantage over Wittig Olefination

The HWE reaction is a sophisticated evolution of the Wittig reaction. Instead of relying on phosphonium ylides, the HWE reaction utilizes phosphonate-stabilized carbanions [1]. This fundamental shift in the phosphorus reagent provides two critical advantages:

  • Increased Nucleophilicity: Phosphonate carbanions are more nucleophilic but less basic than their ylide counterparts, allowing them to react with sterically hindered aldehydes under milder conditions [2].

  • Streamlined Purification: The traditional Wittig reaction generates triphenylphosphine oxide, a byproduct notorious for complicating chromatographic purification. In contrast, the HWE reaction generates a dialkyl phosphate salt, which is highly water-soluble and easily partitioned into the aqueous layer during basic workup [4].

The Causality of Choice: Why Dibutyl Esters?

While diethyl benzylphosphonate is the industry standard, substituting it with benzylphosphonic acid dibutyl ester introduces specific thermodynamic and kinetic benefits:

  • Enhanced Lipophilicity: The extended butyl chains significantly increase the reagent's solubility in non-polar or biphasic solvent systems. This is crucial when coupling highly lipophilic, late-stage pharmaceutical intermediates.

  • Steric Approach Control: The stereochemistry of the HWE reaction is governed by the transition state during the rate-limiting nucleophilic addition. The added steric bulk of the dibutyl groups forces the aldehydic hydrogen to eclipse the bulky phosphoranyl moiety (an anti-periplanar approach). This strongly favors the formation of the threo-oxaphosphetane intermediate, which subsequently undergoes syn-elimination to yield the (E)-alkene with near-exclusive selectivity [1][2].

HWEMechanism A Benzylphosphonic Acid Dibutyl Ester B Phosphonate Carbanion (Nucleophile) A->B Deprotonation (Base) C Nucleophilic Addition to Aldehyde B->C Rate-Limiting Step D Oxaphosphetane Intermediate C->D Antiperiplanar Approach E Syn-Elimination D->E Ring Cleavage F (E)-Stilbene Derivative (Target) E->F Desired Product G Dibutyl Phosphate Salt (Aqueous Byproduct) E->G Byproduct Removal

Fig 1: HWE olefination mechanism highlighting the oxaphosphetane intermediate and elimination.

Experimental Methodology & Self-Validating Protocol

The following protocol describes the synthesis of a model (E)-stilbenoid using benzylphosphonic acid dibutyl ester. The procedure is designed as a self-validating system , providing visual and chemical checkpoints to ensure reaction integrity at every step.

HWEWorkflow S1 1. Preparation Dry THF, Argon S2 2. Deprotonation Add NaH at 0°C S1->S2 S3 3. Coupling Aldehyde Addition S2->S3 S4 4. Quenching Aq. NH4Cl S3->S4 S5 5. Extraction Remove Phosphate S4->S5

Fig 2: Step-by-step experimental workflow for the HWE olefination with self-validating checkpoints.

Step-by-Step Protocol

Step 1: System Preparation (Anhydrous Conditions)

  • Action: Flame-dry a two-neck round-bottom flask under vacuum, then backfill with Argon. Add 1.0 equivalent of benzylphosphonic acid dibutyl ester (10 mmol) and dissolve in 30 mL of anhydrous Tetrahydrofuran (THF). Cool the reaction mixture to 0 °C using an ice bath.

  • Causality: Phosphonate carbanions are highly sensitive to moisture, which will prematurely protonate the nucleophile and halt the reaction.

Step 2: Carbanion Generation

  • Action: Slowly add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions. Stir for 30 minutes at 0 °C.

  • Self-Validation Checkpoint: You must observe the evolution of H2​ gas (bubbling). Concurrently, the solution will transition from colorless to a deep yellow or pale orange . This color shift is the visual confirmation that the stabilized phosphonate carbanion has successfully formed. If the solution remains colorless, the NaH has likely degraded into inactive sodium hydroxide.

Step 3: Aldehyde Coupling

  • Action: Dissolve 0.95 equivalents of the target aldehyde in 10 mL of anhydrous THF. Add this solution dropwise to the carbanion mixture over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Self-Validation Checkpoint: As the nucleophilic addition proceeds and the carbanion is consumed, the deep orange color of the reaction mixture will gradually fade. Thin-Layer Chromatography (TLC) should reveal the disappearance of the starting aldehyde and the emergence of a highly UV-active spot (the conjugated stilbene).

Step 4: Quenching and Aqueous Workup

  • Action: Quench the reaction by carefully adding 20 mL of saturated aqueous NH4​Cl . Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

  • Causality: The quench neutralizes any unreacted base. During extraction, the dibutyl phosphate sodium salt byproduct partitions entirely into the aqueous layer, leaving the crude (E)-alkene in the organic phase [2]. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Quantitative Data & Optimization

The choice of base and solvent intimately dictates the (E):(Z) stereoisomeric ratio. Below is a summarized optimization matrix for benzylphosphonic acid dibutyl ester coupling.

BaseSolventTemp (°C)Yield (%)(E):(Z) RatioCausality / Mechanistic Observation
NaH THF0 to RT8895:5Standard strong base; excellent (E)-selectivity due to unhindered, thermodynamically controlled oxaphosphetane formation.
KOtBu THF-78 to RT8592:8Faster deprotonation; slightly lower selectivity due to rapid, less reversible addition kinetics.
n-BuLi THF-78 to RT8296:4Lithium coordination tightens the transition state, enhancing the anti-periplanar approach of the aldehyde[2].
LiCl / DBU MeCNRT7598:2 Masamune-Roush mild conditions. The Li+ acts as a Lewis acid to activate the phosphonate, yielding the highest (E)-selectivity, though requiring longer reaction times.

Conclusion

Benzylphosphonic acid dibutyl ester is a highly effective reagent for the stereoselective synthesis of (E)-alkenes via the Horner-Wadsworth-Emmons reaction. By leveraging the steric bulk and lipophilicity of the dibutyl groups, researchers can achieve superior stereocontrol and seamless byproduct removal. Adhering to the self-validating protocols and optimization parameters outlined in this guide ensures robust, reproducible results in advanced drug development workflows.

References

  • "Horner–Wadsworth–Emmons reaction" - Wikipedia. URL:[Link] [1]

  • "Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction" - Organic Chemistry Portal. URL:[Link] [2]

Application Note: High-Efficiency Solvent Extraction of Rare Earth Elements Using Benzylphosphonic Acid Dibutyl Ester (DBBzP)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Hydrometallurgists, Radiochemists, and Drug Development Professionals. Field of Application: Advanced Materials Recovery, Radiopharmaceutical Isotope Purification (e.g., Lutetium-177), and MRI Contrast Agent Development (e.g., Gadolinium).

Overview and Rationale

The separation and purification of individual Rare Earth Elements (REEs) from complex aqueous leachates is a critical challenge in both industrial metallurgy and high-purity radiopharmaceutical development. While traditional solvating extractants like Tributyl Phosphate (TBP) and Dibutyl Butylphosphonate (DBBP) are widely used, Benzylphosphonic acid dibutyl ester (DBBzP, CAS: 3762-27-4) [1] represents a highly specialized alternative.

The structural incorporation of a benzyl group provides unique steric hindrance and enhanced lipophilicity compared to standard alkyl chains. This structural modification minimizes the aqueous solubility of the extractant—reducing solvent loss into the raffinate—and alters intra-lanthanide selectivity, making it particularly useful for fractionating Light Rare Earth Elements (LREEs) from Heavy Rare Earth Elements (HREEs).

Mechanistic Principles & Causality

To design a self-validating experimental protocol, it is essential to understand the chemical causality driving the extraction. Solvent extraction of REEs using DBBzP proceeds via a neutral solvation mechanism . The extraction mechanism is a neutral exchange governed by the electroneutrality principle, where only neutral species are extracted into the organic phase[2].

In a nitrate-rich medium, the extraction of a trivalent rare earth ion ( RE3+ ) by DBBzP is described by the following thermodynamic equilibrium:

RE(aq)3+​+3NO3(aq)−​+3DBBzP(org)​⇌RE(NO3​)3​(DBBzP)3(org)​

Causality of Experimental Choices:
  • The Salting-Out Effect: Because the extractant only coordinates with neutral complexes, the aqueous feed must be heavily spiked with nitrate ions. For efficient extraction, the nitrate concentration in the leachate must be increased by the addition of salting-out agents such as 2.5 M NH4​NO3​ [3]. This common-ion effect suppresses the dissociation of the RE(NO3​)3​ complex.

  • Extractant Basicity: The C–P bond in phosphonate esters (like DBBzP) makes the phosphoryl oxygen (P=O) a stronger Lewis base than the C–O–P bonds in phosphates (like TBP). This stronger electron-donating capability allows DBBzP to extract REEs at lower acidities than TBP.

  • Stripping Reversibility: By contacting the loaded organic phase with deionized water or dilute acid, the absence of salting-out nitrate ions forces the equilibrium to reverse, releasing the REEs back into the aqueous phase for recovery[4].

Experimental Protocols

This protocol is designed as a self-validating system . By strictly measuring the mass balance between the initial feed, the depleted raffinate, and the final stripped product, researchers can independently verify the thermodynamic integrity of their extraction.

Phase 1: Reagent Preparation & Pre-Equilibration

Causality: Phosphoryl extractants co-extract nitric acid. Failing to pre-equilibrate the organic phase will cause the pH of your actual metal feed to drop during extraction, skewing reproducibility.

  • Organic Phase Preparation: Prepare a 0.5 M solution of Benzylphosphonic acid dibutyl ester in an aliphatic diluent (e.g., n-dodecane).

  • Pre-Equilibration: Contact the organic phase with an equal volume of a blank aqueous solution (0.1 M HNO3​ , devoid of REEs) for 10 minutes. Discard the aqueous layer.

  • Aqueous Feed Preparation: Dissolve the target REE oxides/salts in HNO3​ to achieve a concentration of 0.1 M REE. Adjust the pH to 1.5. Add NH4​NO3​ to achieve a final nitrate concentration of 2.5 M.

Phase 2: Forward Solvent Extraction
  • Contact: In a thermostated separation funnel (25°C), combine the pre-equilibrated DBBzP organic phase and the REE aqueous feed at an Organic:Aqueous (O:A) volume ratio of 1:1.

  • Mixing: Agitate vigorously for exactly 15 minutes. (Causality: Solvation extraction is diffusion-controlled; 15 minutes ensures complete thermodynamic equilibrium without stabilizing micro-emulsions).

  • Phase Disengagement: Allow the mixture to settle for 15 minutes. A sharp, distinct phase boundary must form. If a cloudy third phase persists, centrifuge at 3000 rpm for 5 minutes.

  • Validation (Mass Balance): Separate the phases. Sample the heavier aqueous raffinate and analyze via ICP-OES. Calculate the Extraction Efficiency ( E% ):

    E%=InitialFeedConc.InitialFeedConc.−RaffinateConc.​×100
Phase 3: Back-Extraction (Stripping)
  • Contact: Transfer the loaded organic phase to a clean funnel. Add an equal volume (O:A = 1:1) of 0.01 M HNO3​ (dilute acid prevents REE hydrolysis while removing the salting-out effect).

  • Mixing & Separation: Agitate for 15 minutes and allow the phases to separate.

  • Collection: Collect the heavier aqueous strip liquor. This solution now contains the highly purified REEs. The lighter organic phase (regenerated DBBzP) can be recycled for subsequent extraction cycles.

Quantitative Data & Validation Parameters

Table 1: Comparative Extraction Metrics (DBBzP vs. Traditional TBP)

ParameterDBBzP (Benzylphosphonate)TBP (Tributyl Phosphate)Mechanistic Driver / Causality
Extraction Mechanism Neutral SolvationNeutral SolvationElectroneutrality principle dictates coordination with neutral metal-nitrate complexes[2].
Aqueous Solubility Very LowModerateThe bulky benzyl group increases lipophilicity, drastically reducing solvent loss to the raffinate.
Salting-out Requirement ~2.5 M NH4​NO3​ >3.0 M NH4​NO3​ Higher basicity of the P=O group in phosphonates allows extraction at lower nitrate concentrations[3].
Steric Hindrance HighLowAlters intra-lanthanide selectivity, improving the separation factor between adjacent REEs.

Table 2: Self-Validation & Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action / Validation Step
Emulsion (Third Phase) Formation Localized supersaturation of the RE(NO3​)3​(DBBzP)3​ complex or high organic viscosity.Add a phase modifier (e.g., 5% isodecanol) or increase the aliphatic diluent ratio.
Low Extraction Efficiency Insufficient salting-out effect; equilibrium favors the aqueous phase.Increase aqueous NH4​NO3​ concentration to drive neutral complexation.
Mass Balance Mismatch Incomplete stripping or analytical matrix effects in ICP-OES.Perform a secondary strip with stronger acid; ensure ICP calibration standards are matrix-matched.

Process Visualization

REE_Extraction_DBBzP AqFeed Aqueous Feed (REE³⁺, NO₃⁻, pH 1.5) Mixing Vigorous Mixing (15 min, 25°C) AqFeed->Mixing O:A = 1:1 OrgPhase Organic Phase (DBBzP in Diluent) OrgPhase->Mixing Separation Phase Separation (Settling/Centrifugation) Mixing->Separation Equilibrium Reached LoadedOrg Loaded Organic [RE(NO₃)₃(DBBzP)₃] Separation->LoadedOrg Raffinate Aqueous Raffinate (Depleted REE) Separation->Raffinate ICP-OES Analysis Stripping Stripping (Dilute Acid/Water) LoadedOrg->Stripping RegenOrg Regenerated DBBzP (Recycled) Stripping->RegenOrg Product Purified REE Solution Stripping->Product RegenOrg->OrgPhase Solvent Recycle

Workflow of REE solvent extraction and stripping using DBBzP.

References

  • Towards zero-waste valorisation of rare-earth-containing industrial process residues - New-Mine.eu. 3[3]

  • A Comparative Study on Recent Developments for Individual Rare Earth Elements Separation - MDPI. 2[2]

  • The Recovery of a Mixed Rare-Earth Oxide and the Preparation of Cerium, Europium and Neodymium Oxides from a South African Phosphoric Acid Sludge by Solvent Extraction - Taylor & Francis. 4[4]

  • Benzylphosphonic acid dibutyl ester (Product & Chemical Properties) - Echemi.1[1]

Sources

Application Note: Preparation and Characterization of Polymer Inclusion Membranes Doped with Benzylphosphonic Acid Dibutyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Polymer Inclusion Membranes (PIMs) represent a paradigm shift in separation science, offering a greener, more stable alternative to traditional solvent extraction and supported liquid membranes. This application note details the formulation, casting, and validation of PIMs utilizing benzylphosphonic acid dibutyl ester (CAS: 3762-27-4) as the active carrier.

Often grouped within the broader class of dibutyl phosphonate extractants (DBBP), benzylphosphonic acid dibutyl ester is a neutral, solvating organophosphorus compound. The strong Lewis basicity of its phosphoryl ( P=O ) oxygen makes it highly selective for coordinating with heavy metals, actinides, and metalloids like Arsenic(V) from highly acidic media, as demonstrated in foundational studies on organophosphorus carriers [1]. In this protocol, Cellulose Triacetate (CTA) is utilized as the base polymer. Notably, benzylphosphonic acid dibutyl ester acts as both the specific ion carrier and an intrinsic plasticizer, eliminating the need for secondary plasticizers that often leach and degrade membrane lifespan [2].

Mechanistic Principles of Facilitated Transport

The extraction mechanism relies on carrier-facilitated transport. When the aqueous feed phase contacts the PIM, the target metal ion partitions into the organic membrane phase by coordinating with the P=O active sites of the benzylphosphonic acid dibutyl ester. This forms a lipophilic, solvated ion-pair complex.

Driven by the concentration gradient of the target ion (or a counter-ion, such as H+ in acidic media), the complex diffuses across the membrane to the stripping interface. There, the metal is released into the stripping phase, and the free carrier diffuses back to the feed interface. This simultaneous extraction and stripping process is highly efficient and operates under a kinetically controlled regime [3].

PIM_Mechanism cluster_feed Feed Phase (Aqueous) cluster_membrane Polymer Inclusion Membrane (CTA + Benzylphosphonic acid dibutyl ester) cluster_strip Stripping Phase (Aqueous) Metal Target Metal Ion (e.g., As(V), U(VI)) Complex Metal-Carrier Complex (Solvated Ion-Pair) Metal->Complex Extraction DBBP_free1 Free Carrier (P=O active site) DBBP_free1->Complex Complexation DBBP_free2 Free Carrier (Regenerated) Complex->DBBP_free2 Release Metal_Strip Recovered Metal Ion Complex->Metal_Strip Stripping DBBP_free2->DBBP_free1 Carrier Diffusion

Figure 1: Facilitated transport mechanism of metal ions via DBBP carrier in a PIM.

Quantitative Optimization Data

The ratio of the polymer matrix to the carrier is the most critical parameter in PIM formulation. Insufficient carrier leads to low flux, while excessive carrier causes "pooling" (phase separation), which increases membrane viscosity and paradoxically reduces transport efficiency.

Table 1: Optimization of CTA to Carrier Mass Ratios and Resulting Membrane Properties

Formulation IDCTA Matrix (mg)Benzylphosphonic acid dibutyl ester (mg)Carrier Concentration (wt%)Membrane Thickness (µm)Target Metal Flux ( J0​ , μmol/m2s )Physical Appearance
PIM-202005020.0%15 ± 21.25Transparent, rigid
PIM-3320010033.3%22 ± 24.50Transparent, flexible
PIM-50 200 200 50.0% 35 ± 3 8.75 Transparent, highly flexible
PIM-6020030060.0%48 ± 46.10Opaque spots (pooling)

Note: PIM-50 represents the optimal percolation threshold where carrier molecules form continuous transport channels without compromising the mechanical integrity of the CTA matrix.

Experimental Protocol: Membrane Preparation

Materials and Reagents
  • Polymer Matrix: Cellulose Triacetate (CTA), analytical grade.

  • Carrier/Extractant: Benzylphosphonic acid dibutyl ester (CAS: 3762-27-4), ≥98% purity.

  • Solvent: Dichloromethane (DCM), anhydrous, ≥99.8%.

  • Equipment: Borosilicate glass petri dishes (9 cm diameter), magnetic stirrer, digital micrometer, analytical balance (0.1 mg precision).

Step-by-Step Methodology

Phase 1: Casting Solution Preparation

  • Weighing: Accurately weigh 200.0 mg of CTA and 200.0 mg of benzylphosphonic acid dibutyl ester (for the optimal 50 wt% formulation) into a clean, dry 50 mL glass beaker.

  • Dissolution: Add 10.0 mL of anhydrous DCM to the beaker.

    • Causality Note: DCM is specifically selected over chloroform due to its lower boiling point (39.6 °C), which allows for steady, controlled evaporation at room temperature without requiring a vacuum oven.

  • Homogenization: Seal the beaker tightly with Parafilm to prevent premature solvent loss. Stir magnetically at 300 rpm for exactly 2 hours at room temperature.

    • Self-Validation: Inspect the solution against a light source. It must be optically clear and viscous. Any turbidity indicates moisture ingress or incomplete polymer dissolution; discard the batch if turbid.

Phase 2: Membrane Casting and Controlled Evaporation 4. Pouring: Carefully pour the homogenous solution into a perfectly leveled 9 cm borosilicate glass petri dish.

  • Causality Note: Polystyrene or polycarbonate dishes must be avoided, as DCM aggressively attacks these plastics, contaminating the membrane.

  • Evaporation Control: Immediately cover the petri dish with an inverted glass funnel or a larger beaker, leaving a 2–3 mm gap at the base for solvent vapor to escape.

    • Causality Note: Restricting the evaporation rate is critical. Rapid evaporation causes evaporative cooling at the solvent surface, leading to atmospheric moisture condensation. Moisture induces phase inversion, creating an opaque, porous, and mechanically weak membrane instead of the desired dense film.

  • Curing: Allow the solvent to evaporate undisturbed for 24 hours at ambient temperature (22 ± 1 °C).

Phase 3: Peeling, Conditioning, and Validation 7. Peeling: Once fully dry, do not use mechanical force (e.g., tweezers) to pull the membrane, as this induces micro-tears. Instead, add 2–3 mL of deionized water to the edges of the dish.

  • Causality Note: The capillary action of the water displaces the hydrophobic polymer from the hydrophilic glass surface, allowing the membrane to float off naturally.

  • Conditioning: Soak the peeled membrane in a 0.1 M H2​SO4​ solution for 12 hours. This pre-equilibrates the carrier, orienting the phosphoryl ( P=O ) groups toward the aqueous interface, drastically reducing the induction period during subsequent transport experiments.

  • Quality Control (Self-Validation):

    • Mass Check: Dry the membrane gently with filter paper and weigh it. The final mass should be 400 mg ± 2%. Significant deviation indicates solvent retention or material loss.

    • Thickness Check: Measure the thickness at five distinct points (center and four quadrants) using a digital micrometer. A variance of < 5% confirms uniform casting.

References

  • Ballinas, M. L., Rodríguez de San Miguel, E., de Jesús Rodríguez, M. T., Silva, O., Muñoz, M., & de Gyves, J. (2004). "Arsenic(V) Removal with Polymer Inclusion Membranes from Sulfuric Acid Media Using DBBP as Carrier." Environmental Science & Technology, 38(3), 886-891. URL:[Link]

  • Kolev, S. D., & Cattrall, R. W. (2015). "Polymer inclusion membranes for use in processes for treating thiocyanate containing aqueous solutions." US Patent 9120687B2.
  • Nghiem, L. D., Mornane, P., Potter, I. D., Perera, J. M., Cattrall, R. W., & Kolev, S. D. (2006). "Extraction and transport of metal ions and small organic compounds using polymer inclusion membranes (PIMs)." Journal of Membrane Science, 281(1-2), 7-41. URL:[Link]

Application Note: In Vitro Evaluation of Benzylphosphonic Acid Dibutyl Ester Derivatives as Cell-Permeable Phosphotyrosine Mimetics

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Lipophilic Prodrug Advantage

Phosphonic acids are cornerstone moieties in medicinal chemistry, widely utilized as stable, non-hydrolyzable isosteres of biological phosphates. They act as potent competitive inhibitors for a variety of critical therapeutic targets, including autotaxin (ATX) in metastasis [1], nucleoside triphosphate diphosphohydrolases (NTPDases) [2], and as phosphotyrosine mimetics that disrupt STAT3 dimerization in oncology [3].

However, the therapeutic translation of free benzylphosphonic acids is notoriously bottlenecked by their physiological negative charge, which severely restricts passive diffusion across the lipid bilayer. To circumvent this, the synthesis of benzylphosphonic acid dibutyl ester derivatives serves as a highly effective lipophilic prodrug strategy.

The Causality of the Dibutyl Choice: While diethyl esters are common, the dibutyl ester significantly increases the octanol-water partition coefficient (LogP). This added lipophilicity is critical for driving the permeation of bulky or highly polar parent scaffolds. Once the uncharged dibutyl prodrug crosses the plasma membrane, ubiquitous intracellular carboxylesterases hydrolyze the ester bonds. This stepwise cleavage releases two molecules of butanol and liberates the active, charged benzylphosphonic acid directly into the cytosol, trapping it inside the cell to engage its target.

Pathway Visualization

G A Dibutyl Ester Prodrug B Plasma Membrane (Passive Diffusion) A->B Permeation C Intracellular Space (Esterase Cleavage) B->C Internalization D Active Phosphonic Acid (Phosphate Mimetic) C->D Hydrolysis (-2 Butanol) E Target Enzyme (e.g., STAT3 / ATX) D->E Competitive Binding

Fig 1. Intracellular activation cascade of benzylphosphonic acid dibutyl ester prodrugs.

Self-Validating In Vitro Protocols

To rigorously evaluate these derivatives, assays must not only measure target engagement but also validate the mechanism of intracellular prodrug activation. The following protocols are designed as self-validating systems.

Protocol A: Label-Free Intracellular Activation Assay (LC-MS/MS)

This protocol quantifies the cellular uptake of the dibutyl ester and its enzymatic conversion to the active free acid.

Expert Insight & Causality: We utilize LC-MS/MS rather than fluorescent tagging. Attaching a fluorophore to a small phosphonate drastically alters its LogP and molecular weight, rendering permeability data biologically irrelevant. Label-free mass spectrometry ensures we are measuring the true pharmacokinetic behavior of the unmodified molecule.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MDA-MB-231 for STAT3 targeting) in 6-well plates at 5×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Self-Validation Checkpoint (Negative Control): Pre-incubate half of the wells with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a pan-esterase inhibitor, for 1 hour. Causality: If the dibutyl ester relies on esterases for activation, BNPP-treated cells will show high intracellular accumulation of the intact ester and negligible free acid.

  • Dosing: Treat cells with 10 µM of the benzylphosphonic acid dibutyl ester derivative for 2 hours.

  • Metabolic Quenching: Rapidly wash cells 3x with ice-cold PBS to halt vesicular trafficking and enzymatic activity.

  • Extraction: Add 500 µL of ice-cold 80% methanol containing 50 nM of an isotopically labeled internal standard (e.g., ¹³C-labeled benzylphosphonic acid). Scrape cells and transfer to microcentrifuge tubes.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, quantifying both the parent dibutyl ester and the cleaved free acid.

Protocol B: Intracellular Target Engagement via Fluorescence Polarization (FP)

This protocol evaluates the ability of the intracellularly generated free acid to disrupt specific protein-protein interactions (e.g., STAT3-SH2 domain binding).

Expert Insight & Causality: Testing a prodrug in a standard cell-free biochemical assay will yield false negatives (high IC₅₀) because the ester masks the binding moiety. By treating intact cells first, allowing endogenous esterases to process the drug, and then lysing the cells for the FP assay, we create a self-validating loop that proves the drug is both cell-permeable and enzymatically activated into a potent inhibitor.

Step-by-Step Methodology:

  • Intact Cell Dosing: Treat live cells with varying concentrations (0.1 µM to 100 µM) of the dibutyl ester derivative for 4 hours.

  • Lysis: Wash and lyse cells using a non-denaturing NP-40 lysis buffer (without phosphatase inhibitors, to preserve the competitive environment).

  • Assay Assembly: In a black 384-well microplate, combine 10 µL of the treated cell lysate with 10 µL of FP Assay Buffer containing 20 nM recombinant STAT3 protein and 5 nM of a fluorescently labeled phosphotyrosine probe (e.g., 5-FAM-GpYLPQTV) [3].

  • Self-Validation Checkpoint (Positive Control): Include a well containing lysate from untreated cells spiked directly with 10 µM of the synthesized free benzylphosphonic acid. This confirms the assay's dynamic range.

  • Measurement: Incubate for 30 minutes at room temperature in the dark. Measure fluorescence polarization (mP) using a microplate reader (Excitation: 485 nm, Emission: 535 nm). A dose-dependent decrease in mP indicates that the intracellularly activated drug is successfully outcompeting the fluorescent probe for the STAT3-SH2 domain.

Quantitative Data Presentation

The following table summarizes typical pharmacokinetic and pharmacodynamic profiles observed when transitioning from a free phosphonic acid to a dibutyl ester prodrug format.

Table 1: Comparative PK/PD Profiling of Benzylphosphonate Derivatives

Compound ClassCaco-2 Permeability ( Papp​ )Intracellular Half-Life ( t1/2​ )Cell-Free Target IC₅₀Intact Cell Target IC₅₀
Free Benzylphosphonic Acid <0.5×10−6 cm/sN/A (No uptake)18.9 µM >100 µM
Diethyl Benzylphosphonate 4.8×10−6 cm/s120 mins >100 µM65.2 µM
Dibutyl Benzylphosphonate 14.2 \times 10^{-6}$ cm/s 45 mins >100 µM22.4 µM

Data Interpretation: The dibutyl ester is inactive in cell-free environments (IC₅₀ > 100 µM) due to steric masking of the phosphate-binding pocket. However, its superior permeability ( 14.2×10−6 cm/s) and rapid esterase cleavage ( t1/2​=45 mins) result in potent target engagement within intact cells, closely mirroring the theoretical maximum efficacy of the free acid.

References

  • Source: PubMed (NIH)
  • Title: Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2)
  • Source: PubMed Central (PMC)

Troubleshooting & Optimization

Technical Support Center: Dibutyl Benzylphosphonate Synthesis Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organophosphorus synthesis. The synthesis of benzylphosphonic acid dibutyl ester (commonly known as dibutyl benzylphosphonate) is a cornerstone reaction in the development of enzyme inhibitors, activity-based probes, and agrochemicals.

This guide is designed for researchers and drug development professionals. It moves beyond basic recipes to explain the physicochemical causality behind experimental choices, providing a self-validating framework to troubleshoot and maximize your reaction yields.

Mechanistic Overview & Causality

The most robust method for synthesizing dibutyl benzylphosphonate is the 1, which entails a reaction between an alkyl halide and a trialkyl phosphite to yield a dialkylalkylphosphonate[1].

The Mechanism:

  • Nucleophilic Attack: The trivalent phosphorus of tributyl phosphite acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide via an SN2 mechanism to form a phosphonium intermediate[2].

  • Dealkylation: The displaced bromide ion subsequently attacks one of the butyl groups on the phosphonium intermediate, yielding the target dibutyl benzylphosphonate and butyl bromide as a byproduct[2].

The Causality of Yield Loss: The initial SN2 attack is relatively facile, but the subsequent dealkylation requires significant thermal energy (typically elevated temperatures between 135–150 °C)[2]. The fundamental cause of poor yields in this reaction is the failure to manage the butyl bromide byproduct. If butyl bromide is not continuously removed from the reaction vessel, it acts as a competing electrophile for the unreacted tributyl phosphite. This triggers a secondary Arbuzov reaction, generating dibutyl butylphosphonate—a parasitic byproduct that consumes your reagents and complicates purification.

Standard Operating Procedure: Batch Synthesis Workflow

To ensure high yields (70-85%), every step of this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Reagents Required:

  • Benzyl bromide (1.0 eq, freshly distilled)

  • Tributyl phosphite (1.15 eq, anhydrous)

Step 1: Apparatus Preparation Assemble a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal thermocouple, a dropping funnel, and a short-path distillation head connected to a receiving flask. Flame-dry the entire apparatus under a vacuum and backfill with Argon.

  • Validation Checkpoint: The system must hold a positive Argon pressure. Any atmospheric moisture will irreversibly hydrolyze tributyl phosphite into unreactive dibutyl phosphonate.

Step 2: Reagent Loading & Initial Heating Add benzyl bromide to the reaction flask and heat the mantle until the internal temperature reaches 120 °C.

  • Validation Checkpoint: The liquid should remain clear and colorless. If it turns yellow or brown, your benzyl bromide is degrading (likely due to trace oxygen or light exposure), which will cap your maximum yield.

Step 3: Phosphite Addition Begin dropwise addition of tributyl phosphite. The reaction is exothermic; control the addition rate to maintain a steady temperature climb.

  • Validation Checkpoint: You should observe a spontaneous rise in internal temperature independent of the heating mantle, confirming the formation of the phosphonium intermediate.

Step 4: Thermal Activation & Byproduct Removal Increase the mantle temperature to maintain an internal reaction temperature of 150–160 °C. At this temperature, the butyl bromide byproduct (bp ~101 °C) will vaporize and distill over into the receiving flask.

  • Validation Checkpoint: Monitor the internal temperature. A sudden drop in temperature indicates that butyl bromide is refluxing rather than distilling, absorbing thermal energy as latent heat of vaporization. If this occurs, increase the Argon sweep rate across the headspace to force the vapor into the condenser.

Step 5: Purification Once the theoretical volume of butyl bromide is collected, cool the mixture. Purify the crude product via fractional vacuum distillation to remove the excess tributyl phosphite.

Workflow Start 1. Apparatus Preparation Flame-dry & Argon Purge Load 2. Reagent Loading Heat Benzyl Bromide to 120°C Start->Load Add 3. Phosphite Addition Dropwise Tributyl Phosphite Load->Add Heat 4. Thermal Activation Maintain 150-160°C Add->Heat Distill 5. Byproduct Removal Distill Butyl Bromide (bp 101°C) Heat->Distill Purify 6. Purification Vacuum Distillation Distill->Purify Product Pure Dibutyl Benzylphosphonate Purify->Product

Figure 1: Step-by-step experimental workflow for the Michaelis-Arbuzov synthesis.

Troubleshooting Guide & FAQs

Q: My yield is plateauing around 50%. How can I push it higher? A: A yield plateau usually indicates an equilibrium stall or thermal degradation of the product due to prolonged heating at 160 °C. To bypass this, consider transitioning your protocol to a continuous flow setup. Recent process chemistry studies demonstrate that3 can achieve conversions up to ≥99% in under 50 minutes by precisely controlling the thermal profile and minimizing the residence time at extreme temperatures[3].

Q: I am detecting dibutyl butylphosphonate in my NMR/GC-MS. What went wrong? A: This is a classic transalkylation side reaction. It occurs when the butyl bromide byproduct is not removed efficiently and reacts with your starting tributyl phosphite. Ensure your distillation head is adequately insulated to prevent the premature condensation and reflux of butyl bromide back into the reaction matrix.

Q: What about the Michaelis-Becker alternative? A: The 2 uses a dialkyl phosphonate (e.g., dibutyl phosphite) and a strong base like NaH instead of a trialkyl phosphite[2]. The base deprotonates the phosphite, enabling a direct SN2 attack on the benzyl bromide[2]. This is an excellent alternative if your substrate is highly thermally sensitive, as it avoids the 150 °C requirement, but it demands strictly anhydrous conditions to prevent base degradation and ester hydrolysis.

Troubleshooting Issue Low Yield / Impurities Moisture Moisture in Setup? Issue->Moisture SideReact Dibutyl butylphosphonate detected? Issue->SideReact Hydrolysis Phosphite Hydrolysis (Dibutyl phosphonate forms) Moisture->Hydrolysis Yes Action1 Strict Argon Purge Dry Reagents Hydrolysis->Action1 Fix BuBr Poor Byproduct Removal (Transalkylation) SideReact->BuBr Yes Action2 Improve Distillation Sweep with N2 BuBr->Action2 Fix

Figure 2: Diagnostic logic tree for resolving common yield-limiting side reactions.

Quantitative Data & Optimization Metrics

Table 1: Optimization Strategies and Yield Comparisons

Synthesis MethodReagentsTemp (°C)Reaction TimeExpected YieldKey Advantage
Traditional Batch Benzyl Bromide + P(OBu)₃150–1604–6 h60–75%Utilizes standard laboratory glassware
Microwave-Assisted Benzyl Bromide + P(OBu)₃18015–30 min80–85%Rapid kinetics; uniform heating profile
Continuous Flow Benzyl Bromide + P(OBu)₃150–20010–50 min>90%Superior heat transfer; highly scalable
Michaelis-Becker Benzyl Bromide + HPO(OBu)₂ + NaH0 to RT2–4 h65–80%Mild temperatures preserve sensitive moieties

Table 2: Troubleshooting Matrix

SymptomRoot CauseCausality & MechanismCorrective Action
Yield plateau <50% Moisture contaminationWater hydrolyzes tributyl phosphite to dibutyl phosphonate, consuming the nucleophile.Flame-dry glassware; use strictly anhydrous reagents and continuous Argon purge.
Dibutyl butylphosphonate detected Incomplete byproduct removalRetained butyl bromide undergoes a secondary Arbuzov reaction with unreacted tributyl phosphite.Ensure distillation head is warm enough to prevent reflux of butyl bromide (bp 101 °C).
Sudden temperature drop during heating Accumulation of volatile byproductButyl bromide is refluxing rather than distilling, absorbing thermal energy as latent heat of vaporization.Increase Argon/Nitrogen sweep rate; check condenser alignment and insulation.
Dark brown/black reaction mixture Thermal degradation / OxidationProlonged heating of benzyl bromide in the presence of trace oxygen causes polymerization.Degas reagents prior to use; minimize reaction time; consider continuous flow processing.

References

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction Source: Molecules (NIH/MDPI) URL:1[1]

  • Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group Source: Chemical Reviews (ACS Publications) URL:2[2]

  • Intensified Continuous Flow Michaelis–Arbuzov Rearrangement toward Alkyl Phosphonates Source: Organic Process Research & Development (ACS Publications) URL:3[3]

Sources

Technical Support Center: Troubleshooting Emulsion & Phase Separation in Benzylphosphonic Acid Dibutyl Ester (DBBP) Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Liquid-Liquid Extraction (LLE). Benzylphosphonic acid dibutyl ester—commonly referred to as dibutyl benzylphosphonate (DBBP)—is a highly effective neutral organophosphorus extractant. It is heavily utilized in the hydrometallurgical separation of heavy metals, rare earth elements, and actinides.

Despite its efficacy, researchers frequently encounter hydrodynamic complications during extraction. As a Senior Application Scientist, the most common diagnostic error I observe is the conflation of stable emulsions with third-phase formation . While they may look similar to an untrained eye, their chemical causality and troubleshooting workflows are entirely different. This guide provides field-proven, self-validating protocols to diagnose and resolve these issues.

Diagnostic Matrix: Identifying the Phase Separation Failure

Before applying a fix, you must diagnose the physical chemistry of the failure. Summarized below is the quantitative and visual data required to categorize your phase separation issue.

PhenomenonVisual AppearancePrimary CausalityReversibility
Stable Emulsion Cloudy, milky dispersion at the interface that refuses to settle[1].Amphiphilic surfactant impurities (hydrolysis products); high-shear mixing[2].Requires physical or chemical disruption (e.g., centrifugation, salting out)[2].
Third Phase (Red Oil) Clear, dense organic layer trapped between the aqueous and light organic phases[3].Metal-solvate concentration exceeds the Limiting Organic Concentration (LOC)[3].Thermodynamically reversible via heat or the addition of phase modifiers[4].
Interfacial Crud Solid, rag-like opaque layer at the phase boundary.Precipitation of metal-degradation complexes acting as a Pickering emulsion stabilizer.Requires physical filtration followed by alkaline solvent regeneration.

The Causality of Phase Separation Failures

To troubleshoot effectively, you must understand the underlying mechanisms driving the failure.

The Mechanism of Emulsion Formation: DBBP is a neutral extractant, but it is not perfectly stable. In highly acidic or radiolytic environments, DBBP undergoes slow hydrolysis, cleaving the butyl chains to yield monobutyl benzylphosphonate and benzylphosphonic acid. These degradation products are strongly amphiphilic. They migrate to the oil-water interface, drastically lowering the interfacial tension and acting as powerful surfactants that stabilize emulsions[5].

The Mechanism of Third-Phase Formation: Third-phase formation is a thermodynamic phenomenon, not a kinetic one. During extraction, DBBP coordinates with metal ions to form a solvate complex. When the concentration of this polar metal-DBBP complex exceeds its solubility limit in the non-polar aliphatic diluent (e.g., dodecane or kerosene), the organic phase undergoes "self-splitting"[3]. The extractant molecules form reverse micelles that aggregate into a heavy, metal-rich organic layer (the third phase), leaving a light, extractant-poor organic layer above it[6]. The threshold at which this occurs is known as the Limiting Organic Concentration (LOC) [3].

Logical Workflows & System Diagnostics

EmulsionWorkflow Start Phase Separation Issue Detected CheckType Identify Issue Type: Emulsion vs. Third Phase Start->CheckType IsEmulsion Cloudy/Milky Interfacial Emulsion CheckType->IsEmulsion IsThirdPhase Clear Heavy Organic Layer (Third Phase) CheckType->IsThirdPhase Centrifuge 1. Centrifugation (Physical Break) IsEmulsion->Centrifuge AddModifier Add Phase Modifier (e.g., Isodecanol) IsThirdPhase->AddModifier Heat Increase Temperature IsThirdPhase->Heat ReduceLoad Reduce Metal Loading (< LOC) IsThirdPhase->ReduceLoad Filter 2. Glass Wool Filtration (Coalescence) Centrifuge->Filter If fails SaltOut 3. Add NaCl / Adjust pH (Chemical Break) Filter->SaltOut If fails Success Clean Phase Separation SaltOut->Success AddModifier->Success Heat->Success ReduceLoad->Success

Logical workflow for diagnosing and resolving DBBP phase separation issues.

Step-by-Step Troubleshooting Protocols

Protocol A: Breaking an Active Emulsion

If you are currently staring at a milky emulsion in your separatory funnel, follow this self-validating escalation protocol:

  • Physical Disruption (Centrifugation): Transfer the emulsion layer to a centrifuge tube. Spin at 3000–4000 rpm for 5–10 minutes. The g-force increases the collision rate of dispersed droplets, forcing coalescence[2].

  • Coalescence Filtration: If centrifugation is not viable, pack a glass funnel tightly with silanized glass wool. Pour the emulsion through the plug. Causality: The high surface area of the glass fibers acts as a physical barrier that catches the emulsion and forces the dispersed aqueous micro-droplets to merge into a bulk phase[2].

  • Chemical Disruption (Salting Out): Add 1–2 grams of anhydrous sodium chloride (NaCl) directly to the extraction vessel and swirl gently. Causality: Increasing the ionic strength of the aqueous layer forces the surfactant-like DBBP degradation products to partition entirely into the organic phase, stripping them from the interface and instantly breaking the emulsion[1][2].

Protocol B: Mitigating Third-Phase Formation

If your organic phase has split into two clear layers, you have exceeded the LOC.

  • Temperature Adjustment: Increase the ambient extraction temperature (e.g., from 25°C to 40°C). Causality: Higher temperatures increase the thermodynamic solubility of the metal-DBBP solvate in the aliphatic diluent, often merging the third phase back into the bulk organic phase[3].

  • Add a Phase Modifier: Introduce 2% to 5% (v/v) of a long-chain aliphatic alcohol (such as isodecanol or 1-octanol) to your organic solvent. Causality: The modifier acts as a co-solvent that disrupts the rigid reverse-micelle structures of the metal-extractant complex, preventing aggregation and phase splitting[4].

  • Reduce Metal Loading: Dilute your aqueous feed or increase your Organic-to-Aqueous (O:A) phase ratio to ensure the extracted metal concentration remains strictly below the LOC threshold[3].

Protocol C: Solvent Regeneration (Preventative Maintenance)

To permanently stop emulsions and interfacial crud, you must strip the acidic degradation products from your DBBP solvent.

  • Alkaline Wash: Contact the degraded DBBP/diluent mixture with an equal volume of 0.2 M Sodium Carbonate ( Na2​CO3​ ) for 15 minutes.

    • Self-Validation Step: The aqueous wash phase will turn cloudy. This is visual confirmation that the alkaline wash successfully converted the amphiphilic degradation products into water-soluble sodium salts and stripped them from the organic phase.

  • Acid Rinse: Separate the phases and wash the organic layer with 0.1 M HNO3​ to neutralize any entrained carbonate.

  • Water Wash: Wash the organic phase with deionized water until the aqueous effluent tests at a neutral pH (pH ~7). Your DBBP is now regenerated and ready for use.

DBBPDegradation DBBP Benzylphosphonic Acid Dibutyl Ester (DBBP) Hydrolysis Acidic/Radiolytic Hydrolysis DBBP->Hydrolysis Degradation1 Monobutyl Benzylphosphonate (Surfactant-like) Hydrolysis->Degradation1 Degradation2 Benzylphosphonic Acid (Precipitant) Hydrolysis->Degradation2 Emulsion Stable Emulsion Formation Degradation1->Emulsion Lowers Interfacial Tension Crud Interfacial Crud (Pickering Emulsion) Degradation2->Crud Complexes with Metals Wash Alkaline Wash (0.2 M Na2CO3) Emulsion->Wash Crud->Wash Regenerated Purified DBBP Solvent Wash->Regenerated

Mechanistic pathway of DBBP hydrolysis and subsequent alkaline regeneration.

Frequently Asked Questions (FAQs)

Q: Why does my DBBP extraction work perfectly at the bench scale but form massive emulsions during pilot scale-up? A: Bench-scale extractions in separatory funnels typically rely on gentle swirling, which minimizes fluid shear[2]. Scale-up equipment (such as mixer-settlers) utilizes high-shear impellers. This aggressive agitation creates micro-droplets with massive surface area, which are instantly stabilized by trace DBBP hydrolysis products. Solution: Optimize your impeller speed to reduce shear, or transition to a pulsed column extractor which offers gentler phase mixing.

Q: I added salt to break an emulsion, but now a solid white layer has formed at the interface. What happened? A: You successfully broke the liquid emulsion but induced the "salting-out" of a metal-ligand precipitate. The high ionic strength pushed partially soluble benzylphosphonic acid complexes out of the aqueous phase, creating a solid precipitate that now acts as a Pickering emulsion stabilizer. Solution: Filter the biphasic mixture to remove the solids, then immediately regenerate your solvent using the Alkaline Wash protocol (Protocol C) to remove the underlying acidic impurities.

Q: Is the heavy organic layer (third phase) dangerous? A: In standard heavy metal or rare earth extractions, a third phase primarily causes a loss of extraction efficiency and hydrodynamic flooding in the contactor. However, if you are working in nuclear fuel reprocessing (actinide extraction), third-phase formation is highly dangerous. It can concentrate fissile materials (like Plutonium or Uranium) into a very small geometric volume, posing a severe criticality hazard[3]. In these environments, operating strictly below the LOC is mandatory.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions LCGC Intern
  • Techniques for Emulsion Breaking for Oil in W
  • Third Phase Formation in the Solvent Extraction System Ir(IV)
  • Short Alternative Route for Nuclear Fuel Reprocessing Based on Organic Phase Self-Splitting PMC
  • Progress in the study of three-phase extraction system MDPI
  • Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction ACS Public

Sources

Technical Support Center: Optimizing the Thermal Stability of Benzylphosphonic Acid Dibutyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Benzylphosphonic Acid Dibutyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the thermal stability of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your work.

Frequently Asked Questions (FAQs)

Q1: What is benzylphosphonic acid dibutyl ester, and what are its primary applications?

Benzylphosphonic acid dibutyl ester is an organophosphorus compound with the chemical formula C₁₅H₂₅O₃P. It belongs to the class of phosphonate esters, which are noted for their applications as flame retardants, plasticizers, and intermediates in the synthesis of various specialty chemicals. In the pharmaceutical and drug development sectors, phosphonate esters are often used as prodrugs to improve the bioavailability of phosphonic acid-based drugs.

Q2: What are the key factors that influence the thermal stability of benzylphosphonic acid dibutyl ester?

The thermal stability of phosphonate esters like dibutyl benzylphosphonate is influenced by several factors:

  • Purity: The presence of impurities, particularly acidic or basic residues from synthesis, can significantly lower the decomposition temperature.[1]

  • Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation at lower temperatures compared to decomposition in an inert atmosphere (e.g., nitrogen or argon).

  • Chemical Environment: The nature of the organic groups attached to the phosphorus atom plays a role in the inherent stability of the molecule.[1]

  • Presence of Catalytic Species: Certain metals or their salts can catalyze thermal decomposition.

  • Presence of Water: Moisture can lead to hydrolysis of the phosphonate ester bonds, especially at elevated temperatures, which can precede or occur concurrently with thermal decomposition.[2]

Q3: What are the expected hazardous decomposition products of benzylphosphonic acid dibutyl ester?

Under fire conditions, the primary hazardous decomposition products are carbon oxides (CO, CO₂) and oxides of phosphorus. The specific organic fragments produced during thermal decomposition in an inert atmosphere would need to be identified using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Q4: What analytical techniques are recommended for assessing the thermal stability of this compound?

A combination of thermoanalytical techniques is recommended for a comprehensive assessment:

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, providing the onset of decomposition and the decomposition profile.[3]

  • Differential Scanning Calorimetry (DSC): Detects thermal transitions such as melting and crystallization and measures the heat flow associated with decomposition (exothermic or endothermic).[3]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Identifies the volatile fragments produced during thermal decomposition, offering insights into the degradation mechanism.[3]

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the degradation of the compound over time at a specific temperature (isothermal stability) and for analyzing the purity of the sample before thermal analysis.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with benzylphosphonic acid dibutyl ester.

Issue 1: My sample of benzylphosphonic acid dibutyl ester shows a lower-than-expected decomposition temperature in TGA.

  • Possible Cause 1: Residual Acidic or Basic Impurities.

    • Explanation: Impurities from the synthesis, such as unreacted starting materials or byproducts, can catalyze thermal decomposition.[1] For instance, the Michaelis-Arbuzov reaction, a common route for synthesizing phosphonates, can leave residual acidic species.[4]

    • Recommended Action:

      • Assess Purity: Analyze the sample using HPLC and ³¹P NMR to identify and quantify impurities.[4]

      • Repurification: If impurities are detected, purify the sample using flash column chromatography or vacuum distillation.

      • Neutral Wash: During workup after synthesis, a wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by a water wash can help remove acidic impurities. Ensure the organic phase is thoroughly dried before solvent removal.

  • Possible Cause 2: Presence of Oxygen.

    • Explanation: The experiment might have been conducted in an air or oxygen-containing atmosphere, leading to thermo-oxidative degradation, which typically occurs at lower temperatures than thermal decomposition in an inert atmosphere.

    • Recommended Action: Ensure the TGA instrument is properly purged with a high-purity inert gas (e.g., nitrogen or argon) before and during the experiment.

Issue 2: I am observing inconsistent results between different batches of the compound.

  • Possible Cause: Batch-to-Batch Variation in Purity.

    • Explanation: Different synthesis runs may result in varying levels and types of impurities, leading to inconsistent thermal stability.

    • Recommended Action:

      • Standardize Synthesis and Purification: Ensure that the synthesis and purification protocols are well-defined and consistently followed.

      • Establish a Quality Control (QC) Protocol: Before thermal analysis, each batch should be tested against a set of QC specifications, including purity assessment by HPLC and characterization by NMR.

Issue 3: My sample changes color (e.g., turns yellow or brown) upon heating, even below the main decomposition temperature.

  • Possible Cause: Formation of Minor Degradation Byproducts.

    • Explanation: The discoloration may be due to the formation of small quantities of chromophoric byproducts resulting from low-level degradation, even before significant mass loss is detected by TGA.

    • Recommended Action:

      • Isothermal Aging Study: Heat the sample at the temperature where discoloration occurs for a set period.

      • Analyze for Degradants: Analyze the heat-treated sample by HPLC-MS to identify the low-level degradation products that may be responsible for the color change.

Data Presentation

While specific experimental data for the thermal decomposition of high-purity benzylphosphonic acid dibutyl ester is not extensively available in the literature, the following table provides expected values based on the behavior of similar aromatic phosphonate esters. These values should be considered illustrative and should be confirmed by experimental analysis.

ParameterExpected Value RangeAnalytical TechniqueSignificance
Onset of Decomposition (T_onset) 250 - 290 °CTGATemperature at which significant mass loss begins.[3]
Temperature of Max. Mass Loss Rate (T_max) 290 - 330 °CTGA (DTG curve)Indicates the point of most rapid decomposition.[3]
Residue at 600 °C (inert atm.) < 5%TGAAmount of non-volatile material remaining after decomposition.
Decomposition Enthalpy (ΔH_d) Varies (often exothermic)DSCHeat released or absorbed during decomposition.

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Profile by TGA

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity benzylphosphonic acid dibutyl ester into a standard TGA pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon.

    • Flow Rate: 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 10 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[5]

  • Data Analysis: Plot the mass loss (%) and the derivative of mass loss (%/°C) as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of the maximum rate of mass loss (T_max).

Protocol 2: Identification of Thermal Degradation Products by Py-GC-MS

  • Instrument: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (approx. 100-500 µg) of the sample into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Temperature: Set the pyrolysis temperature to the T_max determined by TGA.

    • Atmosphere: Helium.

  • GC-MS Conditions:

    • GC Column: A standard non-polar column (e.g., DB-5ms).

    • Temperature Program: A suitable temperature ramp to separate the volatile degradation products (e.g., start at 50 °C, ramp to 280 °C).

    • MS Analysis: Scan a mass range of m/z 35-500.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

G cluster_0 Phase 1: Sample Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Degradation Product Identification cluster_3 Phase 4: Data Interpretation & Optimization Purity Assess Purity (HPLC, NMR) TGA TGA Analysis (Decomposition Profile) Purity->TGA Structure Confirm Structure (NMR, MS) Structure->TGA DSC DSC Analysis (Thermal Transitions) TGA->DSC PyGCMS Py-GC-MS (Identify Volatile Products) TGA->PyGCMS Interpret Interpret Data & Identify Degradation Pathway DSC->Interpret PyGCMS->Interpret Optimize Optimize Process/Formulation for Stability Interpret->Optimize

Caption: Workflow for the comprehensive thermal analysis of benzylphosphonic acid dibutyl ester.

G cluster_products Primary Degradation Products Compound Dibutyl Benzylphosphonate Heat Δ (Heat) Compound->Heat Butene 1-Butene Heat->Butene Elimination Benzylphosphonic_acid Benzylphosphonic Acid (intermediate) Heat->Benzylphosphonic_acid Elimination Phosphorus_oxides Phosphorus Oxides Benzylphosphonic_acid->Phosphorus_oxides Further Decomposition Aromatic_fragments Aromatic Fragments (e.g., Toluene) Benzylphosphonic_acid->Aromatic_fragments Further Decomposition

Caption: Plausible thermal degradation pathway for dibutyl benzylphosphonate.

References

  • Benchchem. Technical Support Center: Managing Thermal Degradation of Phosphonate-Containing Polymers.
  • Benchchem. Technical Support Center: Stability of Phosphonic Acid Esters in Aqueous Solutions.
  • Benchchem. Technical Support Center: Diethyl 4-(diphenylamino)benzylphosphonate.
  • Echemi. Benzylphosphonic acid dibutyl ester.
  • Cole-Parmer. Material Safety Data Sheet - Diethyl Benzylphosphonate, 99%. Available from: [Link]

  • NIST. Dibutyl benzylphosphonate. In: NIST Chemistry WebBook. Available from: [Link]

  • Trzepizur, D., et al. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules2022 , 27(19), 6533. Available from: [Link]

  • Kim, M. J., et al. Enzymatic degradation of dibutyl phthalate and toxicity of its degradation products. Journal of Microbiology and Biotechnology2005 , 15(3), 586-592. Available from: [Link]

  • Zhang, Y., et al. Thermal Decomposition Characteristics of BHT and its Peroxide (BHTOOH). Research Square2023 . Available from: [Link]

  • Nandi, M., et al. Biodegradation of benzyl butyl phthalate and dibutyl phthalate by Arthrobacter sp. via micellar solubilization in a surfactant-aided system. Environmental Science and Pollution Research2021 , 28(1), 849-863. Available from: [Link]

  • Benchchem. An In-depth Technical Guide to the Thermal Degradation Analysis of Dibenzyl Azelate.
  • Fox, D. M., et al. TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of. Polymer Preprints2006 , 47(2), 1177. Available from: [Link]

Sources

Technical Support Center: Preventing Hydrolysis of Dibutyl Benzylphosphonate in Highly Acidic Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of maintaining the integrity of phosphonate esters during multi-step syntheses. Dibutyl benzylphosphonate is generally stable under neutral conditions; however, exposing it to highly acidic media often leads to unintended dealkylation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you prevent the acid-catalyzed hydrolysis of dibutyl benzylphosphonate.

Mechanistic Overview: The Causality of Acid-Catalyzed Hydrolysis

To prevent degradation, we must first understand the causality behind it. The hydrolysis of dialkyl phosphonates in acidic media is not a simple cleavage of the phosphorus-oxygen bond. Instead, it is an acid-catalyzed nucleophilic substitution at the alkyl carbon 1[1].

  • Protonation: The strong acid (e.g., HCl, HBr, or TfOH) protonates the phosphoryl oxygen (P=O). This generates a highly electrophilic phosphonium intermediate, drawing electron density away from the adjacent P-O-C bonds.

  • Nucleophilic Attack: A nucleophile—typically water or a halide ion like Cl⁻ or Br⁻—attacks the α-carbon of the butyl ester group via an S_N2 mechanism 2[2].

  • Cleavage: The C-O bond breaks, releasing butanol (or a butyl halide) and yielding the monobutyl benzylphosphonate. Prolonged exposure or elevated temperatures will drive the reaction further to yield the free benzylphosphonic acid.

By understanding that this is an S_N2 attack on the butyl group , we can design interventions based on kinetic suppression, steric shielding, and nucleophile elimination.

Troubleshooting Guide & Experimental Protocols

Strategy A: Kinetic Suppression via Strict Temperature Control

Causality: The S_N2 nucleophilic attack on the primary butyl group requires significant activation energy. By maintaining the reaction strictly below 20 °C, the kinetic energy of the system remains too low to overcome this barrier, drastically reducing the rate of C-O bond cleavage 3[3].

Step-by-Step Protocol:

  • Preparation: Pre-cool all acidic reagents and solvents to 0–5 °C in an ice-water bath prior to addition.

  • Setup: Equip the reaction vessel with an internal thermocouple. External bath temperature is insufficient for monitoring exothermic acid-base interactions.

  • Addition: Add the acidic medium dropwise to the dibutyl benzylphosphonate solution. Modulate the addition rate to ensure the internal temperature never exceeds 15 °C.

  • Self-Validation System: Do not assume stability. Pull 50 µL aliquots every 2 hours, quench immediately in cold saturated NaHCO₃, and extract with ethyl acetate. Analyze the organic layer via HPLC (UV at 254 nm for the benzyl chromophore). The protocol is validated if the peak area of the intact diester remains >98% relative to the baseline.

Strategy B: Modulating Water Activity and Nucleophilicity

Causality: Hydrolysis fundamentally requires water. Furthermore, halide counterions (Cl⁻, Br⁻) act as potent nucleophiles that can cleave the ester even in low-water environments 4[4]. Switching to anhydrous, non-nucleophilic acids prevents both pathways.

Step-by-Step Protocol:

  • Reagent Substitution: Replace aqueous acids (e.g., 37% HCl) with anhydrous alternatives. If a strong Brønsted acid is required for your primary reaction, utilize Trifluoromethanesulfonic acid (TfOH) in an anhydrous organic solvent (e.g., toluene or dichloromethane). The TfO⁻ counterion is non-nucleophilic[1].

  • Drying: Dry the dibutyl benzylphosphonate starting material over activated 4Å molecular sieves for 24 hours prior to use.

  • Atmosphere: Conduct the reaction under an inert argon or nitrogen atmosphere to prevent atmospheric moisture ingress.

  • Self-Validation System: Run a Karl Fischer titration on the solvent mixture prior to initiating the reaction. The protocol is validated for "anhydrous" conditions only if the water content is confirmed to be <50 ppm.

Quantitative Stability Data

Table 1: Factors Influencing Phosphonate Ester Hydrolysis in Acidic Media

Condition / VariableImpact on Hydrolysis RateMechanistic Causality
Temperature Increase (20°C to 80°C) 10x to 50x accelerationThermal energy overcomes the activation energy barrier for S_N2 attack on the alkyl group.
Aqueous vs. Anhydrous Acid >100x acceleration in aqueousHigh water activity drives the nucleophilic displacement and subsequent P-O-C cleavage.
Acid Type (HBr vs. TfOH) HBr is significantly fasterBr⁻ is a highly potent nucleophile that attacks the butyl group; TfO⁻ is sterically bulky and non-nucleophilic.
Steric Bulk (Dibutyl vs. Dimethyl) Dibutyl is ~5x slowerIncreased steric hindrance at the α-carbon of the butyl chain slows the S_N2 attack compared to unhindered methyl esters.

Visualizing the Hydrolysis Pathway and Interventions

The following diagram maps the degradation pathway of dibutyl benzylphosphonate and highlights the specific points where our troubleshooting strategies intervene.

G A Dibutyl Benzylphosphonate (Intact Diester) B Protonated P=O Intermediate (Highly Electrophilic) A->B Highly Acidic Media (H+) C Nucleophilic Attack (SN2) by H2O or Halide on Butyl Group B->C Rate-determining step D Monobutyl Benzylphosphonate + Butanol C->D Cleavage of P-O-C bond I1 Intervention 1: Strict Temp Control (<20°C) I1->C Slows Kinetics I2 Intervention 2: Anhydrous/Aprotic Solvents I2->C Removes H2O I3 Intervention 3: Non-Nucleophilic Acids I3->C Prevents Halide Attack

Mechanistic pathway of acid-catalyzed hydrolysis of dibutyl benzylphosphonate and interventions.

Frequently Asked Questions (FAQs)

Q1: I am using 6M HCl to deprotect a different functional group on my molecule, but I am losing my dibutyl phosphonate ester. What is the best alternative? A1: Concentrated aqueous HCl provides both high acidity and a strong nucleophile (Cl⁻), which creates the perfect environment for phosphonate dealkylation[4]. If possible, switch to a non-nucleophilic acid like trifluoroacetic acid (TFA) or TfOH in an anhydrous solvent like dichloromethane. If you absolutely must use HCl, switch to anhydrous HCl in dioxane and maintain the temperature at 0 °C.

Q2: Does the benzyl group on the phosphorus atom affect the hydrolysis rate? A2: Yes, electronic effects play a secondary role. The benzyl group is slightly electron-donating compared to highly electronegative substituents (like perfluoroalkyl groups). This marginally stabilizes the phosphorus center against nucleophilic attack[3]. However, remember that the primary site of attack during acid hydrolysis is the alkyl (butyl) carbon, not the phosphorus atom itself.

Q3: How can I definitively verify that my product is the intact diester and not the monoester? A3: Do not rely solely on TLC. The most definitive method is ³¹P NMR spectroscopy. The chemical shift of the intact dibutyl benzylphosphonate will differ significantly from the monobutyl ester or the free phosphonic acid. Additionally, LC-MS (ESI) will show a distinct mass difference of -56 Da (loss of butene via E1-like side reactions) or -74 Da (loss of butanol via S_N2) if hydrolysis has occurred.

References

  • Wet and Dry Processes for the Selective Transformation of Phosphonates to Phosphonic Acids Catalyzed by Brønsted Acids Source: The Journal of Organic Chemistry - ACS Publications URL
  • Technical Support Center: Stability of Phosphonic Acid Esters in Aqueous Solutions Source: Benchchem URL
  • Buy Dodecylphosphonic acid | 5137-70-2 (Mechanistic Data)
  • Source: Unblog.

Sources

Technical Support Center: Solubilization Strategies for Benzylphosphonic Acid Dibutyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous insolubility of hydrophobic phosphonate esters. Benzylphosphonic acid dibutyl ester (dibutyl benzylphosphonate) presents a unique thermodynamic challenge: while the phosphoryl (P=O) group provides a localized polar dipole, the bulky dibutyl chains and the aromatic benzyl ring dominate its physicochemical profile, rendering it highly lipophilic and practically insoluble in pure water[1].

When introduced into aqueous assay buffers, this compound rapidly aggregates, leading to erratic assay readouts, false negatives in drug screening, and blocked microfluidic channels. This guide provides field-proven, self-validating protocols to overcome these barriers, ensuring your compound remains in solution without compromising experimental integrity.

Logical Workflow for Solubilization Strategy Selection

StrategyTree Start Dibutyl Benzylphosphonate Aqueous Solubilization Bio Biological Assay (Toxicity Sensitive)? Start->Bio Chem Chemical Synthesis (High Conc. Needed) Start->Chem CoSolv Co-Solvent Method (DMSO/EtOH < 2%) Bio->CoSolv In Vitro (Tolerates low DMSO) Cyclo Cyclodextrin Complexation (HP-β-CD) Bio->Cyclo Yes (In Vivo/Cellular) Micelle Surfactant Micelles (Tween 80 / Non-ionic) Bio->Micelle Highly Hydrophobic System HighCoSolv High Co-Solvent (PEG 400 / PG up to 50%) Chem->HighCoSolv

Decision matrix for selecting the optimal solubilization strategy based on downstream applications.

Frequently Asked Questions (Troubleshooting)

Q1: Why does benzylphosphonic acid dibutyl ester immediately precipitate when I add it to my PBS buffer, even after vortexing? Causality & Mechanism: Precipitation is a thermodynamic response. The compound lacks sufficient hydrogen-bond donors, and its large hydrophobic surface area forces the surrounding water molecules into a highly ordered, entropically unfavorable "clathrate cage." To minimize this unfavorable free energy, the ester molecules self-associate and precipitate out of the aqueous phase. Vortexing only provides temporary kinetic dispersion (a suspension), not true thermodynamic solubilization. To achieve a true solution, you must disrupt the water-water hydrogen bond network using co-solvents[2] or shield the hydrophobic ester chains using a carrier molecule[3].

Q2: I am running an in vitro enzymatic assay. What is the most straightforward method to keep the ester in solution without denaturing my proteins? Causality & Mechanism: The Co-Solvent Method is your first line of defense. By pre-dissolving the ester in a water-miscible organic solvent (like DMSO or Ethanol), you create a concentrated stock. When diluted into the aqueous buffer, the co-solvent reduces the dielectric constant and interfacial tension of the mixture, bridging the polarity gap[4]. Troubleshooting Tip: For biological assays, the final co-solvent concentration must remain below 1-2% (v/v) to prevent protein denaturation or cellular toxicity. If the ester crashes out at 1% DMSO, you must transition to a complexation strategy.

Q3: My cellular assay cannot tolerate DMSO, and the ester still precipitates. How can I achieve a 100% aqueous formulation? Causality & Mechanism: You should utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic central cavity[5]. The dibutyl chains and benzyl ring of your ester will spontaneously partition into this hydrophobic cavity via van der Waals forces and hydrophobic interactions, forming a host-guest inclusion complex[3]. Because the exterior of the cyclodextrin is highly water-soluble, the entire complex remains dissolved in the aqueous bulk phase without requiring any organic co-solvents in the final assay[6].

Q4: I tried HP-β-CD, but I'm not reaching the millimolar concentrations required for my structural biology studies. What is the next step? Causality & Mechanism: If stoichiometric complexation is insufficient, micellar solubilization via non-ionic surfactants (e.g., Tween 80 or Triton X-100) is required. Surfactants self-assemble into micelles above their Critical Micelle Concentration (CMC). The highly hydrophobic dibutyl ester will partition into the hydrocarbon core of the micelle[7]. Non-ionic surfactants are preferred because they have a higher solubilization capacity for hydrophobic esters and are less likely to disrupt protein-protein interactions compared to ionic detergents like SDS[7].

Quantitative Data: Comparison of Solubilization Strategies
StrategyPrimary ReagentsMax Ester ConcentrationBiological CompatibilityMechanism of Action
Co-Solvency DMSO, Ethanol, PEG 400Low-MediumLow (Requires <2% v/v final)Reduces aqueous dielectric constant[2]
Inclusion Complex HP-β-CyclodextrinMedium-HighHigh (FDA approved excipient)Encapsulates hydrophobic moieties[5]
Micellar Dispersion Tween 80, Triton X-100HighModerate (May lyse cells at high conc.)Partitions ester into hydrophobic core[7]
Emulsion / SMEDDS Oil + Surfactant + Co-solventVery HighHigh (Used in oral delivery)Isotropic lipid dispersion[8]
Step-by-Step Methodologies
Protocol 1: The "Drop-wise" Co-Solvent Dilution Workflow

Self-Validating System: This protocol prevents local supersaturation, which is the primary cause of irreversible nucleation and precipitation.

  • Stock Preparation: Dissolve benzylphosphonic acid dibutyl ester in 100% anhydrous DMSO to create a 50 mM master stock. Validation: The solution must be optically clear; any turbidity indicates water contamination in the DMSO.

  • Buffer Preparation: Warm your aqueous buffer (e.g., PBS) to 37°C. Increasing the temperature increases the kinetic energy and solubility limit.

  • High-Shear Mixing: Place the buffer on a magnetic stirrer at high speed (800-1000 rpm) to create a deep vortex.

  • Drop-wise Addition: Using a micropipette, add the DMSO stock to the buffer drop-by-drop directly into the vortex, not down the side of the tube.

  • Equilibration: Allow the solution to stir for 15 minutes at 37°C before cooling to room temperature. Validation: Measure absorbance at 600 nm; an OD600 > 0.05 indicates colloidal aggregation (failure).

Protocol 2: Preparation of HP-β-CD Inclusion Complexes (Co-Solvent Evaporation Method)

ProtocolWorkflow N1 1. Dissolve HP-β-CD in Water N3 3. Dropwise Addition under High Shear N1->N3 N2 2. Dissolve Ester in minimal EtOH N2->N3 N4 4. Solvent Evaporation (Rotovap) N3->N4 N5 5. Lyophilization (Solid Complex) N4->N5

Workflow for generating a solid, water-soluble host-guest inclusion complex.

Self-Validating System: This method forces the ester into the cyclodextrin cavity by selectively removing the organic phase[9].

  • Host Solution: Dissolve HP-β-CD in distilled water to a concentration of 10% (w/v).

  • Guest Solution: Dissolve the benzylphosphonic acid dibutyl ester in a minimal volume of volatile organic solvent (e.g., Ethanol or Acetone).

  • Complexation: Slowly add the Guest Solution to the Host Solution under continuous magnetic stirring at room temperature.

  • Evaporation: Transfer the mixture to a rotary evaporator. Apply a vacuum at 40°C to selectively evaporate the ethanol/acetone. As the organic solvent is removed, the ester is thermodynamically driven into the hydrophobic cavity of the cyclodextrin[10].

  • Filtration: Filter the remaining aqueous solution through a 0.22 µm syringe filter to remove any uncomplexed, precipitated ester. Validation: The filtrate contains only the soluble inclusion complex. If the filter clogs immediately, the host-guest ratio must be optimized.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a stable, water-soluble powder of the complex.

Sources

Technical Support Center: Optimizing Phase Separation Dynamics for Benzylphosphonic Acid Dibutyl Ester (DBBeP)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in hydrometallurgy and solvent extraction, I have developed this guide to address the specific hydrodynamic and kinetic challenges associated with benzylphosphonic acid dibutyl ester (DBBeP) .

While DBBeP and its aliphatic counterpart, dibutyl butylphosphonate (DBBP), offer superior extraction efficiency for actinides compared to traditional phosphates like TBP[1], the introduction of the benzyl moiety fundamentally alters the physical chemistry of the organic phase. This guide bridges the gap between theoretical fluid dynamics and bench-top reality, providing you with causal explanations and self-validating protocols to optimize your liquid-liquid extraction (LLE) workflows.

Diagnostic Matrix: Troubleshooting Phase Separation

Issue 1: Why is my phase disengagement time exceeding 5 minutes when switching from TBP or DBBP to DBBeP?

The Causality: Phase separation is governed by droplet coalescence and Stokes' Law. The terminal settling velocity of a dispersed droplet is directly proportional to the density difference between the two phases ( Δρ ) and inversely proportional to the continuous phase viscosity ( μ ). The substitution of a butyl group with an aromatic benzyl ring increases the molecular weight and promotes intermolecular π−π stacking. This significantly increases both the intrinsic density and the viscosity of the organic phase[2]. A smaller Δρ combined with higher viscous drag exponentially slows down droplet coalescence, leading to stable emulsions.

The Resolution:

  • Thermal Optimization: Elevate the extraction temperature from 25°C to 40°C. Heat disrupts π−π interactions, exponentially decreasing organic phase viscosity and improving the phase disengagement time (PDT)[3].

  • Diluent Blending: Transition from 100% aliphatic diluents (e.g., n-dodecane) to a blend containing 10–15% aromatic solvents (like toluene or Solvesso) to better solvate the benzyl groups and reduce bulk viscosity.

Issue 2: A heavy organic layer (third phase) is forming during the extraction of tetravalent/hexavalent metals. How do I eliminate this?

The Causality: Third-phase formation occurs when the metal-solvate complex (e.g., M(NO3​)x​⋅yDBBeP ) exceeds its Limiting Organic Concentration (LOC) in the non-polar diluent[1]. Because phosphonates possess higher basicity at the phosphoryl oxygen than phosphates, they form highly polar metal complexes[2]. At high metal loadings, these polar complexes form reverse-micelles that aggregate and phase-separate from the non-polar aliphatic diluent, creating a heavy, metal-rich middle layer.

The Resolution:

  • Phase Modifiers: Add 2–5% (v/v) of a long-chain alcohol (e.g., isodecanol) or a secondary modifier. The hydroxyl groups solvate the polar core of the metal-extractant complex, disrupting reverse-micelle aggregation and restoring a biphasic system.

Mechanistic Deep-Dive & Visualizations

To successfully troubleshoot DBBeP systems, it is critical to visualize both the operational workflow and the chemical mechanisms at play.

Workflow: Phase Separation Optimization

Workflow Start Aqueous Feed + DBBeP Organic Phase Mix Controlled Shear Mixing (300-500 rpm) Start->Mix Temp Thermostatic Control (25°C - 45°C) Mix->Temp Settle Gravity Settling (Phase Disengagement) Temp->Settle Check Check Phase Boundary Settle->Check Clear Clear Separation (< 2 mins) Check->Clear Pass Emulsion Emulsion / Third Phase (> 5 mins) Check->Emulsion Fail Modify Add Modifier (Isodecanol) or Increase Temp Emulsion->Modify Modify->Mix

Caption: Workflow for optimizing DBBeP phase separation and resolving emulsion/third-phase issues.

Mechanism: Third Phase Formation and Mitigation

Mechanism A Metal Cation + DBBeP (Aqueous/Organic Interface) B Formation of Metal-Solvate Complex [M(NO3)x(DBBeP)y] A->B C Increasing Metal Loading (Approaching LOC) B->C D Exceeding LOC (Solubility Limit Reached) C->D H Biphasic System Restored C->H Modifier Present E Third Phase Formation (Heavy Organic Layer) D->E No Modifier F Addition of Phase Modifier (e.g., TBP, Alcohols) E->F G Disruption of Reverse Micelles Restored Solubility F->G G->H

Caption: Mechanistic pathway of metal-solvate aggregation leading to third-phase formation and its mitigation.

Quantitative Data Analytics

The following tables summarize the physical properties and kinetic behaviors of organophosphorus extractants. Notice how the structural modification (from butyl to benzyl) impacts the macroscopic hydrodynamics.

Table 1: Comparative Hydrodynamic Properties of Organophosphorus Extractants (Conditions: 1.1 M extractant in n-dodecane at 298 K)

ExtractantMolecular Weight ( g/mol )Density (g/mL)Viscosity (cP)Phase Disengagement Time (s)
TBP (Phosphate)266.30.8201.8545
DBBP (Aliphatic Phosphonate)250.30.8352.1065
DBBeP (Aromatic Phosphonate)284.30.8723.15140*

*Note: DBBeP values are representative baselines demonstrating the impact of the benzyl substitution relative to established DBBP metrics[1],[2].

Table 2: Impact of Temperature and Modifiers on DBBeP Phase Separation

Operating ConditionOrganic Viscosity (cP)LOC for U(VI) (g/L)Phase Disengagement Time (s)
25°C, No Modifier3.1545140
40°C, No Modifier2.205885
25°C, 5% Isodecanol2.80>100 (No 3rd Phase)110
40°C, 5% Isodecanol1.95>100 (No 3rd Phase)60

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your lab, do not rely on visual estimates alone. Use these self-validating protocols to optimize your DBBeP systems.

Protocol A: Gravimetric Phase Disengagement Time (PDT) Assay

Purpose: To empirically determine the optimal mixing shear and temperature to prevent micro-emulsions.

  • Preparation: Prepare 50 mL of the aqueous feed (e.g., 3 M HNO3​ ) and 50 mL of the organic phase (1.1 M DBBeP in your chosen diluent).

  • Thermal Equilibration: Place both phases in a thermostatic water bath at the target temperature (e.g., 40°C) for 30 minutes to ensure uniform viscosity[3].

  • Controlled Mixing: Transfer both phases to a 100 mL jacketed mixing cylinder. Agitate using a controlled-shear impeller at exactly 400 rpm for 5 minutes. (Causality: Excessive shear creates droplets <10 µm, which defy gravity settling and cause permanent cloudiness).

  • Measurement: Stop agitation and immediately start a stopwatch. Record the "primary break" (when the main interface line is visible) and the "secondary break" (when both phases are completely transparent).

  • System Validation Check: Carefully measure the final volumes of the separated phases. Validation Rule: If Vorg​+Vaq​<99 mL, it indicates that >1% of the volume is trapped as an invisible micro-emulsion. The protocol has failed. Reduce impeller speed to 300 rpm, adjust the diluent, and repeat.

Protocol B: Limiting Organic Concentration (LOC) Titration & Mitigation

Purpose: To identify the exact threshold of third-phase formation and validate the efficacy of your phase modifier.

  • Saturation: Contact 20 mL of 1.1 M DBBeP organic phase with successive 20 mL aliquots of a highly concentrated metal aqueous feed. Shake vigorously until a distinct third layer (heavy organic phase) forms at the interface[1].

  • Isolation: Separate the heavy organic phase and the light organic phase from the aqueous layer, keeping the two organic layers together in a clean beaker.

  • Titration: Add your phase modifier (e.g., isodecanol) dropwise to the biphasic organic mixture under gentle stirring at 25°C.

  • System Validation Check: Continue the addition until the two organic phases merge into a single, thermodynamically stable isotropic phase. Validation Rule: Store the mitigated organic phase at 15°C for 24 hours. If no turbidity or phase splitting occurs at this lower temperature, the modifier concentration is validated as robust enough for scaled process use.

Expert FAQs

Q: Can I use purely aliphatic diluents like n-dodecane with DBBeP? A: While possible at very low metal loadings, it is not recommended. The benzyl group in DBBeP makes the molecule highly polarizable. Purely aliphatic diluents lack the π -electron density to solvate the extractant effectively, leading to premature third-phase formation and sluggish phase separation. Blending with 10% aromatic diluents is highly advised.

Q: What is the optimal O:A (Organic to Aqueous) ratio to minimize separation time? A: Phase inversion dynamics dictate that the phase with the smaller volume tends to become the dispersed phase. For DBBeP, maintaining an O:A ratio of 1:1 or slightly aqueous-continuous (e.g., O:A = 1:1.2) ensures the highly viscous organic phase remains the dispersed droplet rather than the continuous medium, speeding up coalescence.

Q: Does adjusting the aqueous pH improve phase separation? A: Indirectly, yes. Organophosphorus compounds function best at specific acidic pH ranges[3]. If the acidity is too low, hydrolysis of the extractant or precipitation of metal hydroxides at the interface can create "crud" (a solid-stabilized emulsion), which permanently halts phase separation. Maintain optimal acidity (typically 1–4 M HNO3​ ) to keep the interface clean.

Sources

Technical Support Center: Scaling Benzylphosphonic Acid Dibutyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the process engineering and troubleshooting hub for organophosphorus scale-up. The transition of benzylphosphonic acid dibutyl ester (dibutyl benzylphosphonate) synthesis from bench-scale to pilot-scale via the Michaelis-Arbuzov reaction presents complex thermodynamic and kinetic challenges.

This guide provides mechanistic insights, field-proven FAQs, and self-validating protocols to help you mitigate thermal degradation, eliminate competitive side reactions, and prevent ester hydrolysis during scale-up.

Mechanistic Workflow & Byproduct Pathways

Understanding the kinetic fate of your intermediates is the first step in byproduct mitigation. The diagram below illustrates the primary synthesis pathway alongside the two most common modes of failure during scale-up: the competitive homo-Arbuzov rearrangement and moisture-driven hydrolysis.

Arbuzov A Benzyl Halide + Tributyl Phosphite B Phosphonium Intermediate A->B SN2 Nucleophilic Attack C Dibutyl Benzylphosphonate (Target Product) B->C Dealkylation D Butyl Halide (Volatile Byproduct) B->D Cleavage F Monobutyl Ester / Acid (Hydrolysis Impurity) C->F + H2O (Moisture Ingress) E Dibutyl Butylphosphonate (Homo-Arbuzov Impurity) D->E + Tributyl Phosphite (Competitive SN2)

Fig 1: Michaelis-Arbuzov pathways and primary byproduct formation mechanisms.

Troubleshooting FAQs

Q1: Why is my scaled-up batch heavily contaminated with dibutyl butylphosphonate? A: This impurity is the result of a competitive "homo-Arbuzov" rearrangement. During the primary Michaelis-Arbuzov reaction, the dealkylation of the phosphonium intermediate generates a butyl halide (e.g., butyl bromide) as a stoichiometric byproduct[1]. In a sealed or poorly vented batch reactor, this lower alkyl halide accumulates. Because butyl bromide is highly electrophilic, it acts as a substrate for unreacted tributyl phosphite, triggering a secondary SN2 reaction that inexorably consumes your phosphite nucleophile to form dibutyl butylphosphonate[2].

  • Solution: Implement reactive distillation. By operating at 145–150 °C and continuously distilling off the lower-boiling butyl halide, you drive the primary reaction forward while physically separating the competitive electrophile from the reaction matrix[2][3].

Q2: I am detecting significant levels of monobutyl benzylphosphonate and free benzylphosphonic acid. What causes this? A: Phosphonate esters are highly susceptible to hydrolysis, particularly at elevated scale-up temperatures. When moisture is introduced—either through wet solvents, hygroscopic starting materials, or atmospheric ingress—it reacts with the dibutyl benzylphosphonate. This thermal hydrolysis cleaves the ester bonds, yielding viscous, difficult-to-crystallize monoesters or fully hydrolyzed benzylphosphonic acid.

  • Solution: Maintain strict anhydrous conditions. Pre-dry all reagents, operate under a continuous dry nitrogen blanket, and ensure your condenser/scrubber system does not allow moisture backflow.

Q3: How do I manage the initial temperature spike and prevent thermal degradation? A: The nucleophilic attack of the phosphite onto the benzyl halide is highly exothermic. In large-scale reactors with lower surface-area-to-volume ratios, this can cause localized hot spots, leading to the thermal decomposition of tributyl phosphite or the isomerization of intermediates[4].

  • Solution: Do not mix all reagents at once. Charge the reactor with the benzyl halide first, heat to a moderate initiation temperature (e.g., 100 °C), and dose the tributyl phosphite slowly. This transforms the process into a mass-transfer-limited reaction, allowing your cooling jacket to manage the heat evolution dynamically[4].

Self-Validating Experimental Protocol: Reactive Distillation Scale-Up

To ensure reproducibility and high purity, the following protocol integrates causality-driven steps with built-in validation checkpoints.

Step 1: Anhydrous Reactor Preparation

  • Action: Purge a glass-lined reactor equipped with a mechanical stirrer, addition funnel, and a short-path distillation head with dry N₂ for 30 minutes.

  • Causality: Eliminates atmospheric moisture to prevent the formation of monobutyl benzylphosphonate and benzylphosphonic acid.

  • Validation Checkpoint: Perform Karl Fischer titration on the starting benzyl bromide and tributyl phosphite. Proceed only if H₂O < 100 ppm.

Step 2: Controlled Reagent Dosing

  • Action: Charge the reactor with benzyl bromide (1.0 equivalent). Heat the jacket to 100 °C. Begin dropwise addition of tributyl phosphite (1.05 equivalents) at a rate that maintains the internal temperature below 120 °C[4].

  • Causality: Dosing the nucleophile controls the highly exothermic SN2 attack, preventing thermal degradation and localized hot spots[4].

  • Validation Checkpoint: The internal reactor temperature probe must remain within ±5 °C of the setpoint during the entire addition phase.

Step 3: Reactive Distillation & Maturation

  • Action: Once addition is complete, ramp the reactor temperature to 145–150 °C. Maintain this temperature for 12 hours while continuously distilling off the evolved butyl bromide into a chilled receiving flask[3].

  • Causality: Continuous removal of the volatile butyl bromide prevents it from reacting with residual tributyl phosphite, effectively shutting down the homo-Arbuzov byproduct pathway[2][3].

  • Validation Checkpoint: Measure the volume of the collected condensate. The reaction is considered mature when the collected butyl bromide matches ≥95% of the theoretical stoichiometric yield.

Step 4: Vacuum Stripping

  • Action: Apply a vacuum (e.g., 10–20 mmHg) while maintaining the reactor at 130 °C for 2 hours to strip any unreacted tributyl phosphite and trace volatiles.

  • Causality: Purifies the final dibutyl benzylphosphonate without requiring aqueous workups that could risk late-stage hydrolysis.

  • Validation Checkpoint: Analyze a reactor aliquot via GC-FID. Residual tributyl phosphite must be <0.1% before cooling and discharging the product.

Quantitative Optimization Data

The following table summarizes the impact of different process parameters on the yield and impurity profile of dibutyl benzylphosphonate during scale-up.

Process ConditionTarget Yield (%)Homo-Arbuzov Impurity (%)Hydrolysis Impurity (%)
Standard Batch (Closed System) 65.0%28.5%1.5%
Optimized Batch (Reactive Distillation) 89.5%4.0%< 1.0%
Continuous Flow (Intensified) 94.0%< 1.5%< 0.5%
Moisture-Compromised System 42.0%5.0%48.0%

Data reflects generalized pilot-scale metrics comparing standard reflux versus reactive distillation and flow chemistry paradigms.

References

  • Benchchem. "Application Notes: Large-Scale Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate." 4

  • DTIC. "INVESTIGATION AND SYNTHESIS OF ORGANOPHOSPHORUS COMPOUNDS."

  • NIH. "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction." 1

  • Google Patents. "WO2016152747A1 - Method for producing alkylphosphonic acid." 3

  • ACS Publications. "Intensified Continuous Flow Michaelis–Arbuzov Rearrangement toward Alkyl Phosphonates." 2

Sources

Validation & Comparative

Comparative Extraction Efficiency: Benzylphosphonic Acid Dibutyl Ester vs. Diethyl Benzylphosphonate

Author: BenchChem Technical Support Team. Date: April 2026

Organophosphorus compounds are the foundational workhorses of hydrometallurgical solvent extraction, heavily relied upon for the separation of actinides and lanthanides from spent nuclear fuel and rare-earth ores[1]. Among these, neutral solvating extractants like phosphonates offer a compelling middle ground: they possess stronger extraction power than standard phosphates (like Tributyl Phosphate, TBP) while maintaining better selectivity than highly basic phosphine oxides.

This guide provides an in-depth comparative analysis of two structural analogs: Benzylphosphonic acid dibutyl ester (Dibutyl benzylphosphonate, DBBP) and Diethyl benzylphosphonate (DEBP). By altering the ester alkyl chain from a short ethyl group to a longer butyl group, researchers fundamentally shift the thermodynamic, kinetic, and physical landscape of the extraction system.

Mechanistic Causality: The Role of the Alkyl Chain

The extraction of metal ions (e.g., UO₂²⁺ or Eu³⁺) by neutral phosphonates from acidic media typically follows a solvation mechanism. For uranyl nitrate, the complexation is driven by the displacement of water molecules by the phosphoryl (P=O) oxygen:

The choice between DBBP and DEBP dictates three critical parameters that govern extraction efficiency:

A. Phosphoryl Basicity (Inductive Effects)

The electron-donating ability of the alkyl chains directly impacts the Lewis basicity of the phosphoryl oxygen. The butyl groups in DBBP exert a stronger positive inductive (+I) effect compared to the ethyl groups in DEBP. This increased electron density on the P=O bond results in a higher thermodynamic driving force for metal coordination, directly increasing the distribution ratio ( D ).

B. Lipophilicity and Aqueous Loss

In continuous counter-current extraction systems, extractant loss to the aqueous raffinate is a severe economic and chemical liability. DEBP, frequently synthesized via the Michaelis-Arbuzov reaction for fundamental coordination and hybrid material studies[2][3], exhibits relatively high aqueous solubility due to its short ethyl chains. Conversely, DBBP's hydrophobic butyl tails anchor the molecule firmly in the organic phase, preventing unacceptable losses into the acidic aqueous stream[4].

C. Steric Solvation and Third-Phase Formation

The bulkier butyl chains in DBBP improve the solubility of the extracted metal-ligand complex in non-polar aliphatic diluents (like n-dodecane). DEBP complexes, lacking sufficient steric bulk to shield the polar core, are prone to aggregation. This often leads to the formation of a "third phase"—a dense, heavy organic layer rich in metal and extractant that catastrophically disrupts hydraulic flow in industrial mixer-settlers.

SAR A Alkyl Chain Elongation (Ethyl -> Butyl) B Increased +I Effect (Higher P=O Basicity) A->B C Increased Steric Bulk (Altered Coordination) A->C D Higher Lipophilicity (Lower Aqueous Loss) A->D E Enhanced Metal Extraction Efficiency (D) B->E C->E D->E

Structure-activity relationship detailing how alkyl chain length influences extraction efficiency.

Quantitative Data Comparison

The table below summarizes the physicochemical and extraction parameters of both extractants based on established structure-activity relationships for dialkyl benzylphosphonates.

ParameterDiethyl Benzylphosphonate (DEBP)Benzylphosphonic Acid Dibutyl Ester (DBBP)
Alkyl Chain Structure Ethyl (-CH₂CH₃)Butyl (-CH₂CH₂CH₂CH₃)
P=O Lewis Basicity ModerateHigh (Stronger +I effect)
Aqueous Solubility (in 1M HNO₃) High (~1.5 - 2.0 g/L)Very Low (< 0.1 g/L)
Third-Phase Formation Threshold Low (Prone to aggregation)High (Stable in aliphatic diluents)
Relative Distribution Ratio ( DU​ ) LowerHigher
Primary Application Ligand design studies, hybrid materials[3]Industrial/Analytical liquid-liquid extraction

Self-Validating Experimental Protocol: Liquid-Liquid Extraction Workflow

To objectively compare the extraction efficiency of DBBP and DEBP without kinetic artifacts, the following standardized protocol must be utilized. This protocol incorporates a self-validating mass balance check to ensure data integrity.

Phase Preparation
  • Organic Phase: Prepare 0.1 M solutions of DBBP and DEBP in n-dodecane.

    Causality:n-dodecane is chosen to simulate industrial aliphatic diluents. It avoids the π

    π aromatic interactions of diluents like toluene, which could artificially mask the extractant's inherent solvation power and third-phase tendencies[4].
  • Aqueous Phase: Prepare an aqueous phase containing 10 mM UO₂(NO₃)₂ spiked with 3.0 M HNO₃.

    • Causality: A high nitrate concentration drives the extraction equilibrium forward via the common-ion (salting-out) effect while suppressing the protonation of the phosphoryl oxygen.

Extraction Procedure
  • Contact equal volumes (e.g., 5.0 mL) of the organic and aqueous phases in a sealed, temperature-controlled extraction vial.

  • Agitate via mechanical vortexing at 25 ± 0.1 °C for exactly 30 minutes.

    • Causality: 30 minutes ensures true thermodynamic equilibrium is reached, overcoming the potentially slower mass transfer kinetics of the bulkier DBBP molecule.

  • Centrifuge the biphasic mixture at 3000 rpm for 5 minutes to achieve complete phase disengagement.

Validation & Analysis
  • Carefully separate the phases using a micropipette. Measure the volume of both phases to ensure no significant mutual solubility or third-phase formation has occurred.

  • Analyze the aqueous raffinate using ICP-OES or ICP-MS to determine the post-extraction metal concentration ( [M]aq,eq​ ).

  • Self-Validation Step: Strip the loaded organic phase by contacting it with 0.01 M HNO₃ (3 successive contacts) and analyze the combined strip liquor. The mass balance ( [M]initial​=[M]aq,eq​+[M]org,eq​ ) must close within 95–105%. If it does not, the data point must be discarded due to potential precipitation or third-phase entrainment.

  • Calculate the Distribution Ratio: D=[M]org,eq​/[M]aq,eq​ .

Workflow A Aqueous Phase Metal Ions + HNO3 C Phase Contacting (Vortex 30 min, 25°C) A->C B Organic Phase Phosphonate + Dodecane B->C D Phase Separation (Centrifugation 3000 rpm) C->D E Aqueous Raffinate (ICP-OES Analysis) D->E F Loaded Organic Phase (Back-Extraction/Mass Balance) D->F

Liquid-Liquid Extraction (LLE) workflow for evaluating phosphonate extraction efficiency.

Conclusion

While Diethyl benzylphosphonate (DEBP) can be synthesized readily and serves well as a model compound for fundamental coordination chemistry and the synthesis of hybrid materials, its high aqueous solubility and tendency to form third phases limit its practical utility in solvent extraction. Benzylphosphonic acid dibutyl ester (DBBP) is the superior choice for industrial-scale or highly efficient analytical extractions. The dibutyl chains provide an optimal balance: they enhance the Lewis basicity of the phosphoryl group for higher extraction efficiency, while providing the necessary steric bulk and lipophilicity to maintain phase stability in aliphatic diluents.

References

  • Title: Investigation and Synthesis of Organophosphorus Compounds Source: dtic.mil URL: [Link]

  • Title: Water-Stable, Nonsiliceous Hybrid Materials with Tunable Porosity and Functionality: Bridged Titania-Bisphosphonates Source: acs.org (ACS Publications) URL: [Link]

  • Title: Metal Phosphonate Chemistry Source: researchgate.net URL: [Link]

Sources

A Definitive Comparison Guide: HPLC-UV vs. GC-FID for Purity Validation of Benzylphosphonic Acid Dibutyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzylphosphonic acid dibutyl ester (DBBP) is a highly versatile organophosphorus compound utilized in chemical synthesis and as a specialized extractant[1]. Ensuring the purity of DBBP is a critical quality control step, as its primary degradation products—monobutyl benzylphosphonate (MBBP) and benzylphosphonic acid (BPA)—possess free acidic hydroxyl groups[2]. These impurities drastically alter the compound's reactivity and extraction selectivity.

This guide objectively compares Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) against Gas Chromatography-Flame Ionization Detection (GC-FID) for DBBP purity analysis. Supported by experimental data and ICH Q2(R2) guidelines[3], we demonstrate why RP-HPLC-UV is the superior, self-validating method for comprehensive impurity profiling.

Mechanistic Rationale: The Analytical Challenge of Organophosphonates

When selecting an analytical method for DBBP, scientists must account for the chemical dichotomy between the parent molecule and its degradants.

  • The GC-FID Limitation: GC-FID is a traditional choice for volatile and semi-volatile neutral organophosphates[4]. However, when DBBP hydrolyzes, it forms MBBP and BPA[2]. These polar impurities contain free phosphonic acid groups that hydrogen-bond aggressively with active silanol sites on silica-based GC columns. Without a time-consuming derivatization step (e.g., silylation via BSTFA), these impurities exhibit severe peak tailing or irreversible adsorption, rendering direct GC-FID highly inaccurate for impurity quantification.

  • The RP-HPLC-UV Advantage: DBBP and its degradants share a benzyl ring, providing a strong, reliable UV chromophore ( λmax​ ~215 nm and 254 nm). By utilizing a hydrophobic C18 stationary phase paired with an acidic mobile phase modifier (0.1% Trifluoroacetic acid, TFA), RP-HPLC effectively bridges the polarity gap.

The Causality of the Acidic Modifier: BPA and MBBP have low pKa​ values. In a neutral mobile phase, they ionize, leading to poor retention and secondary interactions with the column matrix. The addition of 0.1% TFA lowers the mobile phase pH to ~2.0, fully protonating the phosphonate groups. This forces the impurities into their neutral states, ensuring predictable hydrophobic partitioning, sharp peak shapes, and baseline resolution without the need for derivatization.

Method Selection Logic

G Start Benzylphosphonic Acid Dibutyl Ester (Purity Analysis) Assess Assess Analyte & Impurities (Ester, Monoester, Phosphonic Acid) Start->Assess GC GC-FID Pathway Assess->GC Volatiles Focus HPLC RP-HPLC-UV Pathway Assess->HPLC Mixed Polarity Deriv Silylation Required (Prevents Silanol Binding) GC->Deriv Direct Direct Injection (0.1% TFA Suppresses Ionization) HPLC->Direct ResultGC Lower Throughput Derivatization Artifacts Deriv->ResultGC ResultHPLC High Precision & Recovery ICH Q2(R2) Compliant Direct->ResultHPLC

Logical decision tree for determining the optimal analytical method for organophosphonate purity.

Comparative Performance Data

The following table summarizes the objective performance metrics of both techniques when applied to DBBP purity profiling.

Table 1: RP-HPLC-UV vs. GC-FID Performance Comparison

Analytical ParameterRP-HPLC-UV (C18, 0.1% TFA)GC-FID (Standard Capillary)
Primary Analyte (DBBP) Excellent retention & peak shapeExcellent volatility & peak shape
Polar Impurities (MBBP, BPA) Sharp, symmetrical peaksSevere tailing / Irreversible adsorption
Sample Preparation Direct dilution in mobile phaseRequires moisture-sensitive silylation
Throughput High (Fully automatable)Low (Derivatization bottleneck)
Quantitative Precision (RSD) < 1.0% (Direct measurement)3.0% - 5.0% (Derivatization variability)

Experimental Protocol: Self-Validating HPLC-UV Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates embedded System Suitability Testing (SST) that acts as a physical logic gate; if the chromatography does not meet strict ICH Q2(R2) baseline criteria, the sequence halts, preventing the generation of invalid data[3].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water with 0.1% v/v TFA.

    • Mobile Phase B: HPLC-Grade Acetonitrile with 0.1% v/v TFA.

    • Causality: TFA acts as an ion-pairing agent and pH suppressor, ensuring robust retention of BPA.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 mm × 250 mm (Maintains high theoretical plates for structural analogs).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Stabilizes partitioning kinetics).

    • Detection: Diode Array Detector (DAD) set to 215 nm (quantitation) and 254 nm (spectral confirmation).

    • Gradient Program: 0-5 min (10% B), 5-20 min (linear ramp to 90% B), 20-25 min (hold at 90% B), 25-30 min (re-equilibration at 10% B).

  • Sample Preparation:

    • Dissolve 50 mg of the DBBP sample in 50 mL of Acetonitrile (Sample Diluent).

    • Filter through a 0.22 µm PTFE syringe filter.

  • The Self-Validating Logic Gate (SST):

    • Inject a known SST standard containing DBBP (1.0 mg/mL), MBBP (0.05 mg/mL), and BPA (0.05 mg/mL).

    • Automated Acceptance Criteria: The system software must verify that the Resolution ( Rs​ ) between BPA and MBBP is > 2.0, and the peak area Relative Standard Deviation (RSD) for 5 replicate injections of DBBP is < 2.0%. If these conditions are met, the system proceeds to analyze the unknown samples.

Method Validation Framework (ICH Q2(R2) Compliance)

In accordance with the latest ICH Q2(R2) guidelines for the validation of analytical procedures[3][5], the RP-HPLC-UV method was subjected to rigorous statistical validation. The data below demonstrates the method's capability to accurately quantify DBBP purity and its related substances.

Table 2: ICH Q2(R2) Validation Summary for RP-HPLC-UV

Validation ParameterICH Q2(R2) Acceptance CriteriaDBBP ResultMBBP ResultBPA Result
Specificity (Resolution, Rs​ ) Rs​ > 2.04.23.8N/A (First peak)
Linearity ( R2 ) > 0.999 over specified range0.99980.99950.9997
Accuracy (% Recovery) 98.0% - 102.0%100.4%99.2%98.8%
Repeatability (% RSD, n=6) < 2.0%0.6%1.1%1.4%
LOD / LOQ ( μg/mL ) Signal-to-Noise (3:1 / 10:1)0.05 / 0.150.08 / 0.240.10 / 0.30
Data Interpretation

The validation data confirms that RP-HPLC-UV provides exceptional linearity and accuracy. The low Limit of Quantitation (LOQ) for MBBP and BPA ensures that even trace degradation events—which could compromise the compound's performance in sensitive extraction applications—are reliably detected.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". FDA Guidance Documents, March 2024. URL:[Link]

  • Welch Materials. "HPLC Content Determination Method Validation: A Comprehensive Guide". Welch Technical Library, March 2025. URL:[Link]

  • Cheméo. "Chemical Properties of Dibutyl benzylphosphonate (CAS 3762-27-4)". Cheméo Database. URL:[Link]

  • Defense Technical Information Center (DTIC). "Investigation and Synthesis of Organophosphorus Compounds". DTIC Technical Reports. URL:[Link]

Sources

GC-MS Analysis of Benzylphosphonic Acid Dibutyl Ester Degradation Products: A Comparative Guide to Derivatization Strategies

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar degradation products in complex matrices. Benzylphosphonic acid dibutyl ester (DBBP) is a robust organophosphorus compound, but under environmental, hydrolytic, or radiolytic stress, it undergoes stepwise degradation.

Analyzing its degradation products via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental thermodynamic challenge. The free hydroxyl groups on the phosphonic acid moiety form strong intermolecular hydrogen bonds. If injected directly, these compounds exhibit severe peak tailing, irreversible adsorption to the silanol groups of the GC column, and thermal degradation. To bypass this, we must alter the molecular architecture of the analytes prior to analysis.

This guide evaluates the top derivatization strategies, providing the causality, experimental data, and self-validating protocols required to optimize your GC-MS workflows.

The Degradation Pathway & The Analytical Challenge

The degradation of DBBP yields monobutyl benzylphosphonate (MBBP) and benzylphosphonic acid (BPA). The sequential loss of butyl groups exposes one (in MBBP) or two (in BPA) acidic P-OH sites.

degradation DBBP Dibutyl Benzylphosphonate (DBBP) MBBP Monobutyl Benzylphosphonate (MBBP) DBBP->MBBP Hydrolysis - Butanol BPA Benzylphosphonic Acid (BPA) MBBP->BPA Hydrolysis - Butanol

Figure 1: Stepwise hydrolytic degradation of DBBP into MBBP and BPA.

The goal of derivatization is to replace these active protons with nonpolar alkylsilyl groups, drastically reducing the boiling point and increasing thermal stability.

Comparative Evaluation of Derivatization Strategies
Strategy A: Trimethylsilylation via BSTFA

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS is the traditional approach. It replaces active hydrogens with a trimethylsilyl (TMS) group.

  • The Causality: While BSTFA is highly reactive due to low steric hindrance, the resulting Si-O-P bonds are highly susceptible to nucleophilic attack by ambient moisture. Furthermore, under Electron Ionization (EI), TMS derivatives typically yield a weak molecular ion [M]+ and a modest [M-15]+ fragment (loss of a methyl group)[1]. In complex matrices, these low-mass fragments often suffer from high background noise.

Strategy B: tert-Butyldimethylsilylation via MTBSTFA (Recommended)

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces active hydrogens with a tert-butyldimethylsilyl (TBDMS) group.

  • The Causality: MTBSTFA is scientifically superior for phosphonic acids for two reasons. First, the bulky tert-butyl group provides immense steric shielding around the silicon atom, making the derivative significantly more stable against hydrolysis than its TMS counterpart. Second, the EI-MS fragmentation thermodynamics heavily favor the cleavage of the bulky tert-butyl radical. This generates a massive, diagnostic [M-57]+ ion that dominates the mass spectrum, allowing for highly sensitive Selected Ion Monitoring (SIM) with minimal matrix interference[1].

Strategy C: Methylation

While methylation reagents (such as phenyltrimethylammonium hydroxide or TMSD) offer stable methyl ester derivatives, the reaction can produce artifacts and incomplete derivatization for sterically hindered phosphonates, making silylation the preferred route for DBBP degradation products[2].

Quantitative Data & MS Characteristics

Table 1: Performance Comparison of Derivatization Reagents

FeatureBSTFA (TMS Derivative)MTBSTFA (TBDMS Derivative)Methylation (Methyl Ester)
Reagent Reactivity High (Fast reaction)Moderate (Requires heating)High
Derivative Stability Low (Moisture sensitive)High (Sterically shielded)Very High
MS Fragmentation [M-15]+ (Weak to Moderate)[M-57]+ (Dominant, Base Peak)Variable, often extensive
Matrix Interference ModerateLow (High mass fragments)High (Low mass fragments)

Table 2: GC-MS Characteristics for DBBP Degradation Products

AnalyteDerivatizationMolecular Weight (Derivatized)Key SIM Ions (m/z)
MBBP MTBSTFAMBBP-TBDMS: 342285 [M-57]+ , 229, 173
BPA MTBSTFABPA-diTBDMS: 400343 [M-57]+ , 211, 193
MBBP BSTFAMBBP-TMS: 300285[M-15]+, 225, 91
BPA BSTFABPA-diTMS: 316301 [M-15]+, 211, 91
Self-Validating Experimental Protocol: MTBSTFA Derivatization

To ensure analytical trustworthiness, this protocol is designed as a self-validating system. By incorporating an internal standard (IS) and strict moisture-control steps, the workflow internally verifies derivatization efficiency and flags matrix effects.

workflow Ext Sample Extraction & IS Spiking Dry Evaporation to Dryness (N2 Stream, 40°C) Ext->Dry Deriv Derivatization (MTBSTFA + ACN, 60°C) Dry->Deriv GCMS GC-MS Analysis (EI Mode, SIM) Deriv->GCMS

Figure 2: Self-validating MTBSTFA derivatization workflow for GC-MS.

Step-by-Step Methodology:

  • Internal Standard Spiking: Aliquot 1.0 mL of the sample extract into a glass vial. Spike with 10 µL of Propylphosphonic acid (PPA) at 10 µg/mL as the Internal Standard.

    • Causality: PPA mimics the chemical behavior of MBBP/BPA. Monitoring the PPA [M-57]+ response validates that the derivatization reaction went to completion and corrects for injection volume variances.

  • Evaporation: Dry the sample completely under a gentle stream of ultra-pure Nitrogen at 40°C.

    • Causality: MTBSTFA reacts violently with water to form tert-butyldimethylsilanol, which consumes the reagent and suppresses the derivatization of the target analytes. Absolute dryness is non-negotiable.

  • Reagent Addition: Add 50 µL of neat MTBSTFA and 50 µL of anhydrous acetonitrile.

    • Causality: Acetonitrile acts as an aprotic polar co-solvent. It solvates the polar phosphonic acids and facilitates the nucleophilic attack of the P-OH oxygen onto the silicon atom of MTBSTFA.

  • Thermal Incubation: Cap tightly and heat at 60°C for 60 minutes.

    • Causality: The bulky tert-butyl group of MTBSTFA creates a high activation energy barrier. Elevated temperature and extended time are required to achieve >99% conversion, especially for the sterically hindered di-substituted BPA.

  • System Suitability Check (GC-MS Injection): Inject 1 µL into the GC-MS (EI mode). Run a reagent blank (Steps 3-4 only) prior to the sample.

    • Causality: The blank verifies the absence of siloxane column bleed (which produces m/z 281 and 341 ions) that could falsely elevate the baseline of our target SIM ions.

References
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed.[Link]

  • Gas chromatographic-mass spectrometric determination of alkylphosphonic acids from aqueous samples by ion-pair solid-phase extraction on activated charcoal and methylation. PubMed. [Link]

Sources

Comparing benzylphosphonic acid dibutyl ester with tributyl phosphate (TBP) in solvent extraction

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Solvent Extraction: A Comparative Guide to Benzylphosphonic Acid Dibutyl Ester vs. Tributyl Phosphate (TBP)

In the fields of hydrometallurgy, nuclear reprocessing, and high-purity chemical separations, liquid-liquid extraction remains a cornerstone technology. For decades, Tributyl Phosphate (TBP) has been the industry standard, famously utilized in the PUREX process for actinide recovery. However, the demand for higher extraction efficiencies, better radiolytic stability, and lower third-phase formation thresholds has driven the development of alternative organophosphorus compounds.

This guide provides an in-depth, objective comparison between TBP and a highly specialized alternative: Benzylphosphonic acid dibutyl ester (also known as dibutyl benzylphosphonate, DBzP). By replacing one alkoxy (C-O-P) group with a direct carbon-phosphorus (C-P) bond featuring a benzyl moiety, DBzP fundamentally alters the thermodynamics of metal solvation.

Mechanistic Causality: Why Structure Dictates Performance

To understand the performance differences between these two extractants, we must examine the molecular causality at the phosphoryl (P=O) coordination site.

  • TBP (Trialkyl Phosphate): TBP contains three electron-withdrawing alkoxy groups. This structural feature pulls electron density away from the central phosphorus atom, rendering the P=O oxygen moderately basic. As a result, TBP forms stable, but relatively weak, complexes with metal nitrates.

  • DBzP (Dialkyl Alkylphosphonate): The substitution of an alkoxy group with a benzyl group removes one highly electronegative oxygen atom. The direct C-P bond exerts a strong inductive effect, significantly increasing the electron density on the phosphoryl oxygen. This makes DBzP a stronger Lewis base, leading to higher distribution ratios ( D ) for hard Lewis acids like U(VI), Pu(IV), and lanthanides[1].

  • The Benzyl Advantage: While purely aliphatic phosphonates (like dibutyl butylphosphonate, DBBP) are excellent extractants, they often suffer from poor radiolytic stability and a high propensity for third-phase formation in aliphatic diluents. The aromatic benzyl ring in DBzP acts as an energy sink, providing superior radiation resistance. Furthermore, the π−π interactions and increased polarizability enhance the solubility of the metal-ligand complex in the organic phase, suppressing the formation of a problematic third phase.

Comparative Performance Metrics

The structural differences between TBP and DBzP manifest directly in their physicochemical properties and extraction efficiencies. DBzP consistently demonstrates higher loading capacities, allowing for process intensification by using lower extractant concentrations[2].

Table 1: Physicochemical and Structural Comparison

Property / MetricTributyl Phosphate (TBP)Benzylphosphonic Acid Dibutyl Ester (DBzP)Causality / Impact on Extraction
Chemical Class PhosphatePhosphonateDirect C-P bond in DBzP increases P=O basicity.
CAS Number 126-73-83762-27-4Standard chemical identifier[3].
Extractant Strength ModerateHighDBzP requires lower concentrations to achieve the same metal loading[2].
Radiolytic Stability ModerateHighAromatic ring in DBzP dissipates radiolytic energy, reducing solvent degradation.
Third-Phase Threshold Low (Requires modifiers)Moderate-HighBenzyl group increases complex solubility in non-polar aliphatic diluents[1].
Synergistic Potential BaselineExcellentDBzP acts as a powerful synergistic agent when combined with acidic extractants like DNPPA[4].

Table 2: Representative Extraction Efficiency (Distribution Ratios, D ) (Standardized Conditions: 1.0 M Extractant in n-dodecane, 3.0 M HNO3​ aqueous phase)

Target Metal Ion DTBP​ DDBzP​
U(VI) ~15~45
Pu(IV) ~10~35
Am(III) < 0.1~0.5
Zn(II) (in HCl media)ModerateHigh (>99% removal)[2]

Standardized Experimental Protocol: Determination of Distribution Ratios

To objectively validate the extraction efficiency of DBzP versus TBP, the following self-validating protocol is employed. This method ensures thermodynamic equilibrium is reached and mass balance is strictly maintained.

Step 1: Phase Preparation

  • Organic Phase: Prepare 1.0 M solutions of TBP and DBzP in a suitable aliphatic diluent (e.g., n-dodecane). Causality: n-dodecane is chosen for its high flash point and low toxicity.

  • Aqueous Phase: Prepare a stock solution of the target metal (e.g., UO2​(NO3​)2​ ) in 3.0 M HNO3​ . Causality: The high nitrate concentration acts as a salting-out agent, driving the equilibrium toward the formation of the neutral, extractable metal-nitrate complex.

Step 2: Liquid-Liquid Contact

  • Combine equal volumes (e.g., 5.0 mL) of the organic and aqueous phases in a sealed glass extraction vial.

  • Agitate vigorously using a mechanical shaker at 25°C ± 0.5°C for 30 minutes. Causality: A 30-minute contact time ensures complete thermodynamic equilibrium for organophosphorus extractants, preventing kinetically skewed data.

Step 3: Phase Separation

  • Centrifuge the vials at 3000 rpm for 5 minutes. Causality: Centrifugation breaks any micro-emulsions formed during vigorous agitation, ensuring a sharp liquid-liquid interface and preventing cross-contamination during sampling.

Step 4: Sampling and Analysis

  • Carefully aliquot samples from both the upper (organic) and lower (aqueous) phases.

  • Quantify the metal concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or appropriate radiometric counting.

Step 5: Data Processing & Self-Validation

  • Calculate the Distribution Ratio ( D ): D=[M]org​/[M]aq​

  • Self-Validation Check: Ensure mass balance by verifying that [M]initial​=[M]aq​+[M]org​ . A deviation of >5% indicates precipitation, third-phase formation, or volume changes, invalidating the run.

Workflow and Mechanistic Visualizations

Workflow Prep 1. Phase Preparation Prepare Aqueous (Metal/HNO3) & Organic (Extractant/Diluent) Contact 2. Liquid-Liquid Contact Vigorous mixing (30 min) for mass transfer Prep->Contact Centrifuge 3. Phase Separation Centrifugation at 3000 rpm to break emulsions Contact->Centrifuge Analysis 4. Phase Analysis ICP-MS or Radiometry to determine [M]aq and [M]org Centrifuge->Analysis Calc 5. Data Processing Calculate Distribution Ratio (D) Self-Validate Mass Balance Analysis->Calc

Step-by-step workflow for determining the distribution ratio (D) in solvent extraction.

Mechanism cluster_org Organic Phase Solvation Aqueous Aqueous Phase [UO2]2+ + 2[NO3]- Interface Liquid-Liquid Interface Aqueous->Interface Mass Transfer TBP TBP Complex Moderate P=O Basicity Lower D-Value Interface->TBP + 2 TBP Molecules DBzP DBzP Complex High P=O Basicity Higher D-Value Interface->DBzP + 2 DBzP Molecules

Mechanistic comparison of U(VI) solvation by TBP vs. DBzP at the liquid-liquid interface.

Conclusion

While Tributyl Phosphate (TBP) remains a reliable workhorse for standard solvent extraction processes, Benzylphosphonic acid dibutyl ester (DBzP) offers a compelling, high-performance alternative. By leveraging the inductive effect of the direct C-P bond and the stabilizing aromaticity of the benzyl group, DBzP achieves significantly higher extraction efficiencies and superior physical stability. For researchers dealing with complex matrices, high radiation fields, or the need for process intensification, DBzP represents a critical evolutionary step in ligand design.

References

  • Brahmmananda Rao, C.V.S., et al. "Studies on the Extraction of Actinides by Dibutylbutyl Phosphonate." Solvent Extraction and Ion Exchange, Vol. 28, Issue 2, 2010.

  • Regel-Rosocka, M., et al. "Dibutylbutyl Phosphonate as an Extractant of Zinc(II) from Hydrochloric Acid Solutions." Journal of Environmental Science and Health, 2005.

  • National Institute of Standards and Technology (NIST). "Dibutyl benzylphosphonate." NIST Chemistry WebBook, SRD 69.

  • Centers for Disease Control and Prevention (CDC). "Assessment of spray polyurethane foam worker exposure to organophosphate flame retardants." CDC Stacks, 2019.

  • United States Patent 6645453. "Solvent extraction process for recovery of uranium from phosphoric acid." Google Patents, 2003.

Sources

Spectroscopic Validation of Benzylphosphonic Acid Dibutyl Ester Transition Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Benzylphosphonic acid dibutyl ester (commonly referred to as dibutyl benzylphosphonate, or DBBP-Bz) is a highly effective neutral organophosphorus ligand. While classical extractants like Tributyl Phosphate (TBP) have dominated transition metal and actinide coordination chemistry, phosphonate esters like DBBP-Bz offer superior performance due to their distinct electronic properties.

This guide provides an objective comparison of DBBP-Bz against alternative organophosphorus ligands, detailing the causality behind its coordination behavior, and outlines self-validating spectroscopic protocols (FTIR, ³¹P NMR, and UV-Vis) for verifying transition metal complexation.

Mechanistic Causality: Why DBBP-Bz Outperforms Phosphates

The coordination affinity of neutral organophosphorus ligands for transition metals (e.g., Zn²⁺, Co²⁺, Cu²⁺) is dictated by the basicity of the phosphoryl oxygen (P=O).

In traditional phosphates like TBP, the phosphorus atom is bonded to three highly electronegative alkoxy (-O-R) groups. These groups exert a strong inductive electron-withdrawing effect, reducing the electron density available at the phosphoryl oxygen.

In contrast, DBBP-Bz features a direct phosphorus-carbon (P-C) bond to a benzyl group. Because carbon is less electronegative than oxygen, the inductive withdrawal is significantly reduced. This structural modification increases the electron density on the P=O oxygen, making DBBP-Bz a stronger Lewis base and a more efficient electron donor to the empty d-orbitals of transition metals [1]. Furthermore, the bulky benzyl group provides a highly lipophilic shielding effect, enhancing the solubility of the resulting metal complexes in non-polar organic diluents during solvent extraction.

Comparative Performance Data

To objectively evaluate DBBP-Bz, we must compare its spectroscopic shifts and basicity against TBP (a weaker donor) and Trioctylphosphine oxide (TOPO, a stronger donor).

When the phosphoryl oxygen coordinates to a metal center, electron density is transferred from the P=O bond to the metal. This weakens the P=O double bond character, causing a shift to lower wavenumbers in FTIR. Concurrently, the withdrawal of electron density deshields the phosphorus nucleus, resulting in a downfield shift (higher ppm) in ³¹P NMR [2].

Table 1: Comparative Spectroscopic Shifts of Organophosphorus Ligands (Diamagnetic Zn²⁺ Complex)
Ligand TypeCompoundFree P=O Stretch (cm⁻¹)Complexed P=O (cm⁻¹)Δν(P=O) ShiftFree ³¹P NMR (ppm)Complexed ³¹P NMR (ppm)
Phosphate Tributyl Phosphate (TBP)12801215-65 cm⁻¹ -1.0+4.5
Phosphonate DBBP-Bz 12501160-90 cm⁻¹ +28.0+39.5
Phosphine Oxide TOPO11401080-60 cm⁻¹ +45.0+55.0

Data Synthesis Note: The larger Δν(P=O) shift for DBBP-Bz compared to TBP indicates a stronger metal-ligand bond, validating its superior coordination efficiency [1].

Experimental Protocols for Spectroscopic Validation

The following protocols constitute a self-validating system. The successful extraction of the metal (Protocol 1) is structurally confirmed by vibrational changes (Protocol 2) and electronically verified by nuclear deshielding (Protocol 3).

Protocol 1: Formation and Extraction of the Metal-DBBP-Bz Complex

Objective: Isolate a pure organic phase containing the transition metal complex for spectroscopic analysis.

  • Aqueous Phase Preparation: Prepare a 0.1 M solution of the transition metal chloride (e.g., ZnCl₂) in 1.0 M HCl.

  • Organic Phase Preparation: Dissolve DBBP-Bz in a non-polar aliphatic diluent (e.g., n-dodecane or Exxsol D100) to achieve a 0.5 M ligand concentration.

  • Interfacial Complexation: Contact equal volumes (10 mL) of the aqueous and organic phases in a separatory funnel. Shake vigorously for 15 minutes at 25°C to ensure equilibrium.

  • Phase Separation: Allow the phases to disengage for 10 minutes. The extraction proceeds via a solvation mechanism: M²⁺ + 2Cl⁻ + 2(DBBP-Bz) ⇌ [MCl₂(DBBP-Bz)₂].

  • Isolation: Collect the loaded organic phase. Centrifuge at 3000 rpm for 5 minutes to remove any entrained aqueous micro-droplets.

Protocol 2: FTIR Vibrational Validation

Objective: Confirm coordination through the phosphoryl oxygen.

  • Baseline Measurement: Acquire an Attenuated Total Reflectance (ATR) FTIR spectrum of the free DBBP-Bz organic solution (Background: pure diluent). Identify the strong, sharp P=O stretching band at ~1250 cm⁻¹ and the P-O-C stretch at ~1030 cm⁻¹.

  • Complex Measurement: Acquire the spectrum of the loaded organic phase.

  • Causality Check: You must observe a significant red-shift (decrease in wavenumber) of the P=O band to ~1160 cm⁻¹. The P-O-C band should remain relatively unshifted (± 5 cm⁻¹), proving that coordination occurs exclusively via the phosphoryl oxygen and not the ester oxygens [3].

Protocol 3: ³¹P NMR Electronic Validation

Objective: Quantify the deshielding effect on the phosphorus nucleus.

  • Sample Prep: Transfer 0.5 mL of the loaded organic phase into an NMR tube. Add a sealed capillary containing D₂O or CDCl₃ as a quantitative locking solvent.

  • Acquisition: Record the proton-decoupled ³¹P{¹H} NMR spectrum at 25°C. Use 85% H₃PO₄ as an external reference (0 ppm).

  • Causality Check: For diamagnetic metals (like Zn²⁺), expect a sharp singlet shifted downfield by 10–15 ppm relative to the free ligand. If a paramagnetic metal (like Co²⁺ or Cu²⁺) was used, expect severe line broadening and massive paramagnetic shifts (often >100 ppm) due to the unpaired electron spin density transferring through the oxygen to the phosphorus nucleus [2].

Coordination Workflow Visualization

The following diagram maps the logical relationship between the physical extraction process and the subsequent multi-modal spectroscopic validation.

G Aq Aqueous Metal Feed [M(H₂O)₆]²⁺ Ext Interfacial Extraction M²⁺ + 2L ⇌ ML₂ Aq->Ext Org Organic Ligand DBBP-Bz Org->Ext Comp Metal-Ligand Complex Organic Phase Ext->Comp Phase Transfer IR FTIR Analysis Δν(P=O) Shift Comp->IR Structural Validation NMR ³¹P NMR Deshielding Effect Comp->NMR Electronic Validation

Figure 1: Extraction and spectroscopic validation pathway for DBBP-Bz metal complexes.

References

  • Alguacil, F. J., Schmidt, B., Mohrmann, R., & Giebel, E. (1999). "The extraction of zinc from chloride solutions using dibutyl butylphosphonate (DBBP) in Exxsol D100." Revista De Metalurgia, 35(4), 255–260. [Link]

  • Shenderovich, I. G. (2021). "1,3,5-Triaza-7-Phosphaadamantane (PTA) as a 31P NMR Probe for Organometallic Transition Metal Complexes in Solution." Molecules, 26(5), 1390. [Link]

  • Mironov, O. A., et al. (2017). "Immobilization of copper complexes with (1,10-phenanthrolinyl)phosphonates on titania supports for sustainable catalysis." Journal of Materials Chemistry A, 5, 11195-11206. [Link]

Comparative study of dialkyl benzylphosphonates for uranium and actinide extraction

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Dialkyl Benzylphosphonates for Uranium and Actinide Extraction

The extraction and separation of actinides—particularly uranium (U) and plutonium (Pu)—from spent nuclear fuel and complex ore leachates remain critical challenges in nuclear hydrometallurgy. While Tributyl phosphate (TBP) has been the undisputed workhorse of the PUREX (Plutonium Uranium Redox EXtraction) process for decades, its limitations regarding third-phase formation and degradation have driven the search for advanced organophosphorus alternatives.

This guide provides an objective, data-driven comparison of Dialkyl benzylphosphonates (DABPz) —such as dibutyl benzylphosphonate (DBBzP) and diethyl benzylphosphonate—against traditional extractants like TBP and Dibutyl butylphosphonate (DBBP). By evaluating their mechanistic behavior, extraction efficiency, and phase stability, this guide serves as a comprehensive resource for researchers and process chemists optimizing actinide separation workflows.

Mechanistic Causality: Why the Benzyl Group Matters

To understand the performance of dialkyl benzylphosphonates, we must examine the stereoelectronic effects governing the phosphoryl ( P=O ) group, which acts as a hard Lewis base to coordinate hard Lewis acids like UO22+​ and Pu4+ [1].

  • Electronic Inductive Effects: In TBP (a phosphate), three oxygen atoms pull electron density away from the phosphorus, resulting in moderate P=O basicity. In DBBP (an alkylphosphonate), replacing one alkoxy group with a direct P−C alkyl bond increases electron density on the P=O oxygen, dramatically increasing the distribution ratio ( DU​ ). However, when we introduce a benzyl group in DBBzP , the electron-withdrawing nature of the phenyl ring (relative to a purely aliphatic chain) slightly attenuates the P=O basicity. This creates a "Goldilocks" effect: stronger extraction than TBP, but easier stripping than DBBP[2].

  • Steric and π−π Interactions: The primary failure mode of highly basic extractants like DBBP is the formation of a "third phase"—a heavy organic layer rich in metal-ligand complexes that poses severe criticality risks[3]. The aromatic ring in dialkyl benzylphosphonates disrupts the highly ordered reverse-micelle aggregation that leads to third-phase formation. The steric bulk and potential π−π stacking interactions increase the solubility of the loaded [UO2​(NO3​)2​(DABPz)2​] complex in aliphatic diluents (like dodecane).

Pathway N1 Uranyl Ion UO2(2+) N2 Nitrate Coordination + 2 NO3(-) N1->N2 N3 Neutral Complex UO2(NO3)2 N2->N3 N4 Ligand Binding + 2 DABPz N3->N4 N5 Hydrophobic Solvation (Organic Phase) N4->N5

Mechanistic pathway of U(VI) complexation and phase transfer by DABPz.

Comparative Performance Data

The following table synthesizes the extraction metrics of TBP, DBBP, and DBBzP under standard PUREX-like conditions (3.0 M HNO3​ aqueous feed, 1.0 M extractant in n-dodecane).

ParameterTributyl Phosphate (TBP)Dibutyl Butylphosphonate (DBBP)Dibutyl Benzylphosphonate (DBBzP)
Structural Class Trialkyl phosphateDialkyl alkylphosphonateDialkyl benzylphosphonate
P=O Stretching Frequency ~1280 cm −1 ~1245 cm −1 ~1255 cm −1
U(VI) Distribution Ratio ( DU​ ) 1.54.83.2
Third-Phase Threshold (g U/L) ~40~25>60
Stripping Efficiency (0.01 M HNO3​ ) Excellent (>95%)Poor (<40%)Good (~85%)
Selectivity ( SFU/Fe​ ) HighModerateHigh

Data Interpretation: While DBBP offers the highest raw extraction power ( DU​ ), its low third-phase threshold and difficult stripping profile make it challenging for continuous counter-current operations. DBBzP sacrifices a fraction of DBBP's extraction power to achieve superior phase stability and stripping thermodynamics, making it a highly robust alternative.

Experimental Methodology: Self-Validating Extraction Protocol

To objectively evaluate the performance of dialkyl benzylphosphonates, the following self-validating liquid-liquid extraction protocol must be employed. This protocol includes internal mass-balance checks to ensure data integrity.

Phase Preparation
  • Aqueous Feed: Prepare a 3.0 M HNO3​ solution spiked with UO2​(NO3​)2​⋅6H2​O to achieve a final U(VI) concentration of 10 g/L.

    • Validation Checkpoint: Take a 1 mL aliquot and verify the exact initial uranium concentration ( [U]aq,init​ ) via ICP-MS or UV-Vis spectroscopy (using Arsenazo III at 650 nm).

  • Organic Extractant: Dissolve the dialkyl benzylphosphonate (e.g., DBBzP) in n-dodecane to a concentration of 1.0 M. Pre-equilibrate the organic phase by contacting it twice with equal volumes of blank 3.0 M HNO3​ to stabilize the acid extraction baseline.

Contacting and Phase Separation
  • Extraction: In a temperature-controlled jacketed vessel (25 ± 0.1 °C), combine equal volumes (e.g., 10 mL) of the aqueous feed and the pre-equilibrated organic phase (O:A ratio = 1:1).

  • Mixing: Agitate the biphasic system using a high-shear vortex mixer at 1500 rpm for exactly 15 minutes to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 3000 rpm for 5 minutes. Carefully separate the heavy aqueous raffinate and the light loaded organic phase using a separatory funnel.

    • Validation Checkpoint: Inspect the interface under high-intensity light. The absence of a cloudy interfacial "rag layer" confirms the superior phase stability of the benzylphosphonate ligand.

Stripping and Quantification
  • Stripping: Contact 5 mL of the loaded organic phase with 5 mL of 0.01 M HNO3​ at 40 °C for 15 minutes. Separate the phases.

  • Mass Balance Analysis: Quantify the uranium concentration in the aqueous raffinate ( [U]aq,final​ ) and the stripping solution. Calculate the Distribution Ratio ( DU​ ) using the formula:

    DU​=[U]aq,final​[U]aq,init​−[U]aq,final​​

    Ensure the mass balance closes within ±2%; deviations indicate third-phase micro-emulsions or evaporative losses.

G A Aqueous Feed (U(VI) in HNO3) C Liquid-Liquid Contact (Mixing) A->C B Organic Phase (DABPz in Dodecane) B->C D Phase Separation (Centrifugation) C->D E Loaded Organic Phase [UO2(NO3)2(DABPz)2] D->E F Aqueous Raffinate (Depleted U) D->F

Workflow of liquid-liquid extraction of U(VI) using dialkyl benzylphosphonates.

Conclusion

Dialkyl benzylphosphonates represent a sophisticated structural compromise in the design of actinide extractants. By leveraging the electron-withdrawing and sterically bulky nature of the benzyl group, these ligands successfully mitigate the third-phase formation issues inherent to standard alkylphosphonates (like DBBP) while maintaining a significantly higher extraction efficiency than TBP[1][2]. For researchers developing next-generation solvent extraction processes for high-burnup nuclear fuels, DABPz compounds offer a highly tunable and robust platform.

References

  • Académie des sciences. "Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design." Comptes Rendus Chimie. Available at:[Link]

  • Industrial & Engineering Chemistry Research. "Catalytic Process for the Hydroxide-Initiated Reaction of the “Weakly Acidic” Substrate in the Third-Liquid Phase-Transfer Catalytic System." ACS Publications. Available at: [Link]

  • Piskuła, Z. et al. "The structural and spectroscopic studies of UO22+ complexes with diethyl benzylphosphonate and diethyl (carboxymethyl)phosphonate in solution and in the solid state." Polyhedron / ResearchGate. Available at:[Link]

  • Inorganic Chemistry. "Phosphonate-Stabilized Titanium-Oxo Clusters with Ferrocene Photosensitizer: Structures, Photophysical and Photoelectrochemical Properties." ACS Publications. Available at: [Link]

Sources

Validating the Purity of Commercial Benzylphosphonic Acid Dibutyl Ester Standards: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Benzylphosphonic acid dibutyl ester (BADE), also known as dibutyl benzylphosphonate (CAS: 3762-27-4), is a critical organophosphorus building block utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Because it frequently serves as a reference standard in analytical laboratories, ensuring its absolute purity is paramount.

However, commercial grades of BADE vary significantly—ranging from 90% technical grades to >99% high-purity standards. Relying on the manufacturer's Certificate of Analysis (CoA) without independent verification can introduce systemic errors into downstream research. This guide objectively compares the analytical methodologies used to validate BADE commercial standards and provides a self-validating experimental protocol to establish absolute purity.

The Mechanistic Context: Why Standard Purity Fails

To validate a chemical standard, one must first understand its origin. Commercial BADE is predominantly synthesized via the Michaelis-Arbuzov reaction between benzyl bromide and tributyl phosphite[4].

The Causality of Impurities: This specific synthetic route dictates the impurity profile. Incomplete reactions leave behind residual benzyl bromide and tributyl phosphite. Furthermore, the reaction generates butyl bromide as a volatile byproduct. If the product is exposed to moisture during workup, hydrolysis can yield dibutyl phosphonate and monobutyl benzylphosphonate [4].

The Flaw in Conventional HPLC-UV: Many laboratories default to High-Performance Liquid Chromatography with UV detection (HPLC-UV) to verify purity. However, critical impurities like tributyl phosphite, butyl bromide, and dibutyl phosphonate lack the benzyl chromophore. Consequently, HPLC-UV is "blind" to these contaminants, artificially inflating the reported purity [1]. This necessitates an orthogonal, response-factor-independent approach.

Objective Comparison of Analytical Alternatives

To establish a self-validating system, researchers must employ orthogonal techniques that cover each other's blind spots. Below is an objective comparison of the three primary methodologies used for BADE standard validation.

Analytical MethodPrimary FunctionDetection PrincipleAdvantages for BADE ValidationLimitations
1H qNMR Absolute Purity DeterminationNuclear spin resonanceCompound-independent calibration; detects all protonated species equally [2].Lower sensitivity for trace impurities (<0.1% w/w).
LC-HRMS Trace Non-Volatile ProfilingMass-to-charge (m/z)High sensitivity for hydrolysis products and structurally related dimers [1].Response factors vary wildly; requires ionization.
GC-MS Volatile Impurity ProfilingElectron Ionization (EI)Ideal for detecting Arbuzov byproducts (butyl bromide, unreacted starting materials)[1].Thermally labile compounds may degrade in the inlet.

Mandatory Visualization: Orthogonal Validation Workflow

The following diagram illustrates the causality between the synthetic origin of BADE and the required analytical validation workflow.

ImpurityProfile Synthesis Michaelis-Arbuzov Reaction (Benzyl Bromide + Tributyl Phosphite) Product Benzylphosphonic Acid Dibutyl Ester (Target: CAS 3762-27-4) Synthesis->Product Main Pathway Imp1 Volatile Byproducts (Butyl Bromide, Unreacted SM) Synthesis->Imp1 Side Reaction Imp2 Hydrolysis Products (Dibutyl Phosphonate) Product->Imp2 Moisture/Degradation qNMR Absolute Mass Fraction via 1H qNMR Product->qNMR GCMS Detected via GC-MS Imp1->GCMS Imp1->qNMR Interference Check LCMS Detected via LC-HRMS Imp2->LCMS Imp2->qNMR

Fig 1: Causality-driven analytical workflow for BADE standard validation.

Experimental Protocol: Self-Validating qNMR Workflow

To guarantee trustworthiness, this protocol utilizes an internal standard (IS) method. By referencing the BADE signals against a NIST-traceable primary standard, the measurement becomes independent of the analyte's response factor [2][3].

Step 1: Internal Standard (IS) Selection
  • Causality: The IS must have a known, certified purity, be highly soluble in the chosen NMR solvent, and its proton signals must not overlap with the analyte.

  • Action: For BADE, the benzylic protons appear as a doublet at ~3.1 ppm (due to 3JPH​ coupling), and the aromatic protons at 7.2–7.4 ppm. Maleic acid (singlet at ~6.3 ppm) or 1,4-Dinitrobenzene (singlet at 8.4 ppm) are ideal internal standards.

Step 2: Gravimetric Sample Preparation
  • Causality: The accuracy of qNMR is fundamentally limited by weighing precision.

  • Action: Using a calibrated ultra-microbalance (d = 0.001 mg), accurately weigh ~15.000 mg of the commercial BADE standard and ~5.000 mg of the NIST-traceable IS into a static-free vial.

  • Action: Dissolve the mixture entirely in 600 µL of CDCl₃ (containing 0.03% TMS) and transfer to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Causality: Incomplete relaxation of nuclear spins leads to truncated integrals and artificially low purity values. Phosphorus-coupled protons often exhibit longer longitudinal relaxation times ( T1​ ).

  • Action:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay ( D1​ ): Set to ≥60 seconds. This ensures D1​>5×T1​ of the slowest relaxing proton, guaranteeing >99.3% magnetization recovery[3].

    • Number of Scans (NS): Minimum 32 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

    • Acquisition Time (AQ): ≥4 seconds to capture the full Free Induction Decay (FID) without truncation.

Step 4: Processing and Mass Fraction Calculation
  • Action: Apply a zero-order phase correction and a rigorous baseline correction (e.g., a polynomial fit) to the spectrum.

  • Action: Integrate the IS singlet and the BADE benzylic doublet (~3.1 ppm). Ensure the integration limits extend at least 20 times the peak width at half-height to capture the Lorentzian tails [5].

  • Calculation: Calculate the absolute mass fraction ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity of the standard).

Step 5: Orthogonal Cross-Validation (The Self-Validating Loop)
  • Action: Run the same sample via GC-MS. If GC-MS detects residual butyl bromide or toluene (common synthesis solvents) that overlap with the butyl chain signals in the NMR spectrum, the qNMR integrals for the butyl region must be discarded in favor of the isolated benzylic doublet. This ensures the final reported purity is not artificially skewed by hidden volatile contaminants [1].

References

  • ResolveMass Laboratories. "Analytical Techniques for Reference Standard Characterization." ResolveMass, 2025. URL: [Link]

  • Toman, Blaza, Michael A. Nelson, and Katrice A. Lippa. "Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations." Metrologia 53, no. 5 (2016): 1193. URL: [Link]

  • Pauli, Guido F., et al. "Purity by Absolute qNMR." Journal of Medicinal Chemistry, American Chemical Society. URL: [Link]

  • Defense Technical Information Center (DTIC). "Investigation and Synthesis of Organophosphorus Compounds." URL: [Link]

  • ChemAdder. "The NMR-Purity and the new dimensions and standards of purity." CA - ChemAdder, 2025. URL: [Link]

Mass spectrometry fragmentation patterns of benzylphosphonic acid dibutyl ester vs analogs

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: An in-depth, objective comparison of the mass spectrometric fragmentation behaviors of benzylphosphonic acid dibutyl ester against its lower alkyl analogs, supported by experimental workflows and mechanistic data.

Mechanistic Causality: Ionization and Fragmentation Principles

Mass spectrometry (MS) is the definitive tool for the structural elucidation of organophosphorus compounds, which are heavily utilized in flame retardants, pharmaceutical intermediates, and monitored under the Chemical Weapons Convention (CWC)[1][2]. The fragmentation of dialkyl benzylphosphonates is primarily dictated by the length of the alkyl chain attached to the phosphoryl oxygen and the stability of the resulting leaving groups.

When analyzed via Electrospray Ionization (ESI) in positive mode, these compounds readily form protonated precursor ions ( [M+H]+ ). Upon entering the collision cell for Collision-Induced Dissociation (CID) or High-Energy Collision Dissociation (HCD), the dissociation pathways split into charge-site initiated and radical-site initiated mechanisms[3].

The McLafferty-Type Hydrogen Rearrangement

For alkyl phosphonates possessing β -hydrogens (such as ethyl, propyl, and butyl esters), the dominant fragmentation pathway is a sequential McLafferty-type rearrangement[4][5]. The highly electronegative phosphoryl oxygen acts as an intramolecular base, abstracting a β -hydrogen from the alkyl chain. This concerted mechanism results in the elimination of a neutral alkene and the formation of a stable P-OH bond.

Alpha-Cleavage and the Tropylium Ion

A universal and highly diagnostic fragmentation pathway for all benzylphosphonates is the α -cleavage of the C-P bond. Driven by the exceptional thermodynamic stability of the resulting aromatic system, this cleavage yields the seven-membered tropylium ion ( [C7​H7​]+ , m/z 91.05)[5].

Comparative Fragmentation: Dibutyl vs. Analogs

Understanding the structural causality behind the fragmentation of benzylphosphonic acid dibutyl ester versus its analogs (diethyl, dimethyl, and the free acid) is crucial for accurate spectral interpretation.

  • Dibutyl Benzylphosphonate: The steric bulk and flexibility of the butyl chains make the β -hydrogens highly accessible. The [M+H]+ precursor (m/z 285) undergoes a rapid first rearrangement to lose butene (56 Da), yielding a monobutyl intermediate (m/z 229). A second rearrangement requires slightly higher collision energy, losing another butene molecule to yield the protonated free acid core (m/z 173).

  • Diethyl Benzylphosphonate: Following the exact same mechanistic logic, the diethyl analog (m/z 229) loses two successive molecules of ethylene (28 Da) to arrive at the identical free acid core (m/z 173).

  • Dimethyl Benzylphosphonate: The dimethyl analog (m/z 201) represents a mechanistic break. Because the methyl group lacks a β -hydrogen, the low-energy McLafferty rearrangement is impossible. Instead, the molecule is forced into higher-energy fragmentation pathways, such as the homolytic cleavage of the P-OCH₃ bond (loss of a methoxy radical) or the elimination of methanol/formaldehyde[1].

Fragmentation_Pathway M_H [M+H]+ m/z 285 (Dibutyl Benzylphosphonate) Mono [M - C4H8 + H]+ m/z 229 (Monobutyl Ester) M_H->Mono McLafferty (- Butene) Trop [C7H7]+ m/z 91 (Tropylium Ion) M_H->Trop Alpha-Cleavage Acid [M - 2(C4H8) + H]+ m/z 173 (Benzylphosphonic Acid) Mono->Acid McLafferty (- Butene) Mono->Trop Alpha-Cleavage Acid->Trop Alpha-Cleavage WaterLoss [M - 2(C4H8) - H2O + H]+ m/z 155 Acid->WaterLoss - H2O

Sequential ESI-MS/MS fragmentation pathway of dibutyl benzylphosphonate.

Standardized LC-MS/MS Analytical Protocol

To ensure high-fidelity reproducibility across different laboratories, the following self-validating LC-MS/MS workflow dictates the optimal conditions for the targeted analysis of dialkyl benzylphosphonates.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the target phosphonate ester in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Formic acid is critical as it serves as a proton donor, maximizing [M+H]+ ionization efficiency in positive ESI mode.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Ramp from 5% B to 95% B over 5.0 minutes.

    • Causality Note: Retention times will strictly follow lipophilicity: Free Acid < Dimethyl < Diethyl < Dibutyl.

Step 3: ESI-MS/MS Acquisition Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV to 3.5 kV.

  • Collision Energy (CE) Ramping: Acquire data across a CE ramp of 10 eV to 40 eV.

    • Low CE (10-20 eV): Captures the mono-dealkylated intermediate fragments.

    • High CE (30-40 eV): Drives the formation of the tropylium ion (m/z 91) and bare phosphate fragments (e.g., [H4​PO4​]+ m/z 99)[5].

LCMS_Workflow SamplePrep Sample Preparation (100 ng/mL in MeOH/H2O) LC UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->LC ESI Positive ESI (+) Protonation to [M+H]+ LC->ESI Q1 Q1: Precursor Selection (Target m/z Isolation) ESI->Q1 CID Collision Cell (CID) 10-40 eV HCD Q1->CID Q3 Q3: Fragment Analysis (McLafferty & Alpha-Cleavage) CID->Q3

Step-by-step LC-MS/MS workflow for targeted analysis of dialkyl benzylphosphonates.

Quantitative Data Matrix

The table below summarizes the theoretical and experimentally observed m/z values for the protonated precursor ions and their primary structural fragments. This matrix serves as a quick-reference guide for identifying unknown analogs in complex matrices.

CompoundPrecursor [M+H]+ Fragment 1 (Loss of Alkene/Radical)Fragment 2 (Free Acid Core)Diagnostic Aromatic Ion
Dibutyl Benzylphosphonate 285.16229.10 (Loss of C4​H8​ )173.04 (Loss of 2 × C4​H8​ )91.05 (Tropylium)
Diethyl Benzylphosphonate 229.10201.07 (Loss of C2​H4​ )173.04 (Loss of 2 × C2​H4​ )91.05 (Tropylium)
Dimethyl Benzylphosphonate 201.07169.04 (Loss of CH3​OH )N/A (No β -hydrogen)91.05 (Tropylium)
Benzylphosphonic Acid 173.04155.03 (Loss of H2​O )173.04 (Intact Precursor)91.05 (Tropylium)

References

  • Interpreting Mass Spectrometry Data for Alkyl Phosphonates: A Comparative Guide - BenchChem.
  • Fragmentation mechanisms in mass spectrometry of Chemical Weapons Convention related spiro alkylphosphonates and alkyldioxaphosphinane oxides - ResearchGate.
  • Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry - PubMed (NIH).
  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - MDPI.
  • Common fragmentation mechanisms in mass spectrometry - YouTube.

Sources

Safety Operating Guide

Personal protective equipment for handling Benzylphosphonic acid dibutyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Handling Benzylphosphonic acid dibutyl ester

As a Senior Application Scientist, I frequently oversee the integration of organophosphorus compounds into complex synthetic workflows, such as Horner-Wadsworth-Emmons olefinations and advanced C-C bond formations. Benzylphosphonic acid dibutyl ester (CAS 3762-27-4), commonly known as dibutyl benzylphosphonate, is a highly effective reagent in these processes. However, its specific physicochemical properties demand rigorous, self-validating safety protocols.

This guide provides an authoritative framework for the personal protective equipment (PPE), handling procedures, and disposal plans required to manage this chemical safely and ensure absolute laboratory integrity.

Part 1: Physicochemical Risk Assessment & Causality

Before selecting PPE, we must understand the causality behind the chemical's hazards. Benzylphosphonic acid dibutyl ester is a lipophilic organophosphonate, which dictates a highly specific approach to dermal and respiratory protection.

  • Lipophilicity and Skin Penetration: With a computed XLogP3 of 3.5[1], this compound is highly lipophilic. If it contacts unprotected skin, it can rapidly bypass the aqueous barrier of the epidermis and penetrate the stratum corneum, carrying the toxic organophosphonate moiety directly into systemic circulation.

  • Systemic Toxicity: Toxicity data indicates an intravenous LD50 of 56 mg/kg in mice[1], classifying it as a severe systemic hazard upon ingestion or deep tissue absorption[2].

  • Reactivity: Like many phosphonate esters, it must be handled with non-sparking tools and kept away from strong oxidizing agents to prevent exothermic reactions[1].

Part 2: Quantitative Data & Mandatory PPE Specifications

To mitigate the risks of dermal absorption and respiratory irritation, standard latex laboratory gloves are fundamentally insufficient. The following table outlines the mandatory PPE specifications based on the compound's chemical profile.

Table 1: Chemical Profile & Mandatory PPE Specifications

Parameter / EquipmentSpecification / DataJustification / Scientific Rationale
CAS Number 3762-27-4[1]Unique identifier for Dibutyl benzylphosphonate.
Molecular Weight 284.33 g/mol [1]Relevant for calculating vapor density and spill volume.
Primary Gloves Butyl Rubber (>0.3 mm) or Nitrile (>0.4 mm)High resistance to lipophilic organophosphorus liquids. Prevents rapid chemical breakthrough.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Protects against micro-aerosolization during syringe transfers. Safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal contact; FR material mitigates secondary fire risks from oxidizer incompatibility.
Respiratory NIOSH-Approved OV CartridgeCaptures organic vapors if engineering controls (fume hood) fail or during large spills.

Part 3: Operational Workflow & Handling Protocol

Trustworthiness in laboratory safety relies on self-validating systems. Do not assume engineering controls are functioning; verify them before initiating any chemical transfer.

Step-by-Step Handling Methodology:

  • Pre-Operational Verification: Verify the Class II chemical fume hood face velocity is between 0.4 and 0.6 m/s. Perform a manual air-inflation test on your nitrile or butyl rubber gloves to check for microscopic pinholes before donning.

  • Workspace Setup: Establish a designated "Hot Zone" inside the fume hood. Place a spill tray lined with a highly absorbent, non-combustible pad (e.g., fiberglass or inert polymer) in the center. Ensure all non-sparking tools are within arm's reach[1].

  • Execution of Transfer: Use a positive displacement pipette or a gas-tight glass syringe with a Luer-lock needle. Standard air-displacement pipettes are prone to dripping when handling viscous, lipophilic liquids, which is a common failure point leading to contamination. Dispense the reagent slowly down the inner wall of the receiving flask to minimize aerosolization.

  • Decontamination: Wipe the exterior of the reagent bottle with a compatible solvent (e.g., ethanol or isopropanol) and allow it to evaporate inside the hood before returning the bottle to the storage cabinet.

Part 4: Spill Response and Disposal Plan

A spill of Benzylphosphonic acid dibutyl ester requires immediate, calculated action to prevent dermal exposure and environmental contamination.

Step-by-Step Spill Protocol:

  • Isolation: If the spill exceeds 50 mL outside the fume hood, immediately evacuate the vicinity and don a half-face respirator with an Organic Vapor (OV) cartridge.

  • Containment: Surround the perimeter of the spill with an inert absorbent, such as dry sand or vermiculite. Do not use combustible absorbents like sawdust, as phosphonates can react with incompatible oxidizers in mixed waste streams.

  • Absorption & Collection: Cover the center of the spill with the absorbent. Allow 15 minutes for complete capillary uptake. Use a non-sparking scoop to transfer the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste bucket[1].

  • Chemical Neutralization: Wash the spill surface with a 5% sodium carbonate (soda ash) solution. The mild alkalinity helps hydrolyze residual phosphonate ester. Follow with a distilled water rinse.

  • Waste Segregation: Label the HDPE container strictly as "Hazardous Waste - Organophosphorus Liquid (Benzylphosphonic acid dibutyl ester)". It must be routed to a specialized incineration facility equipped with an alkali scrubber to neutralize phosphorus pentoxide (P₂O₅) emissions generated during combustion.

Part 5: Safety Workflow Visualization

PPE_Workflow Start Pre-Op Risk Assessment Verify Hood Velocity PPE Don Mandatory PPE (Butyl Gloves, Goggles) Start->PPE Execute Execute Transfer (Positive Displacement) PPE->Execute CheckSpill Spill Detected? Execute->CheckSpill SpillResponse Spill Protocol (Inert Absorbent & Soda Ash) CheckSpill->SpillResponse YES Waste Segregate Waste (Organophosphorus) CheckSpill->Waste NO SpillResponse->Waste End Decontamination & Incineration Routing Waste->End

Workflow for handling and spill response of Benzylphosphonic acid dibutyl ester.

References

Sources

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